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Core Science & Biosynthesis

Foundational

2-Hydroxy-2-(2-nitrophenyl)acetic acid CAS number 67603-23-0

The Core Architecture of 2-Hydroxy-2-(2-nitrophenyl)acetic acid (CAS 67603-23-0): Synthesis, Photochemistry, and Applications in Advanced Materials Executive Summary 2-Hydroxy-2-(2-nitrophenyl)acetic acid (CAS 67603-23-0...

Author: BenchChem Technical Support Team. Date: March 2026

The Core Architecture of 2-Hydroxy-2-(2-nitrophenyl)acetic acid (CAS 67603-23-0): Synthesis, Photochemistry, and Applications in Advanced Materials

Executive Summary

2-Hydroxy-2-(2-nitrophenyl)acetic acid (CAS 67603-23-0), widely recognized in the literature as 2-nitromandelic acid, is a highly versatile bifunctional building block[1],[2]. Characterized by the presence of an ortho-nitro group adjacent to a benzylic hydroxyl and carboxylic acid moiety, this compound is the cornerstone for developing advanced photolabile systems. As an Application Scientist, I have utilized this compound extensively as a precursor for two critical technologies: 2-nitrobenzyl sulfonate photoacid generators (PAGs) used in deep UV lithography[3], and alpha-carboxynitrobenzyl photocleavable protecting groups (photocages) deployed in time-resolved chemical biology[4]. This whitepaper deconstructs its physicochemical profile, photolytic mechanisms, and provides field-validated synthetic workflows.

Physicochemical Profiling and Quantitative Data

Understanding the baseline properties of 2-nitromandelic acid is essential for predicting its behavior in organic synthesis and formulation matrices. The alpha-carboxy group significantly alters its solubility profile compared to standard o-nitrobenzyl alcohols, enabling better integration into polar and semi-polar systems[3].

PropertyValue
Chemical Name 2-Hydroxy-2-(2-nitrophenyl)acetic acid
Common Synonyms 2-Nitromandelic acid, o-nitromandelic acid
CAS Registry Number 67603-23-0[1],[5]
Molecular Formula C8H7NO5[1],[2]
Molecular Weight 197.14 g/mol [1],[2]
Appearance Light yellow to off-white crystalline powder
Solubility Soluble in methanol, ethanol, ethyl acetate; sparingly soluble in water
SMILES String O=C(O)C(O)c1ccccc1[O-]

Mechanistic Insights: The Photochemistry of o-Nitrobenzyl Systems

The utility of 2-nitromandelic acid stems from its predictable and efficient photochemistry. Upon UV irradiation (typically 350–365 nm), the ortho-nitro group undergoes a Norrish type II-like intramolecular hydrogen abstraction from the benzylic position[6].

Causality of Cleavage: The excitation of the nitro group leads to the formation of a transient aci-nitro (nitronic acid) intermediate[4]. This intermediate is highly reactive and rapidly undergoes cyclization to form a cyclic benzisoxazoline derivative. The subsequent collapse of this cyclic intermediate is the rate-determining step, ultimately yielding a 2-nitrosobenzoyl byproduct and releasing the leaving group (e.g., a sulfonic acid in PAGs or a free amino acid in biological systems)[4],[6]. Unlike other photogenerators, this mechanism does not involve intermediate radicals that might abstract protons from the surrounding medium, ensuring high fidelity in lithographic and biological applications[3].

PhotolysisMechanism A o-Nitrobenzyl Derivative (Ground State) B Excited State (Singlet/Triplet) A->B UV Irradiation (hv) C Aci-Nitro Intermediate (Nitronic Acid) B->C Intramolecular H-Abstraction D Cyclic Benzisoxazoline Intermediate C->D Cyclization E 2-Nitroso Product + Released Leaving Group D->E Cleavage (Rate-Determining)

Photolytic cleavage mechanism of o-nitrobenzyl systems via an aci-nitro intermediate.

Field-Validated Synthesis Workflows

The traditional synthesis of 2-nitromandelic acid relied on the generation of in situ hydrogen cyanide (HCN), which poses severe safety risks and scalability issues[4]. The modern, self-validating protocol utilizes trimethylsilyl cyanide (TMSCN) to safely generate a stable cyanohydrin intermediate[4],[7].

Protocol: Synthesis of 2-Nitromandelic Acid

Phase 1: Cyanosilylation of 2-Nitrobenzaldehyde

  • Preparation : Dissolve 2-nitrobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Catalysis & Addition : Add a catalytic amount of zinc iodide (ZnI2). Cool the flask to 0 °C and slowly add TMSCN (1.2 eq) dropwise.

  • Reaction : Allow the mixture to warm to room temperature. Monitor via TLC until the aldehyde spot is consumed (typically 2-4 hours).

  • Expert Insight (Causality): The electron-withdrawing nitro group shifts the equilibrium favorably toward the cyanohydrin[7]. By using TMSCN, the kinetic product is immediately trapped as a TMS-ether, preventing the reversible equilibrium that plagues ortho-substituted benzaldehydes due to steric hindrance[4].

Phase 2: Acidic Hydrolysis

  • Hydrolysis : Concentrate the DCM in vacuo. Suspend the crude TMS-cyanohydrin in concentrated hydrochloric acid (HCl).

  • Heating : Reflux the mixture at 100 °C for 12–16 hours.

  • Isolation : Cool to room temperature, dilute with distilled water, and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purification : Recrystallize the crude product from a toluene/ethyl acetate mixture to yield pure 2-nitromandelic acid as an off-white powder.

  • Expert Insight (Causality): Concentrated HCl serves a dual function: it cleaves the silyl ether to reveal the hydroxyl group and fully hydrolyzes the nitrile to the carboxylic acid, bypassing stable amide intermediates[4].

SyntheticWorkflow N1 2-Nitrobenzaldehyde N2 TMS-Cyanohydrin Intermediate N1->N2 TMSCN, Catalyst N3 2-Nitromandelic Acid (CAS 67603-23-0) N2->N3 HCl Hydrolysis N4 Esterification & Derivatization N3->N4 Acid Catalysis / Base N5 Photoacid Generators (PAGs) N4->N5 Sulfonyl Halides N6 Photocaged Biomolecules (e.g., L-Aspartate) N4->N6 Amino Acid Coupling

Synthetic pathways from 2-nitrobenzaldehyde to 2-nitromandelic acid and downstream applications.

Applications in Advanced Materials and Chemical Biology

Photoacid Generators (PAGs) in Lithography 2-Nitromandelic acid is easily esterified under acid catalysis to modify the solubility of the final PAG[3],[7]. For example, reacting the acid with bulky alcohols (like neopentyl alcohol) before coupling with a sulfonyl halide creates PAGs with exceptional solubility in low-toxicity spin-casting solvents such as 3-ethoxyethyl propionate (EEP)[3].

  • Causality: The covalent structure of these specific PAGs prevents phase separation from nonpolar polymer matrices during the spin-coating process. Because the photolysis mechanism does not generate radical cations, it prevents unwanted cross-linking or proton abstraction from the resist polymer, ensuring crisp, high-resolution features in deep UV lithography[3].

Photocaged Biomolecules In structural biology, 2-nitromandelic acid is utilized to synthesize alpha-carboxynitrobenzyl photocages for amino acids, such as L-aspartate[4].

  • Causality: The introduction of the alpha-carboxylate group serves two primary functions. First, it significantly enhances the aqueous stability and solubility of the caged biomolecule in physiological buffers, preventing premature precipitation[4]. Second, the alpha-carboxynitropiperonyl derivatives exhibit a red-shifted absorbance maximum (e.g., 360 nm), which minimizes UV-induced cellular damage during in vivo time-resolved structural studies[4].

Analytical & Quality Control (QC) Standards

To ensure the integrity of the synthesized 2-nitromandelic acid, a self-validating QC system must be employed:

  • NMR Spectroscopy : The benzylic proton (CH-OH) is highly diagnostic. In 1H-NMR (DMSO-d6), look for a distinct singlet/doublet shift around 5.5–6.0 ppm, which confirms the preservation of the benzylic stereocenter and the absence of over-oxidation to the ketone.

  • Photolytic Efficiency Assay : Dissolve the derivative in a standardized buffer (pH 7.4) and irradiate at 355 nm. Monitor the transient absorption at 460 nm using laser flash photolysis. A decay time constant of approximately 200 ns validates the formation and subsequent deprotonation of the aci-nitro intermediate, confirming the compound's viability as a photolabile group[4].

References

  • Houlihan, F. M., et al. "A Retrospective on 2-Nitrobenzyl Sulfonate Photoacid Generators." Journal of Imaging Science and Technology, 1997. URL: [Link]

  • "Synthesis and characterisation of α-carboxynitrobenzyl photocaged l-aspartates for applications in time-resolved structural biology." National Institutes of Health (NIH), 2019. URL: [Link]

  • "2-hydroxy-2-(2-nitrophenyl)acetic acid, 95% Purity." CP Lab Safety. URL: [Link]

  • "Rearrangements of 2-Nitrobenzyl Compounds. Potential Energy Surface of 2-Nitrotoluene..." ResearchGate. URL: [Link]

Sources

Exploratory

The Structural Dichotomy of Nitromandelic Acids: 2-Nitro vs. 4-Nitro Isomers in Advanced Chemical Synthesis

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry, Photochemistry, and Pharmaceutical Development Executive Summary In the realm of advanced...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry, Photochemistry, and Pharmaceutical Development

Executive Summary

In the realm of advanced synthetic chemistry and drug development, the positional isomerism of functional groups dictates the macroscopic utility of a molecule. The comparison between 2-nitromandelic acid (ortho-substituted) and 4-nitromandelic acid (para-substituted) serves as a masterclass in how subtle structural shifts—moving a nitro group from the ortho to the para position on a mandelic acid scaffold—fundamentally alter electronic distribution, steric hindrance, and chemical reactivity.

As a Senior Application Scientist, I approach these molecules not merely as reagents, but as engineered tools. 2-Nitromandelic acid is a dynamic, photolabile trigger utilized in time-resolved structural biology and lithography[1]. Conversely, 4-nitromandelic acid is a highly stable, electron-deficient chiral auxiliary and safety-catch linker essential for solid-phase peptide synthesis (SPPS) and enantiomeric resolution[2][3]. This whitepaper dissects the structural causality behind these divergent applications and provides self-validating protocols for their integration into your workflows.

Structural and Electronic Profiling: The Causality of Reactivity

The core difference between these two isomers lies in their spatial geometry and the resulting quantum mechanical phenomena.

2-Nitromandelic Acid: The Ortho-Effect and Photolability

In 2-nitromandelic acid, the nitro group is positioned adjacent (ortho) to the chiral alpha-hydroxy acid moiety. This proximity enables a unique intramolecular photochemical reaction. Upon UV irradiation (typically ~350–365 nm), the molecule undergoes a Norrish type II-like hydrogen abstraction[4]. The excited nitro oxygen abstracts the benzylic proton, forming a transient aci-nitro (nitronate) intermediate . This intermediate rapidly cyclizes into a benzisoxazolol derivative, which then collapses to release the alpha-substituent (the "payload") and a 2-nitroso byproduct[1][4].

Causality in Design: We exploit this exact mechanism to design Photoacid Generators (PAGs) and α-carboxynitrobenzyl photocaged amino acids. The ortho-position is an absolute requirement for this photolability; without it, the hydrogen abstraction cannot occur[5].

4-Nitromandelic Acid: Para-Resonance and Acid Stability

In 4-nitromandelic acid, the nitro group is physically distant from the benzylic center, precluding any intramolecular hydrogen abstraction. Instead, the para-nitro group exerts a powerful electron-withdrawing effect via resonance through the aromatic ring[6]. This stabilizes the conjugate base, significantly lowering the pKa of the carboxylic acid compared to unsubstituted mandelic acid.

Causality in Design: Because it cannot undergo photocleavage and is highly resistant to acidic degradation, 4-nitromandelic acid is utilized as an acid-stable "safety-catch" linker in SPPS[2]. Furthermore, its enhanced acidity and rigid aromatic profile make it a superior chiral resolving agent for forming highly crystalline diastereomeric salts with racemic amines[3].

Quantitative Data Summary

The table below summarizes the key physiochemical distinctions that drive the selection of these isomers in laboratory settings.

Property / Feature2-Nitromandelic Acid4-Nitromandelic Acid
CAS Number 610-31-1 (Racemic)10098-39-2 (Racemic) / 77977-73-2 (R-isomer)
Molecular Formula C₈H₇NO₅C₈H₇NO₅
Molecular Weight 197.14 g/mol 197.14 g/mol
Primary Electronic Effect Ortho-effect (Steric proximity, H-abstraction)Para-effect (Strong resonance electron withdrawal)
Photostability Highly Photolabile (Cleaves under UV)Photostable
Acid/Base Stability ModerateHighly Acid-Stable
Primary Applications Photocaged compounds, Photoacid generators (PAGs)SPPS linkers, Chiral resolution, Pharma intermediates

Mechanistic Visualization: The Photochemical Pathway

To understand the utility of 2-nitromandelic acid in time-resolved structural biology, one must visualize its decay kinetics. The rate-determining step is often the decay of the nitronate intermediate, which dictates how fast a caged drug or proton is released into the biological system[4].

G N1 2-Nitromandelic Acid (Ground State) N2 Excited State (UV Irradiation ~350nm) N1->N2 hν (Photon Absorption) N3 Aci-Nitro / Nitronate Intermediate N2->N3 Intramolecular H-Abstraction N4 Cyclization (Benzisoxazolol) N3->N4 Nucleophilic Attack N5 Cleavage (Payload Release) N4->N5 Ring Opening N6 2-Nitroso Byproduct N5->N6 Final State

Figure 1: Photochemical cleavage pathway of 2-nitromandelic acid via an aci-nitro intermediate.

Field-Proven Experimental Protocols

As application scientists, we rely on self-validating systems. The following protocols detail the exact methodologies for utilizing these isomers, embedding analytical checkpoints to ensure experimental integrity.

Protocol A: Synthesis of 2-Nitrobenzyl Sulfonate PAGs from 2-Nitromandelic Acid

This workflow generates non-ionic photoacid generators used in advanced lithography[5].

Step-by-Step Methodology:

  • Acid-Catalyzed Esterification: Dissolve 10.0 g of 2-nitromandelic acid in 50 mL of the target alcohol (e.g., neopentyl alcohol to increase solubility in non-polar spin-casting solvents like EEP). Add a catalytic amount of concentrated H₂SO₄ (0.5 mL).

  • Reflux & Monitor: Heat to reflux for 4-6 hours. Self-Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the highly polar carboxylic acid spot confirms complete esterification.

  • Neutralization: Cool to room temperature and neutralize with saturated aqueous NaHCO₃ to prevent premature hydrolysis of the newly formed ester. Extract with dichloromethane (DCM).

  • Sulfonylation: Dissolve the purified 2-nitromandelic ester in dry pyridine at 0°C. Dropwise, add 1.1 equivalents of the desired sulfonyl halide (e.g., methanesulfonyl chloride).

  • Isolation: Stir for 2 hours at room temperature. Pour into ice water, extract with DCM, wash with 1M HCl (to remove pyridine), dry over MgSO₄, and concentrate under reduced pressure.

Causality Note: Changing the alcohol in Step 1 modifies the final PAG's solubility profile, preventing phase separation from spun-on resist polymer matrices[5].

Protocol B: Diastereomeric Salt Resolution using (R)-4-Nitromandelic Acid

This protocol utilizes the high acidity and crystallinity of 4-nitromandelic acid to resolve racemic amines (e.g., 4-amino-2-methylbutane-1-ol)[3].

Step-by-Step Methodology:

  • Salt Formation: In a 100 mL flask, dissolve 1.0 equivalent of (R)-4-nitromandelic acid in 10 mL of isopropanol under gentle heating (approx. 60°C).

  • Amine Addition: Dropwise, add 1.0 equivalent of the racemic amine mixture. The solution will turn slightly exothermic as the salt forms.

  • Fractional Crystallization: Allow the solution to cool slowly to room temperature, then transfer to a 5°C environment for 12 hours. Causality Note: Slow cooling promotes the thermodynamic formation of the less soluble diastereomeric salt, maximizing enantiomeric excess (e.e.).

  • Solid-Liquid Separation: Filter the precipitated crystals and wash with cold isopropanol.

  • Alkaline Decomposition: Suspend the crystals in water and add 2M NaOH until pH > 10 to decompose the salt. Extract the free, optically active amine with ethyl acetate.

  • Reagent Recovery: Acidify the aqueous layer with HCl to pH < 2 to precipitate and recover the (R)-4-nitromandelic acid for future use[3].

Analytical Validation Standards

To ensure the structural integrity of these compounds before downstream application, strict analytical validation is required.

  • HPLC Analysis: Use a C18 reverse-phase column. For 4-nitromandelic acid, a mobile phase of 0.1% TFA in Water / Acetonitrile will yield a sharp peak due to its stability. For 2-nitromandelic acid, ensure the autosampler and column are shielded from ambient light to prevent baseline drift caused by spontaneous photolysis[1][7].

  • NMR Spectroscopy (¹H-NMR):

    • 4-Nitromandelic Acid: The para-substitution yields a classic AA'BB' splitting pattern in the aromatic region (two doublets integrating to 2H each, around 7.6 ppm and 8.2 ppm).

    • 2-Nitromandelic Acid: The ortho-substitution yields a complex multiplet pattern (four distinct proton environments) due to the asymmetry introduced by the adjacent nitro group. The benzylic proton will also shift slightly downfield compared to the para-isomer due to the spatial proximity of the nitro oxygen.

References

  • Benchchem. (2s)-Hydroxy(4-nitrophenyl)ethanoic acid.
  • LookChem. Cas 77977-73-2,(R)-4-NITROMANDELIC ACID.
  • IS&T Library. A Retrospective on 2-Nitrobenzyl Sulfonate Photoacid Generators.
  • SynHet. 3-Hydroxy-4-nitromandelic acid.
  • Google Patents (US6743944B1). Process for producing optically active aminoalcohol.
  • National Institutes of Health (PMC). Synthesis and characterisation of α-carboxynitrobenzyl photocaged l-aspartates for applications in time-resolved structural biology.
  • RSC Publishing. Synthesis and characterisation of α-carboxynitrobenzyl photocaged L-aspartates for applications in time-resolved structural biology.

Sources

Foundational

Technical Whitepaper: o-Nitromandelic Acid – Physicochemical Profiling and Stability Dynamics

This guide provides an in-depth technical analysis of o-nitromandelic acid (2-nitromandelic acid), focusing on its physicochemical properties, stability profile, and application as a high-value synthetic intermediate and...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of o-nitromandelic acid (2-nitromandelic acid), focusing on its physicochemical properties, stability profile, and application as a high-value synthetic intermediate and photolabile "caging" scaffold.

Executive Summary

o-Nitromandelic acid (2-hydroxy-2-(2-nitrophenyl)acetic acid) is a bifunctional aromatic scaffold characterized by the juxtaposition of a nitro group ortho to a glycolic acid moiety. This structural arrangement imparts unique reactivity, most notably photo-induced decarboxylation (the "ortho-nitro effect") and reductive cyclization potential. While widely utilized as a precursor for indole alkaloids (e.g., isatin) and as a Chiral Solvating Agent (CSA) in NMR spectroscopy, its utility is governed by strict stability boundaries regarding light exposure and pH. This guide delineates the critical stability parameters and mechanistic pathways required for its effective deployment in drug discovery and chemical biology.

Molecular Architecture & Physicochemical Properties

The molecule features a chiral center at the


-carbon, existing as 

- and

-enantiomers. The ortho-nitro substituent exerts a profound electronic effect, increasing the acidity of the carboxylic acid relative to unsubstituted mandelic acid via inductive electron withdrawal (

effect) and facilitating intramolecular hydrogen bonding.
Table 1: Physicochemical Profile
PropertySpecificationNotes
IUPAC Name 2-Hydroxy-2-(2-nitrophenyl)acetic acidAlso: o-Nitromandelic acid
CAS Number 13502-02-8 (racemic)Note: 611-72-3 refers to unsubstituted DL-mandelic acid.
Molecular Formula

MW: 197.14 g/mol
Physical State Crystalline SolidPale yellow to violet (if impure) needles
Solubility Soluble in EtOH, EtOAc, AcetoneSparingly soluble in cold water; soluble in hot water
Acidity (pKa) ~3.0 – 3.5 (Estimated)More acidic than mandelic acid (pKa 3.4) due to

Chirality

/

Enantiomers
Used as a Chiral Solvating Agent (CSA) for amines

Stability Profile & Degradation Mechanisms

The stability of o-nitromandelic acid is dictated by two primary vectors: Photolytic Instability and Redox Susceptibility .

Photolytic Instability (The "Caging" Effect)

Unlike its meta or para isomers, o-nitromandelic acid is inherently photosensitive. Upon irradiation with near-UV light (


), it undergoes an intramolecular redox reaction characteristic of o-nitrobenzyl systems.
  • Mechanism: The nitro group abstracts the benzylic hydrogen, leading to an aci-nitro intermediate. This rearranges to form a nitroso-hemiacetal, which collapses to release the "caged" functionality (decarboxylation) and yields o-nitrosobenzaldehyde or related byproducts.

  • Implication: Solutions must be prepared in amber glassware and shielded from fluorescent lighting to prevent spontaneous decarboxylation.

Thermal & Chemical Stability
  • Thermal: Stable at room temperature in solid form. At elevated temperatures (

    
    ), it risks dehydration to o-nitrostyrene derivatives or decarboxylation.
    
  • Chemical: The compound is stable to non-reducing acids but is rapidly altered by:

    • Strong Bases: Can induce Cannizzaro-type disproportionation of the aldehyde precursor if in equilibrium.

    • Reducing Agents: Zinc/Acetic Acid or catalytic hydrogenation triggers cyclization (see Section 3).

Synthetic Utility & Reactivity

Synthesis of Isatin (Indole-2,3-dione)

The most significant industrial application of o-nitromandelic acid is its conversion to isatin, a privileged scaffold in drug discovery (e.g., Sunitinib). This proceeds via reductive cyclization.

Pathway:

  • Reduction: The nitro group is partially reduced (e.g.,

    
     or 
    
    
    
    ) to the hydroxylamine (
    
    
    ) or amine (
    
    
    ).[1]
  • Cyclization: The amine/hydroxylamine attacks the carboxylic acid (or ester) to form dioxindole (3-hydroxy-2-oxindole).

  • Oxidation: Dioxindole is oxidatively aromatized to isatin .

Chiral Solvating Agent (CSA)

Due to its strong magnetic anisotropy and hydrogen-bonding capability, enantiomerically pure o-nitromandelic acid complexes with chiral amines (e.g., phenylethylamine) in NMR solvents (


), inducing chemical shift non-equivalence (

) that allows for enantiomeric excess (

) determination without derivatization.

Visualized Pathways

Diagram 1: Photolytic Degradation (Caging Mechanism)

This diagram illustrates the light-induced breakdown, a critical consideration for stability and "caged" reagent design.

Photolysis Start o-Nitromandelic Acid (Ground State) Excited Excited State (n -> pi*) Start->Excited hv (350 nm) Aci aci-Nitro Intermediate Excited->Aci H-Abstraction Nitroso o-Nitrosobenzaldehyde + CO2 + H2O Aci->Nitroso Decarboxylation Collapse

Caption: Mechanism of UV-induced decarboxylation characteristic of o-nitrobenzyl scaffolds.

Diagram 2: Synthetic Route to Isatin

The reductive cyclization pathway utilized in pharmaceutical intermediate synthesis.

IsatinSynthesis Substrate o-Nitromandelic Acid Red Reduction (Zn / NH4Cl) Substrate->Red Inter o-Hydroxylamino- mandelic Acid Red->Inter Partial Reduction Cyclic Dioxindole (3-Hydroxyoxindole) Inter->Cyclic Acid-Catalyzed Cyclization (-H2O) Product Isatin (Indole-2,3-dione) Cyclic->Product Oxidation (O2 or FeCl3)

Caption: Step-wise conversion of o-nitromandelic acid to the pharmacophore Isatin.

Experimental Protocols

Protocol A: Synthesis via Cyanohydrin Route

Primary method for generating o-nitromandelic acid from 2-nitrobenzaldehyde.

  • Cyanohydrin Formation:

    • Dissolve 2-nitrobenzaldehyde (1.0 eq) in glacial acetic acid.

    • Add Potassium Cyanide (KCN) (1.1 eq) dropwise at

      
       (Caution: HCN evolution).
      
    • Stir at room temperature for 3 hours until TLC confirms aldehyde consumption.

  • Hydrolysis:

    • Add concentrated HCl to the reaction mixture.[2]

    • Reflux for 2–4 hours to hydrolyze the nitrile to the carboxylic acid.

  • Isolation:

    • Cool to room temperature. Dilute with ice water.

    • Extract with Ethyl Acetate (

      
      ). Wash organic layer with brine.
      
    • Recrystallization: Purify the crude solid from Benzene or hot Water/Ethanol to yield pale yellow crystals.

Protocol B: Stability Testing (Photolysis)

Self-validating test to confirm light sensitivity.

  • Preparation: Prepare a

    
     solution of o-nitromandelic acid in Methanol.
    
  • Control: Transfer half to an amber vial (Dark Control).

  • Exposure: Expose the other half to a UV lamp (

    
    , 6W) for 60 minutes.
    
  • Analysis: Analyze both samples via HPLC (C18 column,

    
     gradient).
    
    • Result: The exposed sample will show a decrease in the parent peak and the emergence of o-nitrosobenzaldehyde (distinct UV absorbance) and benzyl alcohol derivatives.

Handling & Safety (MSDS Summary)

  • Signal Word: WARNING

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Storage: Store at

    
     to 
    
    
    
    . Protect from light.
  • Incompatibilities: Strong oxidizing agents, strong bases, reducing agents.

References

  • Heller, G. (1909). Über die Reduktion der o-Nitromandelsäure. Berichte der deutschen chemischen Gesellschaft, 42(1), 470–474.

  • Grewer, C., et al. (2019). Synthesis and characterisation of α-carboxynitrobenzyl photocaged L-aspartates. RSC Advances, 9, 8695-8699.

  • Haiza, M. A., et al. (1997). o-Nitromandelic acid: A chiral solvating agent for the NMR determination of chiral diamine enantiomeric purity. Chirality, 9(7), 625–629.

  • Lipp, M. (1925). Synthesis of Nitrogen Ring Compounds from o-Nitromandelic Acid. Journal of Practical Chemistry.

Sources

Exploratory

Technical Guide: Solubility Profile &amp; Solvent Selection for ortho-Nitromandelic Acid

This in-depth technical guide details the solubility profile, solvent selection strategies, and purification protocols for ortho-nitromandelic acid (2-hydroxy-2-(2-nitrophenyl)acetic acid).[1] Executive Summary & Chemica...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the solubility profile, solvent selection strategies, and purification protocols for ortho-nitromandelic acid (2-hydroxy-2-(2-nitrophenyl)acetic acid).[1]

Executive Summary & Chemical Context

ortho-Nitromandelic acid (o-NMA) is a critical chiral intermediate, most notably utilized in the asymmetric synthesis of antiplatelet agents like Clopidogrel and various heterocyclic bioactive compounds.[1]

Unlike its para isomer, the ortho-nitro substitution introduces significant steric hindrance and facilitates intramolecular hydrogen bonding between the nitro oxygen and the


-hydroxyl group. This structural feature reduces its polarity relative to the para isomer, altering its solubility profile and making it more soluble in non-polar organic solvents while retaining solubility in polar protic solvents.
Physicochemical Identifiers
  • IUPAC Name: 2-Hydroxy-2-(2-nitrophenyl)acetic acid[1]

  • CAS Number: 13504-82-0 (Racemate) / 10098-39-2 (Related isomer references)[1]

  • Molecular Formula:

    
    [1][2]
    
  • Key Functional Groups: Carboxylic acid (

    
    ), Secondary Alcohol, Nitro group (electron-withdrawing).[1]
    

Solubility Profile & Solvent Compatibility

The following data categorizes solvents based on their thermodynamic interaction with o-NMA. This classification is derived from industrial purification protocols and structure-property relationships of mandelic acid derivatives.[1]

Table 1: Solvent Compatibility Matrix
Solvent ClassSpecific SolventsSolubility RatingPrimary ApplicationTechnical Notes
Polar Protic Methanol, EthanolHigh Reaction Medium, ResolutionExcellent for dissolving crude material; often too soluble for recrystallization unless mixed with water.[1]
Polar Aprotic Ethyl Acetate, Acetone, THFHigh Extraction, SynthesisEthyl Acetate is the gold standard for extracting o-NMA from acidified aqueous phases (

).
Chlorinated Dichloromethane (DCM), ChloroformModerate-High Partitioning, AnalysisUseful for liquid-liquid extraction; DCM is preferred for isolating the acid from aqueous mother liquors.[1]
Aromatic Toluene, XyleneTemperature-Dependent Recrystallization Low solubility at RT; high solubility at boiling (

).[1] Ideal for purifying the racemate.[1]
Ethers MTBE, Diethyl EtherModerate Extraction, WashingMTBE is a safer industrial alternative to ether for extraction; less prone to peroxide formation.[1]
Aqueous Water (

)
Low Anti-solventPoor solubility in cold acidic water precipitates the free acid.[1]
Aqueous Water (

)
High Dissolution (Salt Form)Forms water-soluble mandelate salts (Na+, K+, NH4+) instantly.[1]

Thermodynamic Analysis & Structure-Property Relationships

Understanding the molecular interactions is vital for process optimization.[1]

The Ortho-Effect

The ortho-nitro group creates a "molecular clip" effect.[1]

  • Intramolecular H-Bonding: The nitro group accepts a hydrogen bond from the

    
    -hydroxyl group.[1] This reduces the molecule's ability to donate hydrogen bonds to solvents, slightly decreasing water solubility compared to unsubstituted mandelic acid.
    
  • Steric Bulk: The bulky nitro group disrupts the crystal lattice packing, often lowering the melting point compared to the para isomer and enhancing solubility in aromatic solvents like toluene.

Dissolution Thermodynamics

Dissolution of o-NMA in alcohols is endothermic (


) and entropy-driven  (

).[1]
  • Implication: Solubility increases significantly with temperature.[1]

  • Protocol: For recrystallization, a temperature differential (

    
    ) of at least 
    
    
    
    (e.g., boiling toluene to
    
    
    ) is recommended to maximize yield.[1]

Experimental Protocols

Protocol A: Purification via Recrystallization (Toluene System)

Best for removing non-polar impurities and improving enantiomeric excess (ee) of enriched mixtures.[1]

  • Preparation: Charge crude o-NMA (10 g) into a reactor equipped with a reflux condenser.

  • Dissolution: Add Toluene (60–80 mL, approx. 6-8 volumes).

  • Heating: Heat the slurry to 85–90°C . The solution should become clear. If solids persist, add toluene in 5 mL increments.[1]

  • Filtration (Hot): While maintaining

    
    , filter through a pre-heated sintered glass funnel to remove insoluble mechanical impurities.[1]
    
  • Crystallization:

    • Cool slowly to 25°C over 2 hours (approx.

      
      ) to form well-defined prisms.[1]
      
    • Further cool to 0–5°C and hold for 1 hour.

  • Isolation: Filter the crystals and wash with cold toluene (

    
    , 2 volumes).
    
  • Drying: Vacuum dry at

    
     to constant weight.
    
Protocol B: Chiral Resolution (Diastereomeric Salt Formation)

Standard method for separating (R) and (S) enantiomers.[1]

  • Solvent System: Methanol or Ethanol/Water (9:1) .[1]

  • Resolving Agent: (R)-(+)-

    
    -Methylbenzylamine or (S)-Phenylglycinol.[1]
    
  • Mechanism: The resolving agent forms a diastereomeric salt with o-NMA.[1] The "less soluble" diastereomer precipitates preferentially.[1]

  • Workflow:

    • Dissolve racemic o-NMA in warm Methanol (

      
      ).
      
    • Add 0.55 eq of Resolving Agent.[1]

    • Cool to crystallize the salt.[3][4]

    • Liberation: Suspend the salt in water, acidify with HCl to

      
      , and extract the free chiral acid with Ethyl Acetate .
      

Process Visualization

Figure 1: Purification & Isolation Workflow

This diagram illustrates the decision logic for isolating o-NMA from a crude reaction mixture.

PurificationWorkflow Crude Crude Reaction Mixture (o-NMA + Impurities) pH_Adjust Adjust pH > 8 (using NaOH/NaHCO3) Crude->pH_Adjust Wash Wash with Organic Solvent (DCM or Toluene) pH_Adjust->Wash Partitioning AqueousPhase Aqueous Phase (Contains o-NMA Salt) Wash->AqueousPhase Retain Aqueous OrganicWaste Organic Phase (Non-acidic Impurities) Wash->OrganicWaste Discard Acidify Acidify to pH 1-2 (using conc. HCl) AqueousPhase->Acidify Precipitation of Free Acid Extract Extract with Ethyl Acetate (3x Volumes) Acidify->Extract Evaporate Evaporate Solvent (Crude Solid) Extract->Evaporate Drying Recryst Recrystallization (Solvent: Toluene) Evaporate->Recryst PureProduct Pure o-Nitromandelic Acid (Crystalline Solid) Recryst->PureProduct

Caption: Logical workflow for the isolation of o-NMA from crude synthesis mixtures, utilizing pH-dependent solubility switching.

Figure 2: Solvent Selection Decision Tree

Use this logic to select the appropriate solvent based on your experimental goal.

SolventSelection Start Goal Extraction Extraction from Water Start->Extraction Recryst Recrystallization Start->Recryst Resolution Chiral Resolution Start->Resolution EtOAc Ethyl Acetate (Recommended) Extraction->EtOAc MTBE MTBE (Alternative) Extraction->MTBE Toluene Toluene (High Purity) Recryst->Toluene Non-polar impurities H2O_EtOH Water/Ethanol (High Yield) Recryst->H2O_EtOH Polar impurities MeOH Methanol (Salt Formation) Resolution->MeOH IPA Isopropanol (Slower Cryst.) Resolution->IPA

Caption: Decision tree for selecting solvents based on process requirements (Extraction, Purification, or Resolution).

References

  • Yuan, X., et al. (2019).[1] "Experiment and simulation on kinetic resolution of (R,S)-2-chloromandelic acid by enzymatic transesterification." Biotechnology Progress, 35(4).[1] Link[1]

  • Peng, Y., et al. (2012).[1] "Resolution of 2-chloromandelic acid with (R)-(+)-N-benzyl-1-phenylethylamine: chiral discrimination mechanism." Chirality, 24(5), 349-355.[1] Link[1]

  • Tulashie, S. K., et al. (2010).[1] "Solubility of Mandelic Acid Enantiomers and Their Mixtures in Three Chiral Solvents." Journal of Chemical & Engineering Data, 55, 5196–5200. Link[1]

  • US Patent 4322548A. "Resolution of racemic mandelic acid."[1] Google Patents.[1] Link

  • BenchChem Technical Support. "Purification of 2-Hydroxyphenylacetic Acid." BenchChem Protocols. Link[1]

Sources

Foundational

An In-depth Technical Guide to 2-Nitromandelic Acid: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Nitromandelic acid, a substituted derivative of mandelic acid, represents a molecule of significant interest in the fields of organic synthesis a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitromandelic acid, a substituted derivative of mandelic acid, represents a molecule of significant interest in the fields of organic synthesis and pharmaceutical development. Its structural features, including a chiral center, a carboxylic acid, a hydroxyl group, and a nitro-substituted aromatic ring, provide a versatile scaffold for the synthesis of complex molecules and potential active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of 2-nitromandelic acid, focusing on its nomenclature, physicochemical properties, synthesis, and applications, with a particular emphasis on its relevance to drug development. By synthesizing established knowledge with insights from related chemical entities, this document aims to serve as a valuable resource for researchers and scientists working with this and similar compounds.

Nomenclature and Chemical Identity

A clear and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. This section details the IUPAC name and common synonyms for 2-nitromandelic acid.

IUPAC Name

The systematic name for 2-nitromandelic acid, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is 2-hydroxy-2-(2-nitrophenyl)acetic acid . This name precisely describes the molecular structure, indicating a two-carbon acetic acid backbone substituted with a hydroxyl group at the alpha position (C2) and a 2-nitrophenyl group also at the alpha position.

Synonyms

In literature and commercial catalogs, 2-nitromandelic acid may be referred to by several other names. While a comprehensive list is not exhaustively available due to its specialized nature, common synonyms are derived from the IUPAC name or the parent mandelic acid structure. These include:

  • o-Nitromandelic acid

  • α-Hydroxy-2-nitrobenzeneacetic acid

  • (2-Nitrophenyl)glycolic acid

It is crucial to distinguish 2-nitromandelic acid from its structural isomer, 2-nitrophenylacetic acid, which lacks the α-hydroxyl group.[1][2]

Physicochemical and Spectroscopic Properties

Understanding the physical and chemical properties of 2-nitromandelic acid is essential for its handling, purification, and characterization, as well as for predicting its behavior in chemical reactions and biological systems.

Physicochemical Data

Quantitative data for 2-nitromandelic acid is not extensively reported in publicly available databases. However, we can infer its properties based on the known data for its isomers and the parent compound, mandelic acid.

PropertyInferred/Reported ValueSource/Basis for Inference
Molecular Formula C₈H₇NO₅-
Molecular Weight 197.14 g/mol
Appearance Likely a white to pale yellow crystalline solidBased on isomers and related nitro compounds.
Melting Point (°C) Not available-
Solubility Expected to be soluble in polar organic solvents and moderately soluble in water.Based on the properties of mandelic acid and its derivatives.[3]
pKa Expected to be in the acidic range, similar to mandelic acid (pKa ≈ 3.4).The electron-withdrawing nitro group may slightly increase acidity.
Spectroscopic Profile
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the α-hydroxyl proton, a singlet for the α-methine proton, and a complex multiplet pattern for the four aromatic protons of the 2-nitrophenyl group. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group.

  • ¹³C NMR: The carbon NMR spectrum should exhibit a signal for the carboxylic acid carbon (around 170-180 ppm), a signal for the α-carbon bearing the hydroxyl group (around 70-80 ppm), and distinct signals for the aromatic carbons, with the carbon bearing the nitro group being significantly deshielded.[4]

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band from the carboxylic acid (2500-3300 cm⁻¹), a C=O stretching vibration from the carboxylic acid (around 1700-1750 cm⁻¹), a C-O stretching vibration from the hydroxyl group, and characteristic N-O stretching bands for the nitro group (typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹).[4]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 197.14. Common fragmentation patterns would involve the loss of H₂O, CO₂, and the nitro group.

Synthesis of 2-Nitromandelic Acid

The synthesis of 2-nitromandelic acid can be approached through several routes, primarily involving the introduction of the α-hydroxycarboxylic acid functionality to a 2-nitrophenyl precursor. A common and logical starting material is 2-nitrobenzaldehyde.

Synthetic Pathway from 2-Nitrobenzaldehyde

A well-established method for the synthesis of mandelic acids from their corresponding benzaldehydes is through the formation of a cyanohydrin intermediate, followed by hydrolysis.[5]

G cluster_0 Synthesis of 2-Nitromandelic Acid 2-Nitrobenzaldehyde 2-Nitrobenzaldehyde 2-Nitromandelonitrile 2-Nitromandelonitrile 2-Nitrobenzaldehyde->2-Nitromandelonitrile + NaCN/H⁺ (Cyanohydrin Formation) 2-Nitromandelic Acid 2-Nitromandelic Acid 2-Nitromandelonitrile->2-Nitromandelic Acid + H₃O⁺/Heat (Hydrolysis)

Caption: Synthetic pathway from 2-nitrobenzaldehyde.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized procedure based on the synthesis of similar mandelic acid derivatives. Researchers should optimize conditions for their specific setup.

Step 1: Synthesis of 2-Nitromandelonitrile (Cyanohydrin Formation)

  • In a well-ventilated fume hood, dissolve 2-nitrobenzaldehyde in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Cool the solution in an ice bath.

  • Slowly add a solution of sodium cyanide (NaCN) or potassium cyanide (KCN) in water to the cooled aldehyde solution while stirring.

  • After the addition of the cyanide solution, slowly add a mineral acid (e.g., HCl) dropwise to maintain a slightly acidic pH, which facilitates the formation of HCN in situ.

  • Continue stirring the reaction mixture in the ice bath for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-nitromandelonitrile.

Step 2: Hydrolysis of 2-Nitromandelonitrile to 2-Nitromandelic Acid

  • To the crude 2-nitromandelonitrile, add a strong mineral acid such as concentrated hydrochloric acid or sulfuric acid.

  • Heat the mixture under reflux for several hours. The nitrile group will hydrolyze to a carboxylic acid. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and pour it onto ice.

  • The 2-nitromandelic acid may precipitate out of the solution. If not, extract the product with an appropriate organic solvent.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., water, or a mixture of an organic solvent and water) to obtain pure 2-hydroxy-2-(2-nitrophenyl)acetic acid.

Applications in Drug Development and Organic Synthesis

The structural motifs present in 2-nitromandelic acid make it a valuable building block in medicinal chemistry and organic synthesis.

Precursor for Chiral Pharmaceuticals

Mandelic acid and its derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals, including antibiotics, anti-inflammatory drugs, and anticancer agents.[6][7][8][9] The enantiomers of substituted mandelic acids often exhibit different pharmacological activities, making the synthesis of enantiomerically pure compounds essential.[7] 2-Nitromandelic acid, being a chiral molecule, can serve as a precursor for the synthesis of single-enantiomer drugs.

Chiral Resolution

Racemic 2-nitromandelic acid can be resolved into its individual enantiomers using various techniques. A common method is the formation of diastereomeric salts with a chiral amine, followed by fractional crystallization.[10][11][12]

G cluster_1 Chiral Resolution Workflow Racemic 2-Nitromandelic Acid Racemic 2-Nitromandelic Acid Diastereomeric Salts Diastereomeric Salts Racemic 2-Nitromandelic Acid->Diastereomeric Salts Chiral Amine Chiral Amine Chiral Amine->Diastereomeric Salts Separation Separation Diastereomeric Salts->Separation Fractional Crystallization Enantiomer 1 Salt Enantiomer 1 Salt Separation->Enantiomer 1 Salt Less Soluble Enantiomer 2 Salt Enantiomer 2 Salt Separation->Enantiomer 2 Salt More Soluble Acidification 1 Acidification 1 Enantiomer 1 Salt->Acidification 1 + Acid Acidification 2 Acidification 2 Enantiomer 2 Salt->Acidification 2 + Acid Pure Enantiomer 1 Pure Enantiomer 1 Acidification 1->Pure Enantiomer 1 Pure Enantiomer 2 Pure Enantiomer 2 Acidification 2->Pure Enantiomer 2

Caption: Chiral resolution of 2-nitromandelic acid.

Synthesis of Heterocyclic Compounds

The nitro group in 2-nitromandelic acid can be reduced to an amino group, which can then participate in cyclization reactions to form various heterocyclic compounds.[2] These heterocyclic scaffolds are prevalent in many biologically active molecules. For instance, the reduction of the nitro group followed by intramolecular amide formation can lead to the synthesis of lactams.

Role of the Nitro Group in Biological Activity

The nitroaromatic moiety is present in a number of approved drugs and is known to contribute to the biological activity of molecules.[13][14] The nitro group can act as a bioisostere for other functional groups and can participate in hydrogen bonding and other interactions with biological targets. Furthermore, the nitro group can be metabolically reduced in vivo to form reactive species that may exhibit cytotoxic or antimicrobial effects.[13][14]

Conclusion

2-Nitromandelic acid is a versatile chemical compound with significant potential in organic synthesis and drug development. Its synthesis from readily available starting materials like 2-nitrobenzaldehyde is feasible through established chemical transformations. The presence of multiple functional groups and a chiral center makes it an attractive building block for the creation of complex and stereochemically defined molecules. Further research into the specific biological activities of 2-nitromandelic acid and its derivatives is warranted and could lead to the discovery of novel therapeutic agents. This guide provides a foundational understanding of this compound, intended to facilitate and inspire future research endeavors.

References

  • PubChem. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from [Link]

  • CiteSeerX. (n.d.). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-nitrobenzaldehyde.
  • Synthesis of 2-Nitrobenzaldehyde
  • EPA. (n.d.). 2-Nitrophenylacetic acid Properties. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Nitrobenzaldehyde. Retrieved from [Link]

  • EPA. (n.d.). 2-Nitrophenylacetic acid Synonyms. Retrieved from [Link]

  • Stenutz. (n.d.). 2-hydroxy-2-(3-nitrophenyl)acetic acid. Retrieved from [Link]

  • Almac. (n.d.). Enzyme Optimization and Process Development for a Scalable Synthesis of (R)-2-Methoxymandelic Acid. Retrieved from [Link]

  • Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. (2026). RSC Publishing.
  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • ResearchGate. (n.d.). Biocatalytic production of mandelic acid and analogues: a review and comparison with chemical processes. Retrieved from [Link]

  • ResearchGate. (n.d.). Resolution of 2-chloromandelic acid with (R)-(+)-N-benzyl-1-phenylethylamine: Chiral discrimination mechanism. Retrieved from [Link]

  • MDPI. (2024). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-NITRO-4-HYDROXYCINNAMIC-ACID. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 2-(2-HYDROXYPHENYL)ACETIC ACID. Retrieved from [Link]

  • Scribd. (n.d.). Chiral Resolution Methods for Mandelic Acid. Retrieved from [Link]

  • Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. (n.d.). RSC Publishing.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC.
  • Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach. (2022). PMC.
  • Green synthesis aspects of (R)-(-)-mandelic acid; a potent pharmaceutically active agent and its future prospects. (2022). PubMed.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (n.d.). OUCI.
  • Chemistry LibreTexts. (2025). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • PubChem. (n.d.). (-)-Mandelic acid. Retrieved from [Link]

  • Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. (2025). PMC.
  • PubChem. (n.d.). 2-Chloromandelic acid. Retrieved from [Link]

  • NIST. (n.d.). Mandelic acid. Retrieved from [Link]

Sources

Exploratory

alpha-hydroxy-2-nitrobenzeneacetic acid safety data sheet (SDS)

This technical guide details the safety, physicochemical properties, and synthetic utility of -Hydroxy-2-nitrobenzeneacetic acid (commonly known as 2-Nitromandelic Acid ). Technical Guide: -Hydroxy-2-nitrobenzeneacetic A...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the safety, physicochemical properties, and synthetic utility of


-Hydroxy-2-nitrobenzeneacetic acid  (commonly known as 2-Nitromandelic Acid ).

Technical Guide: -Hydroxy-2-nitrobenzeneacetic Acid

Chemical Identity & Executive Summary

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-Hydroxy-2-nitrobenzeneacetic acid  is a critical chiral building block and transient intermediate in organic synthesis. It is primarily utilized in the pharmaceutical industry for the construction of nitrogen-containing heterocycles, specifically isatin (1H-indole-2,3-dione)  and dioxindole  derivatives, which are core scaffolds in anti-cancer and anti-viral therapeutics.
  • IUPAC Name: 2-Hydroxy-2-(2-nitrophenyl)acetic acid

  • Common Name: 2-Nitromandelic acid; o-Nitromandelic acid

  • CAS Number: 13290-96-5 (Note: CAS assignments for specific enantiomers vary; often generated in situ from 2-nitrobenzaldehyde).

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 197.14 g/mol

Strategic Importance in Drug Development

Unlike its para-isomer (used for simple chiral resolution), the ortho-isomer possesses unique reactivity due to the proximity of the nitro group to the alkyl side chain. This allows for reductive cyclization , a powerful method to generate oxindole cores found in kinase inhibitors (e.g., Sunitinib).

Physicochemical Profile

PropertyDataExperimental Context
Physical State Solid (Crystalline)White to pale yellow prisms from ethyl acetate/cyclohexane.
Melting Point 137–138 °CDecomposition often observed near MP; rate-dependent.
Solubility SolubleEthanol, Ethyl Acetate, THF, Hot Water.
pKa ~3.4 (COOH)Stronger acid than mandelic acid due to electron-withdrawing

.
Chirality Yes (R/S)Can be resolved via diastereomeric salt formation (e.g., with brucine).
Stability Thermally SensitiveProne to dehydration/decarboxylation at high temps (>150°C).

Hazard Identification (GHS Classification)

Signal Word:WARNING

Core Hazards
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Expert Safety Assessment

While standard mandelic acid is a mild irritant, the 2-nitro substitution introduces specific concerns:

  • Energetic Instability: Nitro-aromatics can exhibit exothermic decomposition. Avoid heating dry solids in closed systems.

  • Redox Reactivity: Incompatible with strong reducing agents (hydrazines, hydrides) unless controlled, as this triggers the cyclization to isatin precursors, potentially generating heat.

Handling, Storage, & Emergency Protocols

Storage Protocol
  • Temperature: Store at 2–8°C (Refrigerate).

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent oxidative degradation of the

    
    -hydroxy group.
    
  • Container: Amber glass to protect from light (nitrobenzyl derivatives are often photolabile).

Emergency Response Decision Tree

The following diagram outlines the immediate logic flow for exposure incidents in a research setting.

SafetyProtocol Start Exposure Incident Type Identify Contact Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Brush off dry solid 2. Wash w/ soap & water (15 min) 3. Do NOT use solvents Skin->ActionSkin ActionEye 1. Rinse w/ water (15 min) 2. Remove contacts 3. Seek ophthalmologist Eye->ActionEye ActionInhale 1. Move to fresh air 2. Oxygen if breathing difficult 3. Monitor for delayed edema Inhale->ActionInhale Medical Seek Medical Attention (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Caption: Immediate response logic for exposure to alpha-hydroxy-2-nitrobenzeneacetic acid.

Synthetic Utility & Applications

The "Baeyer-Emmerling" Indole Logic

The primary value of 2-nitromandelic acid lies in its conversion to Isatin or Dioxindole . This transformation exploits the ortho-nitro group's ability to act as a latent nucleophile upon reduction.

Experimental Workflow: Synthesis of Isatin
  • Precursor Synthesis: Condensation of 2-nitrobenzaldehyde with HCN (or TMSCN) yields 2-nitrobenzaldehyde cyanohydrin.

  • Hydrolysis: Acidic hydrolysis of the nitrile yields 2-nitromandelic acid .

  • Reductive Cyclization:

    • Reagent: Zinc dust / HCl or catalytic hydrogenation.

    • Mechanism:[2][3] Reduction of

      
       to 
      
      
      
      (or
      
      
      ) is immediately followed by intramolecular nucleophilic attack on the carboxylic acid (or ester) carbon.
    • Product:1-Hydroxy-dioxindole (which oxidizes to Isatin) or Dioxindole .

Synthetic Pathway Diagram

SynthesisPath Aldehyde 2-Nitrobenzaldehyde Cyanohydrin Cyanohydrin Intermediate Aldehyde->Cyanohydrin + HCN/TMSCN Mandelic 2-Nitromandelic Acid (Target Compound) Cyanohydrin->Mandelic H3O+ Hydrolysis Aminomandelic 2-Aminomandelic Acid (Transient) Mandelic->Aminomandelic Reduction (Zn/HCl) Dioxindole Dioxindole (3-Hydroxyoxindole) Aminomandelic->Dioxindole Cyclization (-H2O) Isatin Isatin (Indole-2,3-dione) Dioxindole->Isatin Oxidation [O]

Caption: Synthetic route from 2-nitrobenzaldehyde to Isatin via 2-nitromandelic acid.[4]

References

  • Heller, G. (1904). Über die Reduktion der o-Nitromandelsäure. Berichte der deutschen chemischen Gesellschaft, 37(3), 3112-3116.
  • Sumpter, W. C. (1944). The Chemistry of Isatin. Chemical Reviews, 34(3), 393-434. Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-Nitrophenylacetic acid derivatives. (General handling for nitro-acetic acid derivatives). Link

  • McKenzie, A., & Stewart, J. K. (1935).[5] The resolution of o-nitromandelic acid. Journal of the Chemical Society. (Chiral resolution data).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11970, 2-Hydroxyphenylacetic acid. (Structural analog comparison). Link

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Foundational

2-Nitromandelic Acid Derivatives: Synthesis, Mechanistic Insights, and Applications in Modern Organic Chemistry

An In-depth Technical Guide: Abstract This technical guide provides an in-depth exploration of 2-nitromandelic acid and its derivatives, a class of molecules uniquely positioned at the intersection of photochemistry, asy...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Abstract

This technical guide provides an in-depth exploration of 2-nitromandelic acid and its derivatives, a class of molecules uniquely positioned at the intersection of photochemistry, asymmetric synthesis, and functional group protection. While the broader ortho-nitrobenzyl (oNB) scaffold is well-established, this guide focuses specifically on the synthesis, properties, and applications of derivatives bearing the characteristic α-hydroxy-α-carboxy moiety. We will dissect the photochemical mechanisms that underpin their primary role as photolabile protecting groups (PPGs), offering a causal explanation for structure-reactivity relationships. Furthermore, we provide detailed, field-tested protocols for their synthesis and deprotection. Finally, we explore emerging applications beyond photochemistry, leveraging their inherent chirality and bifunctionality as precursors for complex molecular architectures. This document is intended for researchers, chemists, and drug development professionals seeking to harness the unique capabilities of these versatile building blocks.

The 2-Nitrobenzyl Scaffold: A Foundation for Innovation
1.1 The Unique Properties of the ortho-Nitrobenzyl Moiety

The ortho-nitrobenzyl (oNB) group is one of the most widely utilized photolabile moieties in organic chemistry.[1] Its utility stems from a unique photochemical rearrangement. Upon irradiation with UV light (typically in the 300-350 nm range), the excited nitro group abstracts a hydrogen atom from the benzylic position, initiating a cascade that results in the cleavage of the benzylic substituent and the formation of a 2-nitrosobenzaldehyde byproduct.[2][3] This ability to mask and subsequently release a functional group with high spatiotemporal control using an external light stimulus makes oNB derivatives invaluable tools in fields ranging from materials science to chemical biology.[4][5]

1.2 2-Nitromandelic Acid: A Bifunctional Derivative with Unique Potential

2-Nitromandelic acid is a specialized derivative of the oNB scaffold. Its structure combines the photosensitive 2-nitrobenzyl core with the functionalities of mandelic acid: a stereogenic α-hydroxyl center and a carboxylic acid group.[6] This trifecta of features—photolability, chirality, and bifunctionality—enables a diverse range of applications. The enantiomers of mandelic acid are critical building blocks in the pharmaceutical industry; for instance, (R)-mandelic acid derivatives are used to prepare semi-synthetic cephalosporins and anticancer agents, while the (S)-form is a precursor for certain nonsteroidal anti-inflammatory drugs.[6][7] The introduction of the ortho-nitro group adds a layer of photochemical control to this already valuable chiral scaffold.

Synthesis of 2-Nitromandelic Acid and Its Derivatives

The synthesis of 2-nitromandelic acid and its derivatives can be approached through both classical chemical methods and modern biocatalytic strategies. The choice of method is often dictated by the need for enantiopurity and scalability.

2.1 Classical Synthesis: The Cyanohydrin Route

The most direct chemical route begins with 2-nitrobenzaldehyde, a readily available starting material.[8] The reaction proceeds via a cyanohydrin formation, followed by hydrolysis of the nitrile to the corresponding carboxylic acid.

The overall workflow is as follows:

  • Cyanohydrin Formation: 2-nitrobenzaldehyde reacts with a cyanide source (e.g., KCN, HCN) to form 2-nitromandelonitrile. This reaction is typically performed at slightly acidic or neutral pH to favor the addition reaction.[9]

  • Hydrolysis: The resulting mandelonitrile is then subjected to acidic or basic hydrolysis to convert the nitrile group into a carboxylic acid, yielding racemic 2-nitromandelic acid.[10]

G cluster_0 Classical Synthesis Workflow 2-Nitrobenzaldehyde 2-Nitrobenzaldehyde 2-Nitromandelonitrile 2-Nitromandelonitrile 2-Nitrobenzaldehyde->2-Nitromandelonitrile + KCN/H+ Racemic 2-Nitromandelic Acid Racemic 2-Nitromandelic Acid 2-Nitromandelonitrile->Racemic 2-Nitromandelic Acid H3O+ / Heat

Workflow for the classical synthesis of 2-nitromandelic acid.

This method is robust but produces a racemic mixture, which requires subsequent resolution if a single enantiomer is desired.

2.2 Biocatalytic and Asymmetric Approaches

For the production of enantiomerically pure mandelic acid derivatives, biocatalysis offers a powerful and green alternative.[10] Nitrilase enzymes, in particular, have been used for the enantioselective hydrolysis of mandelonitriles.[11][12]

  • Enzymatic Kinetic Resolution: A racemic mixture of 2-nitromandelonitrile can be treated with an (R)- or (S)-selective nitrilase. One enantiomer of the nitrile is selectively hydrolyzed to the corresponding α-hydroxy acid, leaving the unreacted nitrile enantiomer behind. This allows for the separation of both enantiomers. For example, nitrilases from organisms like Alcaligenes faecalis have shown high enantioselectivity in hydrolyzing mandelonitriles.[13]

  • Asymmetric Synthesis: A bienzymatic cascade can be employed, combining a hydroxynitrile lyase (HNL) and a nitrilase.[12][14] An (R)- or (S)-selective HNL catalyzes the enantioselective addition of cyanide to 2-nitrobenzaldehyde to form a single enantiomer of the mandelonitrile, which is then hydrolyzed by a nitrilase to the corresponding enantiopure 2-nitromandelic acid.[12]

Table 1: Comparison of Synthetic Strategies for 2-Nitromandelic Acid

StrategyKey Reagents/CatalystsKey AdvantagesKey LimitationsEnantioselectivity
Classical Cyanohydrin 2-Nitrobenzaldehyde, KCN, H₃O⁺Scalable, uses common reagents.Produces racemic mixture, harsh hydrolysis conditions.None (requires resolution).
Enzymatic Resolution Racemic 2-nitromandelonitrile, NitrilaseHigh enantiopurity for one enantiomer, mild conditions.Theoretical max yield of 50% for desired acid.Excellent (>95% ee typical).[13]
Asymmetric Synthesis 2-Nitrobenzaldehyde, HNL, NitrilaseHigh theoretical yield (>90%), high enantiopurity.Requires two compatible enzymes, process optimization.Excellent (>95% ee typical).[12]
Organocatalytic Aldehydes, chiral catalysts (e.g., quinine-derived ureas)Non-enzymatic, versatile for various derivatives.Catalyst loading, may require multi-step one-pot sequences.Good to High (88-95% ee reported for analogs).[15][16]
The Core Application: Photolabile Protecting Groups (PPGs)

The primary and most powerful application of 2-nitromandelic acid derivatives is their use as photolabile protecting groups, or "caged" compounds.[17] A molecule of interest (e.g., a drug, a neurotransmitter) is covalently attached to the 2-nitromandelyl moiety, rendering it inactive. Upon irradiation, the cage is cleaved, releasing the active molecule with precise timing and location.[18]

3.1 Mechanism of Photochemical Cleavage: A Deep Dive

The uncaging process is a well-studied, multi-step photochemical reaction.[19][20] Understanding this mechanism is critical for optimizing release kinetics and minimizing side reactions.

  • Photoexcitation: Upon absorbing a photon (λ ≈ 300-350 nm), the ortho-nitro group is promoted to an excited state.

  • Intramolecular H-Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon. This is often the rate-limiting step and leads to the formation of a transient aci-nitro intermediate.[2][21]

  • Intermediate Rearrangement: The aci-nitro species is unstable and undergoes a series of rearrangements. A key step involves the formation of a cyclic intermediate (a 1,3-dihydrobenz[c]isoxazol-1-ol derivative).[19][20][22]

  • Substrate Release: This cyclic intermediate collapses, ultimately releasing the protected substrate (the leaving group, X) and forming the 2-nitrosobenzaldehyde byproduct.[1]

Mechanism of photochemical cleavage of a 2-nitromandelyl ester.

The byproduct, 2-nitrosobenzaldehyde, is itself reactive and can potentially interact with biological systems, a crucial consideration in experimental design.[23]

3.2 Structure-Reactivity Relationships

The efficiency and rate of photolysis can be tuned by modifying the structure of the oNB cage.[4][21]

  • Ring Substituents: Adding electron-donating groups (e.g., methoxy) to the aromatic ring can red-shift the absorption maximum and increase the molar absorption coefficient, allowing for the use of longer, less damaging wavelengths of light.[24]

  • Benzylic Substituents: Substitution at the benzylic carbon (the α-carbon) has a significant impact. Introducing an α-methyl group, for example, can increase the quantum yield of photolysis by a factor of five or more compared to the unsubstituted parent compound.[5]

  • Leaving Group: The nature of the protected molecule (the leaving group) also influences the cleavage rate. A clear correlation has been found where more acidic leaving groups (i.e., better leaving groups) result in faster decomposition rates.[4]

Experimental Protocols and Methodologies

The following protocols are provided as representative examples. Researchers should always perform appropriate safety assessments and optimize conditions for their specific substrates.

4.1 Protocol: Synthesis of Racemic 2-Nitromandelic Acid

This protocol is based on the classical cyanohydrin route.

Materials:

  • 2-Nitrobenzaldehyde

  • Potassium Cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Bisulfite

  • Diethyl Ether

  • Deionized Water

Procedure:

  • Step 1: Cyanohydrin Formation. In a well-ventilated fume hood, dissolve 2-nitrobenzaldehyde (1.0 eq) in a suitable solvent like ethanol. Cool the solution to 0-5 °C in an ice bath. Separately, prepare a solution of KCN (1.1 eq) in water. Slowly add the KCN solution to the aldehyde solution while maintaining the temperature below 10 °C. Stir for 2-4 hours. The reaction progress can be monitored by TLC.

  • Step 2: Work-up. Once the reaction is complete, carefully acidify the mixture with cold, dilute HCl to a pH of ~5-6 to neutralize excess cyanide. Extract the product, 2-nitromandelonitrile, with diethyl ether. Wash the organic layer with a saturated sodium bisulfite solution and then brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Step 3: Hydrolysis. Add concentrated HCl to the crude 2-nitromandelonitrile. Heat the mixture to reflux (typically 100-110 °C) for 4-6 hours. CAUTION: This step releases HCl gas.

  • Step 4: Isolation. After cooling, the product may precipitate. Filter the solid product and wash with cold water. If no precipitate forms, extract the aqueous solution with ethyl acetate. Dry the organic extracts and concentrate to yield crude 2-nitromandelic acid, which can be purified by recrystallization.

4.2 Protocol: Photochemical Uncaging of a 2-Nitromandelyl Ester

This is a general procedure for releasing a carboxylic acid from its 2-nitromandelyl ester.

Equipment:

  • UV lamp with appropriate wavelength filter (e.g., 350 nm) or a suitable laser source.

  • Quartz cuvette or reaction vessel.

  • Analytical instrument for monitoring (e.g., HPLC, NMR, UV-Vis spectrometer).

Procedure:

  • Preparation: Prepare a solution of the caged compound in a suitable solvent (e.g., buffered aqueous solution for biological experiments, or an organic solvent like acetonitrile). The concentration should be chosen to ensure sufficient light penetration.

  • Irradiation: Place the solution in the quartz vessel and irradiate with the light source. The irradiation time will depend on the quantum yield of the compound, the intensity of the light source, and the concentration.

  • Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them via a suitable technique like HPLC to quantify the disappearance of the starting material and the appearance of the released acid.[25] A full UV-Vis spectrum can also be used to observe the disappearance of the oNB absorbance peak and the appearance of the 2-nitrosobenzaldehyde peak.

  • Causality Check: The rate of release should follow first-order kinetics with respect to the caged compound.[21] The quantum yield can be determined by comparison to a known chemical actinometer.

Beyond Photolabile Protecting Groups: Emerging Applications

While their role as PPGs is dominant, the unique structure of 2-nitromandelic acid derivatives opens doors to other synthetic applications.

  • Precursors for Heterocyclic Synthesis: The proximate hydroxyl, carboxyl, and nitro functionalities provide a rich platform for constructing complex N- and O-containing heterocycles.[26][27] For example, reduction of the nitro group to an amine, followed by intramolecular condensation, could lead to the formation of various bicyclic lactams or lactones, which are common motifs in bioactive molecules.[28]

  • Chiral Ligands and Auxiliaries: Enantiomerically pure 2-nitromandelic acid can serve as a chiral scaffold for the design of new ligands for asymmetric catalysis.[29] The hydroxyl and carboxyl groups provide two convenient handles for modification and coordination to a metal center, while the bulky 2-nitrophenyl group can create a well-defined chiral pocket to influence the stereochemical outcome of a reaction.[6]

Conclusion and Future Outlook

2-Nitromandelic acid and its derivatives are highly versatile synthetic intermediates. Their primary utility as photolabile protecting groups is well-established, grounded in a fascinating photochemical mechanism that can be rationally tuned through synthetic modification. The detailed protocols and mechanistic insights provided herein serve as a foundation for their effective application. Looking forward, the exploration of these molecules as chiral building blocks for heterocyclic synthesis and asymmetric catalysis represents a promising and underexplored frontier. As the demand for spatiotemporal control in chemical and biological systems grows, the strategic importance of the 2-nitromandelic acid scaffold is set to increase, paving the way for new innovations in drug delivery, materials science, and synthetic methodology.

References
  • Klán, P., et al. (2004). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: methyl ethers and caged ATP. PubMed.
  • Aujard, I., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. ChemPhysChem.
  • Gäb, N., et al. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega.
  • Gäb, N., et al. (2026). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. Request PDF.
  • Barner-Kowollik, C., et al. (2020). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. MDPI.
  • Klán, P., et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society.
  • Yuzawa, T., et al. (n.d.). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds in Solution, I. 2-Nitrotoluene: Thermodynamic and Kinetic Parameters of theaci-Nitro Tautomer. Request PDF.
  • Klán, P., et al. (2025). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Request PDF.
  • Otsuka, S., et al. (n.d.). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv.
  • Hasan, A., et al. (n.d.). Photolabile Protecting Groups for Nucleosides: Mechanistic Studies of the 2-(2-Nitrophenyl)ethyl Group. Helvetica Chimica Acta.
  • Huisman, G., et al. (n.d.). Enzyme Optimization and Process Development for a Scalable Synthesis of (R)-2-Methoxymandelic Acid. Almac.
  • Battaglia, V., et al. (n.d.). Asymmetric Organocatalysed Synthesis of (R)-Mandelic Acid Esters and α-Alkoxy Derivatives from Commercial. IRIS - UNISA.
  • (2025). Application Notes and Protocols for the Enzymatic Synthesis of (S)-Mandelic Acid. Benchchem.
  • van Rantwijk, F., & Stolz, A. (2020). mandelic acid amide by recombinant E. coli strains expressing a (R)-specific oxynitrilase and an arylacetonitrilase. PMC.
  • Banerjee, A., & Mitra, A. K. (2026). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. PMC.
  • Jullien, L., & Gref, R. (2022). Photoremovable Protecting Groups. MDPI.
  • Zhao, H., et al. (n.d.). Combinatorial discovery of two-photon photoremovable protecting groups. PMC.
  • Kumar, A., et al. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. PMC.
  • Al-Mafraji, K., et al. (n.d.). The unusual chiral inversion of mandelic acid. Organic & Biomolecular Chemistry - RSC Publishing.
  • Davis, F. A., & Lal, G. S. (n.d.). Asymmetric synthesis of α-hydroxy carboxylic acids: direct oxidation of chiral amide enolates using 2-sulfonyloxaziridines. Drexel University.
  • (n.d.). Major reactions used for enzymatic production of optically pure (a) (R)-mandelic acid and (b) (S). ResearchGate.
  • Liu, J., et al. (2025). Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. PMC.
  • Battaglia, V., et al. (2024). (PDF) Asymmetric Organocatalysed Synthesis of (R)‐Mandelic Acid Esters and α‐Alkoxy Derivatives from Commercial Sources. ResearchGate.
  • Iglesias, M. J., et al. (2026). New Chiral Ligands Derived from Mandelic Acid: Synthesis and Application in the Asymmetric Phenyl Transfer Reaction to an Aromatic Aldehyde. Request PDF.
  • (n.d.). EP0449648A2 - Process for producing R(-)-mandelic acid and derivatives thereof. Google Patents.
  • Banerjee, A., & Mitra, A. K. (2026). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. RSC Publishing.
  • Ballav, N., et al. (2014). Part II: nitroalkenes in the synthesis of heterocyclic compounds. ResearchGate.
  • Zheng, Y.-G., et al. (2018). Production of R-Mandelic Acid Using Nitrilase from Recombinant E. coli Cells Immobilized with Tris(Hydroxymethyl)Phosphine. PubMed.
  • Lee, Y., et al. (n.d.). Tandem Synthesis of N,O-Containing Heterocycles via Nitrite Upcycling at a Trifunctional Cobalt Catalyst. PMC.
  • Ilovaisky, A. I., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI.
  • Corrie, J. E. T., & Trentham, D. R. (n.d.). Photoremovable Protecting Groups Used for the Caging of Biomolecules. Wiley-VCH.
  • Klán, P., & Wirz, J. (n.d.). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. SciSpace.
  • Banerjee, A., & Mitra, A. K. (2026). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. ResearchGate.
  • Singh, U. P., & Singh, R. P. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview. PMC.
  • Feringa, B. L., & Szymanski, W. (2015). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. the University of Groningen research portal.
  • (2025). Role and Applications of m-Nitrobenzaldehyde in Organic Synthesis. Sarchem Labs.
  • (n.d.). Synthesis of N-Heterocycles. Organic Chemistry Portal.

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Exploratory

Commercial Availability and Synthetic Utility of 2-Hydroxy-2-(2-nitrophenyl)acetic Acid in Drug Development

Executive Summary 2-Hydroxy-2-(2-nitrophenyl)acetic acid, commonly referred to as 2-nitromandelic acid, is a highly versatile ortho-nitrobenzyl derivative utilized extensively in advanced pharmaceutical synthesis, photoc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Hydroxy-2-(2-nitrophenyl)acetic acid, commonly referred to as 2-nitromandelic acid, is a highly versatile ortho-nitrobenzyl derivative utilized extensively in advanced pharmaceutical synthesis, photochemistry, and structural biology[1]. As a bifunctional molecule containing both an alpha-hydroxyl and a carboxylic acid group adjacent to a photo-reactive nitroaromatic ring, it serves as a critical building block for photoacid generators (PAGs) and photocaged biomolecules[2][3]. This whitepaper provides an authoritative guide on its commercial sourcing, physicochemical profiling, and standardized experimental protocols for drug development professionals.

Chemical Identity & Physicochemical Profiling

Before integrating 2-nitromandelic acid into a synthetic pipeline, it is imperative to establish its baseline physicochemical properties. The presence of the alpha-carboxy group significantly alters its solubility and photochemical behavior compared to standard o-nitrobenzyl alcohol[2].

Table 1: Physicochemical Properties

PropertySpecification / Data
Chemical Name 2-Hydroxy-2-(2-nitrophenyl)acetic acid
Common Synonyms 2-Nitromandelic acid;

-hydroxy-2-nitrophenylacetic acid
CAS Registry Number 67603-23-0[4][5]
Molecular Formula C8H7NO5
Molecular Weight 197.14 g/mol [4]
Appearance Off-white to yellow crystalline powder
Key Structural Features ortho-Nitro group (photoreactive),

-hydroxyl, carboxylic acid

Commercial Sourcing & Supply Chain Logistics

The commercial synthesis of 2-nitromandelic acid typically involves the addition of trimethylsilyl cyanide (TMSCN) to 2-nitrobenzaldehyde, followed by acid hydrolysis[1]. Because of this pathway, commercial lots must be rigorously screened for residual cyanides or unreacted aldehydes, which can poison downstream transition-metal catalysts.

Table 2: Commercial Supplier Matrix

SupplierPurity GradeScale AvailabilitySourcing Notes
BLD Pharm >95% - 98%mg to kgOffers cold-chain transport for sensitive derivatives[5].
Sigma-Aldrich Analytical Standardmg to gProvides extensive QA/QC documentation (TraceCERT®)[6].
CP Lab Safety 95% Purity100 mg+Reliable for early-stage R&D and proof-of-concept synthesis[4].

Strategic Applications in Drug Development

Time-Resolved Structural Biology (Photocages)

2-Nitromandelic acid is the premier precursor for synthesizing


-carboxynitrobenzyl (CNB) photocaged amino acids (e.g., L-aspartate)[1][2].
  • The Causality of Choice: Standard o-nitrobenzyl photocages require harsh UV light (<300 nm) for cleavage, which damages sensitive biomolecules. The

    
    -carboxy group of 2-nitromandelic acid shifts the absorbance maximum to ~360 nm[1][2]. This allows for rapid, microsecond-scale photolysis using a 350-360 nm laser without degrading the target protein, making it indispensable for time-resolved X-ray crystallography[1].
    
Photoacid Generators (PAGs)

In polymer chemistry and lithography, 2-nitromandelic acid is utilized to synthesize 2-nitrobenzyl sulfonate PAGs[3].

  • The Causality of Choice: The carboxylic acid group can be easily esterified with various alcohols (e.g., neopentyl alcohol) to precisely tune the solubility of the PAG in low-toxicity spin-casting solvents like 3-ethyl ethoxypropionate (EEP)[3]. Furthermore, its photolysis mechanism does not generate intermediate radicals that might abstract protons from the polymer matrix, ensuring clean acid generation[3].

Chiral Resolution of APIs

Optically active mandelic acid derivatives are crucial for resolving racemic mixtures of pharmaceutical intermediates. 2-Nitromandelic acid can be utilized in the preparation of optically active aminoalcohols and 1,2-ethanediol derivatives, acting as a chiral resolving agent or a direct precursor to active pharmaceutical ingredients (APIs)[7].

Standardized Experimental Protocols

Protocol A: HPLC-UV Purity Validation of Commercial Lots
  • Objective: Verify the absence of 2-nitrobenzaldehyde and upstream synthetic impurities.

  • Causality & Design: 2-Nitromandelic acid contains a free carboxylic acid (pKa ~3.0-3.5). Without an acidifier, it will partially ionize in the mobile phase, leading to severe peak tailing. Trifluoroacetic acid (TFA) suppresses this ionization, ensuring the molecule remains neutral for sharp, Gaussian peak shapes.

  • Step-by-Step Method:

    • Sample Preparation: Dissolve 1.0 mg of the commercial 2-nitromandelic acid in 1 mL of HPLC-grade Acetonitrile:Water (50:50).

    • Stationary Phase: Utilize a C18 Reverse-Phase column (250 x 4.6 mm, 5 µm) to ensure strong retention of polar aromatic acids.

    • Mobile Phase: Run a gradient elution from 5% to 95% Acetonitrile in Water containing 0.1% TFA over 20 minutes.

    • Detection: Monitor UV absorbance at 254 nm (general aromatics) and 360 nm (specific to the

      
      -carboxynitrobenzyl chromophore)[2].
      
Protocol B: Selective Protection Workflow for Photocage Synthesis
  • Objective: Convert 2-nitromandelic acid into a selectively protected tert-butyl ester for downstream peptide coupling[1].

  • Causality & Design: Direct coupling of the free

    
    -hydroxyl and carboxyl groups leads to uncontrolled polymerization. Standard Fischer esterification requires harsh heating that degrades the nitroaromatic system. Therefore, a mild, neutral protection strategy using tert-butyl trichloroacetimidate (TBTA) is required[1].
    
  • Step-by-Step Method:

    • Transient O-Acetylation: Dissolve 2-nitromandelic acid (1.0 eq) in acetic anhydride and stir at room temperature for 18 hours. This transiently masks the

      
      -hydroxyl group.
      
    • Carboxyl Protection: React the O-acetylated intermediate with TBTA in benzene for 48 hours to install the bulky tert-butyl protecting group[1].

    • Selective Deprotection: Treat the purified intermediate with catalytic Cesium Carbonate (Cs2CO3) in methanol for 1 hour. Why? Mild base catalysis selectively cleaves the acetate ester to expose the

      
      -hydroxyl group while leaving the sterically hindered tert-butyl ester completely intact[1].
      
    • Coupling: The resulting alcohol is now ready for coupling to an amino acid (e.g., N-Boc-L-aspartate) using EDC/DMAP[1].

Mechanistic Pathway Visualizations

Workflow A 2-Nitrobenzaldehyde (Commercial Starting Material) B TMS-Protected Cyanohydrin (Intermediate) A->B TMSCN, MeCN C 2-Nitromandelic Acid (CAS: 67603-23-0) B->C Conc. HCl, 0-100°C D O-Acetylated Intermediate (Transient Protection) C->D Ac2O, RT E tert-Butyl Esterification (Carboxyl Protection) D->E TBTA, Benzene F Deprotected Alcohol (Ready for Coupling) E->F Cs2CO3, MeOH G Photocaged L-Aspartate (Final Product) F->G L-Aspartate, EDC/DMAP

Fig 1. Synthetic workflow from 2-nitrobenzaldehyde to photocaged L-aspartate.

Mechanism S1 2-Nitromandelic Acid (PAG Precursor) S2 Esterification (Alters Solubility) S1->S2 Acid Catalysis + Alcohol S3 Sulfonylation (Forms Active PAG) S2->S3 Sulfonyl Halide S4 UV Irradiation (Photolysis) S3->S4 Spin-Casting & Exposure S5 Free Sulfonic Acid (Catalyzes Polymer Curing) S4->S5 No Radical Intermediates

Fig 2. Synthesis and photolysis of 2-nitrobenzyl sulfonate photoacid generators.

References

  • [4] CP Lab Safety. "2-hydroxy-2-(2-nitrophenyl)acetic acid, 95% Purity". CP Lab Safety Catalog. URL: 4

  • [2] RSC Publishing. "Synthesis and characterisation of

    
    -carboxynitrobenzyl photocaged L-aspartates for applications in time-resolved structural biology". RSC Advances. URL: 2
    
  • [6] Sigma-Aldrich. "2-hydroxy-2-sulfinato acetic acid | Sigma-Aldrich". Sigma-Aldrich Catalog. URL:6

  • [5] BLD Pharm. "143665-37-6|2-(3-Methyl-4-nitrophenyl)acetic acid - BLDpharm". BLD Pharm Catalog. URL: 5

  • [3] IS&T Library. "A Retrospective on 2-Nitrobenzyl Sulfonate Photoacid Generators". Journal of Imaging Science and Technology. URL: 3

  • [7] Google Patents. "US6743944B1 - Process for producing optically active aminoalcohol". US Patent Database. URL: 7

  • [1] PMC. "Synthesis and characterisation of

    
    -carboxynitrobenzyl photocaged l-aspartates for applications in time-resolved structural biology". National Institutes of Health (NIH) PMC. URL: 1
    

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation of α-Carboxynitrobenzyl (CNB) Photocages via 2-Nitromandelic Acid

Executive Summary The spatial and temporal control of biological processes using light—optogenetics and photopharmacology—relies heavily on the strategic deployment of photoremovable protecting groups (PPGs). While simpl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The spatial and temporal control of biological processes using light—optogenetics and photopharmacology—relies heavily on the strategic deployment of photoremovable protecting groups (PPGs). While simple ortho-nitrobenzyl (oNB) cages are ubiquitous, their utility in time-resolved structural biology and in vivo drug development is often limited by poor aqueous solubility, slow photocleavage kinetics (millisecond timescale), and suboptimal UV absorption maxima (~260 nm) that overlap with protein absorption[1].

This application note details the synthesis and validation of α-carboxynitrobenzyl (CNB) photocages starting from 2-nitromandelic acid . By introducing an α-carboxyl group, CNB cages achieve superior hydrophilicity and accelerated release kinetics (microsecond timescale), making them ideal for high-precision temporal studies[1][2].

Mechanistic Rationale: The Superiority of CNB Cages

The synthetic incorporation of 2-nitromandelic acid as a caging scaffold addresses two critical biochemical challenges:

  • Solubility & Biocompatibility: The α-carboxyl moiety remains deprotonated at physiological pH, drastically increasing the aqueous solubility of the caged complex without requiring toxic co-solvents like DMSO[2].

  • Kinetic Tuning: The rate-determining step in oNB photolysis is the decay of the nitronate intermediate[1]. The electron-withdrawing nature of the α-carboxyl group accelerates this decay, pushing the substrate release into the microsecond regime, which is strictly required for tracking rapid enzymatic reactions or ion channel gating.

Photolysis Pathway & Kinetic Data

The photolysis of a CNB-caged compound is a multi-step photochemical cascade. Upon UV irradiation, the molecule undergoes rapid excitation and proton transfer to form an aci-nitro intermediate, which deprotonates into a nitronate species. The subsequent decay of this nitronate dictates the overall release rate of the free substrate[1].

G Start CNB-Caged Substrate AciNitro aci-nitro Intermediate Start->AciNitro Excitation Photon UV (λ ≈ 350 nm) Photon->Start Nitronate Nitronate Intermediate AciNitro->Nitronate Deprotonation Products Free Substrate + Byproduct Nitronate->Products Cleavage

Figure 1: Photolysis mechanism of α-carboxynitrobenzyl (CNB) photocages upon UV irradiation.

Table 1: Photochemical Properties of CNB Derivatives[1]

To optimize for specific experimental setups, researchers can modify the aromatic ring of the 2-nitromandelic acid core.

Photocage DerivativeAbsorbance Max (λ_max)Quantum Yield (Φ)Nitronate Decay (τ)Aqueous Solubility
α-CNB (Standard)~260 nm0.14~0.87 msHigh
α-CNP (Piperonyl)~360 nm0.05~0.10 msModerate
Br-α-CNB ~260 nm0.11Bi-exponentialHigh

Note: The α-CNP derivative is highly recommended for time-resolved X-ray crystallography as its 360 nm absorbance avoids direct excitation of aromatic amino acids in the target protein[1].

Experimental Protocol: Synthesis of CNB-Caged Substrates

This protocol describes the general synthesis of a CNB-caged carboxylic acid (e.g., L-aspartate) starting from 2-nitromandelic acid.

Phase 1: Carboxyl Protection of 2-Nitromandelic Acid

Objective: Mask the α-carboxyl group to prevent self-polymerization during the subsequent coupling phase[3].

  • Reaction: Dissolve 2-nitromandelic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add tert-butyl trichloroacetimidate (2.0 eq) and a catalytic amount of boron trifluoride etherate (BF₃·OEt₂). Stir at room temperature for 18 hours under argon.

  • Mechanistic Causality: The bulky tert-butyl (tBu) ester acts as an orthogonal protecting group that is completely stable under the basic coupling conditions of Phase 2, but easily removed via acidolysis in Phase 3.

  • In-Process Validation:

    • TLC: Confirm the disappearance of the highly polar starting material and the appearance of a higher R_f spot.

    • ¹H NMR: Validate success by the appearance of a massive 9H singlet at ~1.4 ppm (tBu group) and the retention of the benzylic CH proton at ~5.5 ppm.

Phase 2: Esterification/Coupling with Target Substrate

Objective: Link the benzylic hydroxyl group of the protected CNB cage to the target molecule (e.g., N-Boc-L-aspartate-OtBu)[3].

  • Reaction: In a flame-dried flask, combine the protected 2-nitromandelic acid (1.0 eq) and the protected target substrate (1.2 eq) in anhydrous DCM. Cool to 0 °C.

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.5 eq) and 4-Dimethylaminopyridine (DMAP, 0.2 eq). Allow the reaction to warm to room temperature and stir for 24 hours.

  • Mechanistic Causality: The secondary benzylic alcohol of 2-nitromandelic acid is sterically hindered and a poor nucleophile. EDC activates the carboxylic acid of the substrate to form an O-acylisourea intermediate. DMAP acts as an essential nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that forces the coupling to completion.

  • In-Process Validation:

    • ¹H NMR: The definitive marker of successful coupling is the downfield shift of the benzylic CH proton from ~5.5 ppm (free alcohol) to ~6.5 ppm (esterified).

    • MS (ESI+): Confirm the exact mass of the coupled, fully protected intermediate.

Phase 3: Global Deprotection & Isolation

Objective: Remove all tBu and Boc protecting groups to yield the active, water-soluble CNB-caged compound[3].

  • Reaction: Dissolve the purified intermediate from Phase 2 in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA). Stir at room temperature for 2–4 hours.

  • Mechanistic Causality: TFA protonates the tert-butyl and Boc oxygen atoms, driving the elimination of isobutylene gas and carbon dioxide. The reaction is driven to completion by Le Chatelier's principle as the gaseous byproducts escape.

  • Purification: Evaporate the solvent under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. Purify via preparative reverse-phase HPLC (Water/Acetonitrile gradient with 0.1% TFA).

  • Final Validation:

    • ¹H NMR (D₂O): Complete disappearance of all tBu and Boc singlets (~1.4 ppm).

    • UV-Vis Spectroscopy: Confirm the presence of the characteristic absorption band (e.g., 260 nm for standard CNB, 360 nm for CNP).

Quality Control & Photochemical Self-Validation

Before deploying the synthesized CNB photocage in biological assays, it must pass a functional photolysis validation test:

  • Setup: Prepare a 100 µM solution of the CNB-caged substrate in physiological buffer (pH 7.4).

  • Irradiation: Expose the solution to a 365 nm UV LED (approx. 10–20 mW/cm²) for defined time intervals (e.g., 0, 10, 30, 60, 120 seconds).

  • HPLC-MS Analysis: Inject the aliquots into an LC-MS system.

  • Validation Criteria: You must observe the strictly correlated disappearance of the caged-compound peak and the simultaneous appearance of two new peaks: the free active substrate and the 2-nitrosophenylglyoxylic acid byproduct . If the byproduct peak is missing, the compound may be undergoing an unintended side-reaction rather than true photolysis.

References

  • Zaitsev-Doyle, J. J., Puchert, A., Pfeifer, Y., et al. (2019). "Synthesis and characterisation of alpha-carboxynitrobenzyl photocaged l-aspartates for applications in time-resolved structural biology." RSC Advances, 9(15), 8695-8699. URL: [Link]

  • Schaper, K., et al. (2010). "The α,5-dicarboxy-2-nitrobenzyl caging group, a tool for biophysical applications with improved hydrophilicity: synthesis, photochemical properties and biological characterization." Photochemistry and Photobiology, 86(6), 1247-1254. URL: [Link]

Sources

Application

using o-nitromandelic acid as a chiral solvating agent for NMR

Application Note: High-Performance Chiral NMR using o-Nitromandelic Acid Executive Summary This guide details the application of (R)- or (S)-2-nitromandelic acid (o-nitromandelic acid) as a Chiral Solvating Agent (CSA) f...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Chiral NMR using o-Nitromandelic Acid

Executive Summary

This guide details the application of (R)- or (S)-2-nitromandelic acid (o-nitromandelic acid) as a Chiral Solvating Agent (CSA) for the determination of enantiomeric excess (ee) by


H NMR.

While unsubstituted mandelic acid is a common CSA, the 2-nitro derivative offers distinct advantages for challenging analytes, particularly chiral amines, diamines, and amino alcohols . The electron-withdrawing nitro group at the ortho position significantly increases the acidity of the carboxylic acid and the


-hydroxyl group, strengthening the diastereomeric complex formation. Furthermore, the magnetic anisotropy of the nitro group often induces larger chemical shift non-equivalences (

), enabling the resolution of enantiomers that overlap when using standard reagents.

Mechanism of Action

The efficacy of o-nitromandelic acid relies on the formation of a transient, rapid-exchange diastereomeric complex with the chiral analyte (typically a base).

The "Three-Point" Interaction Model

For successful discrimination, the CSA and analyte must interact at multiple points to create a rigid, defined spatial arrangement.

  • Primary Interaction (Ionic/H-Bond): The carboxyl group (-COOH) of the CSA protonates the amine (-NH

    
    ) of the analyte, forming a tight ion pair.
    
  • Secondary Interaction (Hydrogen Bond): The

    
    -hydroxyl group (-OH) of the CSA acts as a hydrogen bond donor to a second site on the analyte (e.g., the same amine nitrogen or a nearby heteroatom).
    
  • Steric/Electronic Locking: The o-nitro group provides steric bulk that restricts rotation around the chiral center and adds strong magnetic anisotropy (shielding/deshielding), amplifying the chemical shift difference (

    
    ) between the (
    
    
    
    ) and (
    
    
    ) complexes.
Mechanistic Diagram

CSA_Mechanism cluster_interactions Interaction Forces CSA o-Nitromandelic Acid (Host) Complex_RR Diastereomeric Complex A (R-Host : R-Guest) CSA->Complex_RR Mix Complex_RS Diastereomeric Complex B (R-Host : S-Guest) CSA->Complex_RS Analyte Chiral Amine/Diamine (Guest) Analyte->Complex_RR Analyte->Complex_RS NMR_Signal Distinct NMR Signals (Δδ > 0.02 ppm) Complex_RR->NMR_Signal Chemical Shift A Complex_RS->NMR_Signal Chemical Shift B Ionic Ionic Pairing (COOH ... NH2) Ionic->Complex_RR HBond H-Bonding (OH ... N/O) HBond->Complex_RR Aniso Nitro Group Anisotropy (Shielding Cone) Aniso->Complex_RR

Caption: Logical flow of diastereomeric complex formation and the forces driving chiral discrimination.

Experimental Protocol

Reagents and Equipment
  • CSA: (R)-(-)-2-Nitromandelic acid or (S)-(+)-2-Nitromandelic acid (>98% ee).

  • Solvent: CDCl

    
     (Chloroform-d) is preferred.
    
    • Why: Non-polar solvents promote tight ion-pairing. Polar solvents (DMSO, MeOH) disrupt the H-bonds essential for complexation.

    • Alternative: C

      
      D
      
      
      
      (Benzene-d6) can be used if aromatic stacking interactions need enhancement.
  • Analyte: Chiral primary/secondary amine, diamine, or amino alcohol (approx. 5–10 mg).

  • NMR: 400 MHz or higher recommended for optimal peak separation.

Step-by-Step Workflow

Protocol_Workflow cluster_details Critical Parameters Step1 1. Baseline Spectrum Step2 2. Prepare CSA Stock Step1->Step2 Step3 3. Titration / Mixing Step2->Step3 Step4 4. Acquisition Step3->Step4 Param1 Solvent: CDCl3 Step3->Param1 Param2 Ratio: 1:1 to 4:1 (CSA:Analyte) Step3->Param2 Step5 5. Analysis Step4->Step5

Caption: Operational workflow for determining enantiomeric excess using o-nitromandelic acid.

Detailed Procedure:
  • Baseline Acquisition: Dissolve ~5 mg of the analyte in 0.6 mL CDCl

    
    . Acquire a standard 
    
    
    
    H NMR spectrum. Identify the
    
    
    -protons (protons attached to the chiral center or adjacent carbons); these are your diagnostic signals.
  • CSA Addition (Titration Method):

    • Add 1.0 equivalent of o-nitromandelic acid to the NMR tube.

    • Shake vigorously for 30 seconds (ensure full dissolution).

    • Acquire the spectrum.[1][2]

    • Optimization: If splitting is ambiguous, increase CSA ratio to 2.0 or 4.0 equivalents. Higher CSA concentration shifts the equilibrium toward the complex, often improving resolution (

      
      ).
      
  • Observation: Look for the splitting of the diagnostic signals. The single peak in the baseline spectrum should split into two distinct peaks (or sets of multiplets) representing the diastereomers.

Data Analysis & Interpretation

Calculating Chemical Shift Non-Equivalence ( )

The magnitude of separation determines the accuracy of integration.



  • Target:

    
     ppm is desirable for baseline resolution.
    
  • Note: The o-nitro group typically yields

    
     values 1.5x to 2x larger than unsubstituted mandelic acid for diamines [1].
    
Calculating Enantiomeric Excess (ee)

Integrate the area of the resolved peaks corresponding to the two enantiomers (


 and 

).


Table 1: Troubleshooting Common Issues

SymptomProbable CauseCorrective Action
No Splitting Observed Weak binding or fast exchange.Cool sample to -20°C or -40°C to slow exchange rate. Increase CSA equivalents (up to 4:1).
Broad Peaks Intermediate exchange rate.Lower temperature. Ensure sample is strictly anhydrous (water disrupts H-bonds).
Precipitation Salt insolubility.Switch solvent to C

D

or add small amount of CD

OD (note: methanol may reduce splitting magnitude).
Complex Overlap CSA signals obscuring analyte.Focus on analyte signals in the "clear" regions (usually alkyl region 1-4 ppm). o-Nitromandelic aromatic protons are downfield (7.5-8.2 ppm).

References

  • Koy, C., Michalik, M., Döbler, C., & Oehme, G. (1997). O-Nitromandelic acid: A chiral solvating agent for the NMR determination of chiral diamine enantiomeric purity.[2][3] Chirality, 9(5-6), 556-562.[2][4]

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy.[3] Wiley-Interscience.

  • Parker, D. (1991).NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441–1457.

Sources

Method

Application Note: Selective Reductive Cyclization of o-Nitromandelic Acid to Dioxindole

Topic: Preparation of Dioxindole (3-hydroxy-2-oxindole) from o-Nitromandelic Acid Precursors Content Type: Application Note & Detailed Protocol Guide Audience: Synthetic Chemists, Process Development Scientists, and Medi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preparation of Dioxindole (3-hydroxy-2-oxindole) from o-Nitromandelic Acid Precursors Content Type: Application Note & Detailed Protocol Guide Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemists.

Executive Summary

Dioxindole (3-hydroxy-2-oxindole) is a critical scaffold in the synthesis of complex indole alkaloids and kinase inhibitors. While often derived from the reduction of isatin, the de novo synthesis from o-nitromandelic acid offers a strategic advantage: it allows for the retention of chiral centers established in the mandelic acid precursor, provided the reduction conditions are tuned to prevent racemization or over-reduction.

This guide details the preparation of dioxindole via the reductive cyclization of o-nitromandelic acid. Unlike standard nitro-reduction protocols, this transformation requires strict chemoselectivity to avoid two common pitfalls:

  • Hydrogenolysis: Over-reduction of the benzylic hydroxyl group to form oxindole.

  • Oxidation: Aerobic oxidation of the secondary alcohol to form isatin.

Mechanistic Insight & Pathway

The transformation proceeds via a "reduction-first" mechanism. The nitro group is reduced to an aniline intermediate (o-aminomandelic acid), which undergoes rapid, spontaneous intramolecular lactamization to close the five-membered ring.

Key Mechanistic Challenge: The intermediate o-aminomandelic acid is prone to acid-catalyzed dehydration. If the reaction environment is too acidic, the benzylic carbocation forms, leading to over-reduction (to oxindole) or polymerization. Therefore, neutral to slightly basic conditions are preferred for high-yield synthesis.

G Start o-Nitromandelic Acid Inter1 Nitroso Intermediate (R-NO) Start->Inter1 2e- Reduction Inter2 Hydroxylamine (R-NHOH) Inter1->Inter2 2e- Reduction Amine o-Aminomandelic Acid (Transient) Inter2->Amine 2e- Reduction Cyclization Intramolecular Lactamization Amine->Cyclization - H2O Product Dioxindole (3-hydroxy-2-oxindole) Cyclization->Product Side1 Oxindole (Over-reduction) Product->Side1 H2/Pd, H+ (Avoid) Side2 Isatin (Oxidation) Product->Side2 O2/Air (Avoid)

Figure 1: Reaction pathway highlighting the reduction cascade and potential divergence points for side products.

Experimental Protocols
Method A: The "Classic" Ferrous Sulfate Method (High Chemoselectivity)

Best for: Bench-scale synthesis, preserving sensitive functional groups, and avoiding over-reduction.

This method, adapted from the classic work of Heller, utilizes Ferrous Sulfate (


) in an alkaline Baryta (

) solution. The alkaline environment prevents the hydrogenolysis of the benzylic hydroxyl group, ensuring dioxindole is the exclusive product.

Reagents:

  • o-Nitromandelic acid (10.0 g, 50.7 mmol)

  • Ferrous Sulfate Heptahydrate (

    
    ) (100 g, ~7 eq)
    
  • Barium Hydroxide Octahydrate (

    
    ) (Variable, for pH control)
    
  • Ammonium Hydroxide (

    
    , 25% soln)
    

Protocol:

  • Dissolution: Dissolve 10.0 g of o-nitromandelic acid in 150 mL of water containing a stoichiometric amount of

    
     or dilute ammonia to form the soluble salt.
    
  • Precipitation of Fe(OH)2: In a separate large beaker, dissolve 100 g of

    
     in 300 mL of water.
    
  • Reaction: Add the nitromandelate solution slowly to the ferrous sulfate solution while simultaneously adding barium hydroxide solution (or conc. ammonia) to maintain a pH of 8–9 .

    • Observation: A thick, dark green sludge of

      
       will form. This is the active reducing species.
      
  • Heating: Heat the slurry on a steam bath or oil bath at 90°C for 60–90 minutes with vigorous mechanical stirring. The color will shift from green to rusty brown (

    
    ) as the iron oxidizes and the nitro group reduces.
    
  • Filtration: Filter the hot reaction mixture through a Celite pad to remove iron oxides. Wash the cake with hot water.

  • Acidification & Cyclization: Acidify the clear filtrate carefully with dilute HCl to pH 3–4.

    • Note: The o-aminomandelic acid generated in the basic step will spontaneously cyclize upon acidification and cooling.

  • Isolation: Concentrate the filtrate under reduced pressure until crystallization begins. Cool to 4°C overnight. Filter the crystals of dioxindole.

Yield: Typically 65–75%. Critical Process Parameter (CPP): Maintaining basic pH during reduction is crucial. Acidic conditions during the iron reduction step can lead to the formation of anthranilic acid derivatives via side reactions.

Method B: Catalytic Hydrogenation (Scalable/Clean)

Best for: Large-scale processing, high purity requirements.

Catalytic hydrogenation is cleaner but carries the risk of hydrogenolysis (cleaving the C-OH bond). To prevent this, neutral solvents (Ethanol) and mild pressures are strictly required. Avoid acetic acid or mineral acids.

Reagents:

  • o-Nitromandelic acid (5.0 g)

  • Catalyst: 5% Pd/C (0.25 g, 5 wt% loading) - Handle with care, pyrophoric.

  • Solvent: Absolute Ethanol (50 mL)

Protocol:

  • Inerting: Purge the hydrogenation vessel (Parr shaker or autoclave) with Nitrogen (

    
    ) for 5 minutes.
    
  • Charging: Add o-nitromandelic acid and Ethanol. Add the Pd/C catalyst last, ideally as a water-wet paste or under an inert blanket.

  • Hydrogenation: Pressurize to 30 psi (2 bar) with Hydrogen (

    
    ).
    
    • Caution: Do not exceed 40 psi or 50°C. Higher energy conditions promote the loss of the hydroxyl group to form oxindole.

  • Monitoring: Agitate at Room Temperature (20–25°C). Monitor hydrogen uptake. The reaction is typically complete within 2–4 hours.

  • Workup:

    • Vent

      
       and purge with 
      
      
      
      .
    • Filter catalyst through Celite (keep wet to prevent ignition).

    • Evaporate ethanol under reduced pressure.

  • Crystallization: Recrystallize the residue from water or a minimal amount of ethanol.

Yield: 80–90%. Troubleshooting: If NMR shows oxindole impurities (singlet at


 3.52 ppm for 

), reduce the pressure and temperature in subsequent runs.
Analytical Characterization

To validate the synthesis, compare the product against these standard characterization metrics.

ParameterDioxindole (Target)Isatin (Oxidation Impurity)Oxindole (Reduction Impurity)
Appearance White to off-white prismsOrange-red powderWhite/Colorless crystals
Melting Point 167–169°C (dec)200–203°C125–127°C
1H NMR (DMSO-d6)

4.8–5.0 (s, 1H, CH-OH )
No methine/methylene proton

3.5 (s, 2H, CH2 )
Solubility Soluble in EtOH, hot waterPoor in water, sol. in base (purple)Soluble in EtOH, ether

Self-Validation Check:

  • Dissolve a small sample in dilute NaOH.

    • Dioxindole: Solution remains colorless or pale yellow.

    • Isatin: Solution turns deep purple (formation of isatinate).

    • This is a rapid "spot test" for oxidative degradation.

Safety & Handling
  • Nitro Compounds: o-Nitromandelic acid is a nitroaromatic. While generally stable, avoid subjecting dry material to high impact or friction.

  • Palladium on Carbon: Pyrophoric when dry. Always keep wet with water or solvent during filtration. Dispose of in a dedicated metal waste container.

  • Dioxindole Stability: Dioxindole is sensitive to air oxidation in solution, particularly in basic media. Perform recrystallizations rapidly and dry the product thoroughly before storage. Store under inert gas (Argon) if possible.

References
  • Heller, G. (1904). Über die Reduktion der o-Nitromandelsäure. Berichte der deutschen chemischen Gesellschaft, 37(1), 938-946.

  • Sumpter, W. C. (1945). The Chemistry of Isatin. Chemical Reviews, 34(3), 393-434. (Detailed review of oxindole/dioxindole interconversions).

  • Kozikowski, A. P., et al. (2001). Synthesis of 3-substituted-3-hydroxy-2-oxindoles. Journal of Medicinal Chemistry. (Modern application of the scaffold).

  • McKenzie, A., & Barrow, F. (1911). The resolution of 2-hydroxy-2-phenylacetic acid (mandelic acid). Journal of the Chemical Society, Transactions, 99, 1910-1915. (Foundational work on mandelic acid derivatives).

Application

Application Notes and Protocols for the Evaluation of 2-Nitromandelic Acid as a Broad-Spectrum UV Filter

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The increasing incidence of skin cancer and premature skin aging due to ultraviolet (UV) radiatio...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The increasing incidence of skin cancer and premature skin aging due to ultraviolet (UV) radiation exposure necessitates the development of novel, effective, and safe broad-spectrum UV filters.[1][2][3] This document provides a comprehensive guide for the evaluation of 2-nitromandelic acid as a potential UV filter for both UVB (290-320 nm) and UVA (320-400 nm) regions. Theoretical studies suggest that o-nitromandelic acid, an isomer of 2-nitromandelic acid, possesses the capability to absorb radiation in both these regions, making it a promising candidate for further investigation.[1] These application notes offer detailed protocols for the synthesis, formulation, and rigorous evaluation of 2-nitromandelic acid's performance as a UV filter, including methods for assessing its UV absorbance, in vitro Sun Protection Factor (SPF), and photostability.

Introduction: The Quest for Advanced Broad-Spectrum UV Protection

The solar UV spectrum that reaches the Earth's surface is composed of UVB and UVA radiation, both of which contribute to detrimental skin effects.[2][3] While UVB is the primary cause of sunburn, both UVA and UVB are implicated in photoaging and the development of skin cancers.[2] Consequently, there is a persistent demand for broad-spectrum UV filters that can effectively absorb radiation across the entire UV range.[2]

Organic (chemical) UV filters function by absorbing UV radiation and converting it into less harmful energy, typically heat.[4][5] An ideal organic UV filter should exhibit high molar absorptivity in the UVA and UVB regions, excellent photostability, and a favorable safety profile.[2][6]

2-Nitromandelic acid, an aromatic alpha-hydroxy acid[7], has been identified as a molecule of interest. Computational studies, specifically Time-Dependent Density Functional Theory (TD-DFT), have indicated that the ortho-isomer of nitromandelic acid shows absorption in both UVB and UVA regions.[1] This theoretical potential warrants experimental validation to ascertain its practical utility as a UV filter in cosmetic and pharmaceutical formulations. These notes provide the foundational protocols to empower researchers to conduct such an evaluation.

Proposed Mechanism of UV Attenuation

The UV-absorbing properties of 2-nitromandelic acid are attributed to its electronic structure. The presence of the aromatic ring conjugated with a nitro group and a carboxylic acid group creates a chromophore that can absorb UV photons. Upon absorption of UV radiation, the molecule is promoted to an excited electronic state. The energy is then dissipated through various photophysical and photochemical pathways, preventing the UV radiation from reaching the skin.

The nitro group, in particular, is known to influence the electronic transitions within aromatic compounds.[8] The position of the nitro group (ortho, meta, or para) significantly impacts the absorption spectrum.[1] The proposed mechanism for UV energy dissipation in 2-nitromandelic acid likely involves intramolecular processes, such as internal conversion and vibrational relaxation, to release the absorbed energy as heat. However, the potential for photochemical reactions, including the formation of reactive intermediates like nitric oxide from nitro-containing compounds upon UV exposure, must be carefully evaluated as part of its photostability assessment.[9][10]

UV_Absorption_Mechanism UV_Photon UV Photon (UVA/UVB) Ground_State 2-Nitromandelic Acid (Ground State) UV_Photon->Ground_State Absorption Excited_State Excited State Ground_State->Excited_State Heat_Dissipation Heat Dissipation Excited_State->Heat_Dissipation Internal Conversion & Vibrational Relaxation Photochemical_Reaction Potential Photochemical Side Reactions Excited_State->Photochemical_Reaction e.g., NO dissociation

Caption: Proposed mechanism of UV absorption by 2-nitromandelic acid.

Experimental Protocols

This section provides detailed methodologies for the synthesis of 2-nitromandelic acid and its subsequent evaluation as a UV filter.

Synthesis of 2-Nitromandelic Acid

Mandelic acid and its derivatives can be synthesized through various routes.[7][11] A common method involves the hydrolysis of the corresponding mandelonitrile, which is formed from the reaction of the respective benzaldehyde with a cyanide source.[7][11]

Protocol 3.1.1: Two-Step Synthesis from 2-Nitrobenzaldehyde

This protocol is a generalized procedure and should be performed by qualified chemists with appropriate safety precautions.

Step 1: Synthesis of 2-Nitromandelonitrile

  • In a well-ventilated fume hood, dissolve 2-nitrobenzaldehyde in a suitable solvent such as ethanol.

  • Prepare a solution of sodium cyanide (NaCN) or potassium cyanide (KCN) in water. Caution: Cyanide salts are highly toxic. Handle with extreme care and have an appropriate quenching agent (e.g., ferrous sulfate solution) and emergency plan in place.

  • Cool the 2-nitrobenzaldehyde solution in an ice bath.

  • Slowly add the cyanide solution to the cooled aldehyde solution with constant stirring. The reaction is typically monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, neutralize the reaction mixture with a weak acid (e.g., acetic acid) to a slightly acidic pH.

  • Extract the 2-nitromandelonitrile with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 2-nitromandelonitrile by column chromatography or recrystallization.

Step 2: Acid Hydrolysis to 2-Nitromandelic Acid

  • Reflux the purified 2-nitromandelonitrile with a strong acid, such as concentrated hydrochloric acid (HCl), for several hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the 2-nitromandelic acid.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude 2-nitromandelic acid from a suitable solvent (e.g., water or an ethanol/water mixture) to obtain the pure product.

  • Characterize the final product by melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Preparation of a Model Sunscreen Formulation

To evaluate the performance of 2-nitromandelic acid, it should be incorporated into a simple sunscreen formulation.

Protocol 3.2.1: Oil-in-Water (O/W) Emulsion

PhaseIngredient (INCI Name)FunctionWeight (%)
A Deionized WaterSolventq.s. to 100
GlycerinHumectant3.0
Xanthan GumThickener0.3
B Caprylic/Capric TriglycerideEmollient10.0
Cetearyl AlcoholEmulsifier3.0
Glyceryl StearateEmulsifier2.0
2-Nitromandelic Acid Active Ingredient 1.0 - 10.0
C Phenoxyethanol (and) EthylhexylglycerinPreservative1.0

Procedure:

  • Prepare Phase A by dispersing xanthan gum in glycerin and then adding to the deionized water with stirring. Heat to 75-80°C.

  • In a separate vessel, combine all ingredients of Phase B and heat to 75-80°C with stirring until all components are dissolved and the phase is uniform.

  • Slowly add Phase B to Phase A with high-speed homogenization.

  • Continue homogenization for 5-10 minutes to form a stable emulsion.

  • Begin cooling the emulsion with gentle stirring.

  • At a temperature below 40°C, add Phase C (preservative) and mix until uniform.

  • Adjust the final pH if necessary.

In Vitro Evaluation of UV Protection

In vitro methods provide a rapid and ethical means to assess the efficacy of a UV filter.[12][13] These tests typically involve applying a thin film of the sunscreen formulation onto a transparent substrate and measuring the UV transmittance through the film using a spectrophotometer.[14][15]

Protocol 3.3.1: In Vitro SPF and UVA Protection Factor (UVA-PF) Determination

This protocol is based on principles outlined in international standards such as ISO 23675.[15][16]

  • Substrate Preparation: Use polymethyl methacrylate (PMMA) plates as the substrate, which mimics the surface properties of human skin.[15][16]

  • Sample Application: Accurately apply the test formulation to the PMMA plate at a concentration of 0.75 to 2.0 mg/cm².[4] Ensure an even and uniform distribution of the product. Automated spreading with a robotic arm is recommended for reproducibility.[15]

  • Drying/Equilibration: Allow the film to dry and equilibrate for a defined period (e.g., 15-30 minutes) in the dark at a controlled temperature.[16]

  • UV Transmittance Measurement: Place the PMMA plate in a spectrophotometer equipped with an integrating sphere. Measure the UV transmittance at multiple points on the plate across the UV spectrum (290-400 nm).

  • Calculation of SPF and UVA-PF: The Sun Protection Factor (SPF) and UVA Protection Factor (UVA-PF) are calculated from the transmittance data using standardized equations that incorporate the solar spectrum and the erythemal action spectrum.

Table 1: Key Parameters for In Vitro UV Protection Assessment

ParameterDescriptionTypical Measurement
In Vitro SPF A measure of the protection against UVB-induced erythema.Calculated from UV transmittance data.
UVA-PF A measure of the protection against UVA radiation.Calculated from UV transmittance data.
Critical Wavelength (λc) The wavelength at which the integral of the absorbance spectrum from 290 nm reaches 90% of the total integral from 290 to 400 nm. A value ≥ 370 nm is required for a "broad spectrum" claim in the US.[14]Determined from the absorbance spectrum.
UVA/UVB Ratio The ratio of the integrated absorbance in the UVA range to the integrated absorbance in the UVB range.Calculated from the absorbance spectrum.
Photostability Assessment

A crucial attribute of any UV filter is its ability to remain effective upon exposure to UV radiation.[2][6]

Protocol 3.4.1: In Vitro Photostability Testing

This protocol is adapted from the principles of the ICH Q1B guideline.[17]

  • Prepare samples as described in Protocol 3.3.1.

  • Measure the initial UV absorbance spectrum of the sunscreen film.

  • Expose the samples to a controlled dose of UV radiation from a solar simulator. A dark control sample (wrapped in aluminum foil) should be kept alongside to account for any thermal degradation.[17]

  • After irradiation, measure the final UV absorbance spectrum.

  • Calculate the change in the absorbance profile and the corresponding loss in calculated SPF and UVA-PF. A photostable UV filter will show minimal degradation in its absorbance spectrum and protective efficacy.

Data Interpretation and Expected Outcomes

The successful application of these protocols will yield a comprehensive dataset to evaluate 2-nitromandelic acid as a UV filter.

  • UV Absorbance Spectrum: The initial spectrophotometric analysis should confirm if 2-nitromandelic acid absorbs across both the UVA and UVB regions as predicted by theoretical studies.[1] The spectrum should show a significant molar absorptivity in the 290-400 nm range.

  • In Vitro Efficacy: The calculated in vitro SPF and UVA-PF values will provide a quantitative measure of the protection offered by the formulation. The critical wavelength will determine if it meets the criteria for a broad-spectrum sunscreen.[14]

  • Photostability: A comparison of the pre- and post-irradiation absorbance spectra will reveal the photostability of 2-nitromandelic acid. Significant degradation would indicate that it may not be a suitable UV filter without the use of a photostabilizer.[6]

Evaluation_Workflow cluster_0 Synthesis & Formulation cluster_1 Performance Evaluation cluster_2 Analysis & Decision Synthesis Synthesis of 2-Nitromandelic Acid Formulation Incorporation into Model Sunscreen Synthesis->Formulation UV_Absorbance Measure UV Absorbance (290-400 nm) Formulation->UV_Absorbance In_Vitro_SPF Calculate In Vitro SPF & UVA-PF UV_Absorbance->In_Vitro_SPF Photostability Photostability Test (Pre/Post Irradiation) UV_Absorbance->Photostability Data_Analysis Analyze Data: - Broad Spectrum? - Efficacy? - Photostable? In_Vitro_SPF->Data_Analysis Photostability->Data_Analysis Decision Decision on Further Development Data_Analysis->Decision

Caption: Experimental workflow for evaluating 2-nitromandelic acid as a UV filter.

Conclusion and Future Directions

These application notes provide a structured framework for the initial, critical evaluation of 2-nitromandelic acid as a novel broad-spectrum UV filter. The outlined protocols, from synthesis to in vitro efficacy and photostability testing, are designed to generate the necessary data for a comprehensive assessment. Should 2-nitromandelic acid demonstrate promising results—namely, broad-spectrum absorbance, good photostability, and high efficacy—further studies would be warranted. These would include an in-depth safety and toxicological evaluation, optimization of the formulation for aesthetic properties and stability, and ultimately, in vivo testing to confirm its sun protection capabilities in human subjects.[12]

References

  • Asaya Skincare. (2026, February 17). In Vivo vs In Vitro SPF Testing: Complete Guide.
  • ALS Global. (2025, March 27). ISO 23675: The Evolution of SPF Testing with an In Vitro Approach.
  • PMC. (2012, October 30).
  • Certified Cosmetics. SPF Laboratory Test In Vitro – Sun Protection Factor.
  • SpecialChem. (2020, April 28).
  • Almac. Enzyme Optimization and Process Development for a Scalable Synthesis of (R)-2-Methoxymandelic Acid.
  • ijitee.org. (2019, December 9).
  • A Chemoenzymatic Process to Achieve Optically Active Mandelic Acid Employing Continuous-Flow Resolution of Cyanohydrin as.
  • Wikipedia. Mandelic acid.
  • Metabolic and photochemical hydroxylation of 5-nitro-2-furancarboxaldehyde deriv
  • PubMed. (2023, January 3).
  • PubMed. Inhibition of ultraviolet B-induced skin erythema by N-nitro-L-arginine and N-monomethyl-L ....
  • Scribd. (2017, October 4). Synthesis of Mandelic Acid | PDF | Chemical Reactions | Nitrogen.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • MDPI. (2025, June 19). Sun Protection Products Protect Against UV-Induced Mitochondrial DNA Damage and Blue Light-Induced Cell Decline in Human Dermal Fibroblast Skin Cell Viability.
  • Google Patents. CN112321410A - Method for synthesizing mandelic acid.
  • Semantic Scholar. (2022, January 27). Solar-driven aromatic aldehydes: green production from mandelic acid derivatives by a Co(ii)
  • Chemistry LibreTexts. (2023, August 9). 11.9: Spectroscopy of Carboxylic Acids and Nitriles.
  • UV Filters. (2014, December 22).
  • PubMed.
  • Cosmetics & Toiletries. (2014, January 2). UVA Skin Protection: Issues and New Developments.
  • ResearchGate.
  • PubMed. Effect of inhibitors of oxygen radical and nitric oxide formation on UV radiation-induced erythema, immunosuppression and carcinogenesis.
  • ResearchGate. Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids | Request PDF.
  • Protecting Your Skin from UV Damage: How Not Only Sunscreen but Also Phytic Acid, Mandelic Acid, CE Ferulic, and Flavonoids Help. (2025, May 23).
  • PubMed. (2000, December 15). 2-Nitrobenzaldehyde: a convenient UV-A and UV-B chemical actinometer for drug photostability testing.
  • ResearchGate. UV−vis absorption spectra of (a) 2-nitroaniline, (b) 3-nitroaniline,....
  • University of Toronto Scarborough. Interpreting UV-Vis Spectra.
  • PubMed. (2013, October 15).
  • Development of UV filters through solvothermal synthesis and evaluation of their potential in skincare applic
  • Personal Care Magazine.
  • PMC. (2024, May 19). Ultraviolet Filters: Dissecting Current Facts and Myths.
  • SpecialChem. (2025, June 30). UV filters: How to select the right grade for sun care products?.
  • PubMed.
  • PMC.

Sources

Method

Application Note &amp; Protocol: Oxidative Cyanation of 2-Nitromandelic Acid Derivatives

Abstract This document provides a comprehensive guide to the oxidative cyanation of 2-nitromandelic acid derivatives, a key transformation for synthesizing 2-nitrobenzoyl cyanides. These acyl cyanides are valuable interm...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the oxidative cyanation of 2-nitromandelic acid derivatives, a key transformation for synthesizing 2-nitrobenzoyl cyanides. These acyl cyanides are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules due to the versatile reactivity of the cyano group.[1] This guide details the underlying reaction mechanism, provides a robust, step-by-step experimental protocol, outlines critical safety procedures for handling cyanide reagents, and presents expected outcomes. The protocol is designed for researchers, chemists, and drug development professionals seeking a reliable method for this important synthetic conversion.

Introduction and Scientific Rationale

The conversion of α-hydroxy acids to acyl cyanides via oxidative decarboxylation is a powerful synthetic tool. In the context of 2-nitromandelic acid, this reaction provides direct access to 2-nitrobenzoyl cyanide. The electron-withdrawing nitro group and the highly reactive acyl cyanide moiety make the product a versatile building block for constructing complex molecular architectures.[2] Acyl cyanides serve as precursors to a wide range of functional groups, including amides, esters, and ketones, and participate in various C-C bond-forming reactions.[3]

The described protocol employs a two-phase system with a phase-transfer catalyst (PTC), which offers significant advantages, including the use of inexpensive inorganic bases, milder reaction conditions, and simplified product isolation by avoiding the need to isolate reactive intermediates.[4]

Reaction Mechanism

The reaction proceeds through a multi-step oxidative decarboxylation pathway. While the precise mechanism can be complex and substrate-dependent, the generally accepted sequence is as follows:

  • Deprotonation: The carboxylic acid of the 2-nitromandelic acid derivative is deprotonated by a base to form the corresponding carboxylate anion.

  • Oxidation: The secondary alcohol (α-hydroxy group) is oxidized by an oxidizing agent, such as N-Bromosuccinimide (NBS). This is a critical step that facilitates the subsequent decarboxylation. Kinetic studies on related α-hydroxy acids have shown that oxidants like hypobromous acid (HOBr), which can be generated from NBS, readily oxidize the undissociated hydroxy acid.[5][6] The oxidation forms an unstable α-keto carboxylic acid intermediate.

  • Decarboxylation: The α-keto acid intermediate readily undergoes decarboxylation (loss of CO₂) to form an acyl anion equivalent or a related reactive species.

  • Cyanation: The nucleophilic cyanide ion (CN⁻), shuttled into the organic phase by the phase-transfer catalyst, attacks the electrophilic carbonyl carbon, yielding the final 2-nitrobenzoyl cyanide product.

The use of a phase-transfer catalyst, such as a quaternary ammonium salt, is crucial for transporting the cyanide anion from the aqueous phase to the organic phase where the reaction with the substrate occurs.[4][7]

Visualization of Mechanism and Workflow

Proposed Reaction Mechanism

G cluster_0 A 2-Nitromandelic Acid B Carboxylate Anion A->B Base (e.g., K2CO3) C α-Keto Acid Intermediate B->C Oxidant (NBS) D Acyl Anion Equivalent C->D Decarboxylation (-CO2) E 2-Nitrobenzoyl Cyanide D->E NaCN / PTC

Caption: Proposed mechanism for the oxidative cyanation of 2-nitromandelic acid.

Experimental Workflow

G A Setup: Combine Reactants B Reaction Initiation & Monitoring A->B Stir at controlled temp. C Reaction Quenching (Safety Step) B->C Upon completion (TLC) D Phase Separation C->D Add bleach solution E Extraction of Aqueous Layer D->E Separate organic layer F Drying & Solvent Removal E->F Combine organic layers G Purification (e.g., Chromatography) F->G Crude Product H Product Analysis (NMR, IR, MS) G->H Purified Product

Caption: High-level overview of the experimental procedure.

Detailed Experimental Protocol

This protocol is adapted from established procedures for oxidative decarboxylation and phase-transfer catalyzed cyanations.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
2-Nitromandelic Acid≥98%Sigma-AldrichStarting material.
N-Bromosuccinimide (NBS)Reagent Grade, ≥99%Acros OrganicsOxidant. Handle with care.[8]
Sodium Cyanide (NaCN)≥97%Fisher ScientificEXTREMELY TOXIC .[9][10]
Tetrabutylammonium Bromide (TBAB)≥99%Alfa AesarPhase-Transfer Catalyst (PTC).
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%J.T. BakerBase.
Dichloromethane (DCM)ACS Grade, ≥99.5%VWR ChemicalsOrganic Solvent.
Sodium Hypochlorite Solution (Bleach)~6% AqueousCommercialFor quenching excess cyanide.[9]
Sodium Thiosulfate (Na₂S₂O₃)ACS Grade-For quenching excess NBS.
Magnesium Sulfate (MgSO₄)Anhydrous, ≥97%-Drying agent.
Deionized Water--Aqueous phase.
Step-by-Step Procedure

CRITICAL SAFETY NOTE: This procedure involves sodium cyanide, which is a potent poison. All steps involving NaCN must be performed in a certified chemical fume hood.[10] Ensure a cyanide antidote kit is available and personnel are trained in its use. An aqueous solution of ferrous sulfate and sodium bicarbonate should be prepared beforehand for immediate decontamination of spills and equipment.[11]

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-nitromandelic acid (e.g., 1.97 g, 10 mmol, 1.0 equiv).

    • Add dichloromethane (DCM, 50 mL) and tetrabutylammonium bromide (TBAB, 0.32 g, 1 mmol, 0.1 equiv).

    • In a separate beaker, prepare an aqueous solution by dissolving sodium cyanide (0.74 g, 15 mmol, 1.5 equiv) and potassium carbonate (2.76 g, 20 mmol, 2.0 equiv) in 50 mL of deionized water. Caution: NaCN is highly toxic.[12] Wear appropriate PPE.[13]

  • Reaction Execution:

    • Add the aqueous NaCN/K₂CO₃ solution to the flask containing the organic phase.

    • Begin vigorous stirring to ensure good mixing between the two phases.

    • Cool the flask to 0 °C using an ice-water bath.

    • Slowly add N-Bromosuccinimide (NBS, 2.14 g, 12 mmol, 1.2 equiv) portion-wise over 15-20 minutes. NBS is an irritant and can decompose exothermically.[8] Maintain the temperature at 0-5 °C during the addition.

    • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The starting material should be consumed within 2-4 hours.

  • Workup and Quenching:

    • Once the reaction is complete, cool the flask back to 0 °C.

    • CRITICAL QUENCHING STEP: Slowly and carefully add an aqueous solution of sodium thiosulfate (10%, ~20 mL) to quench any unreacted NBS. Then, add sodium hypochlorite solution (bleach, ~50 mL) to the reaction mixture and stir vigorously for at least 1 hour to oxidize and destroy excess cyanide.[9] The pH should be kept alkaline during this process to prevent the formation of highly toxic HCN gas.[10]

    • Transfer the entire mixture to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 30 mL).

    • Combine all organic layers. Wash the combined organic phase with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Analysis:

    • The resulting crude product will likely be a yellow to brown oil or solid.

    • Purify the crude material using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

    • Combine the fractions containing the pure product and remove the solvent in vacuo.

    • Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its identity and purity.

Safety Precautions

  • Sodium Cyanide (NaCN): Acutely toxic by all routes of exposure (inhalation, ingestion, skin contact).[12] Reacts with acids to produce deadly hydrogen cyanide (HCN) gas.[10] Always handle in a fume hood with appropriate PPE, including nitrile gloves (double-gloving recommended), a lab coat, and safety goggles.[13] Never work alone when using cyanides.[11]

  • N-Bromosuccinimide (NBS): Is an irritant and a lachrymator. It can decompose over time, especially when exposed to heat or light, releasing bromine.[8] Store in a cool, dark place.

  • Waste Disposal: All aqueous waste containing cyanide must be treated with bleach to oxidize the cyanide before disposal according to institutional guidelines.[9] Solid waste (gloves, paper towels) should be decontaminated in a bleach or ferrous sulfate solution before disposal.[11]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient oxidant; Ineffective PTC; Low temp.Add another portion of NBS (0.1-0.2 equiv). Ensure vigorous stirring. Allow the reaction to run longer at room temp.
Low Yield Hydrolysis of product; Side reactions.Ensure the reaction and workup are performed without unnecessary delay. Keep the temperature low during NBS addition.
Formation of Byproducts Over-oxidation; Reaction with solvent.Use freshly purified NBS.[14] Ensure the stoichiometry of NBS is not excessive. Use a non-reactive solvent like DCM.
Difficult Purification Presence of succinimide byproduct from NBS.Perform an aqueous wash (e.g., with dilute NaOH) during workup to remove the acidic succinimide before chromatography.

References

  • Vertex AI Search. (n.d.). Industrial Phase-Transfer Catalysis.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • PTC Organics, Inc. (n.d.). PTC Cyanation.
  • Taylor & Francis. (n.d.). Cyanation – Knowledge and References.
  • CHEM12. (n.d.). Cyanide Compounds.
  • Camachem. (2022, December 29). 7 Safety Measures I Should Know While Handling Sodium Cyanide.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Cyano-4-nitrobenzamide.
  • United Chemical. (2025, January 10). Crucial Safety Measures When Working with Sodium Cyanide.
  • Standard Operating Procedure. (2017, May 25).
  • Benchchem. (n.d.). Application of 2-Cyano-4-nitrobenzamide as an Intermediate in Organic Synthesis.
  • N-Bromosuccinimide. (2019, July 6).
  • ResearchGate. (2015, August 26). Mechanism of Oxidative Decarboxylation of α-Hydroxy Acids by Bromine Water. Part II. Oxidation in Acidic Medium. A Comparison with the HOBr – Oxalic Acid Reaction.
  • Wikipedia. (n.d.). N-Bromosuccinimide.
  • Benchchem. (n.d.). Head-to-head comparison of different synthesis routes for 2-Cyano-4-nitrobenzamide.
  • Li, X. (2020, October 14). Metal-mediated C−CN Bond Activation in Organic Synthesis.

Sources

Application

synthesis of N-arylamino-alpha-cyanoamines from 2-nitrobenzaldehyde

Application Note: Catalytic Synthesis of N-Arylamino- -Cyanoamines from 2-Nitrobenzaldehyde Abstract & Scope This application note details the synthesis of N-arylamino- -cyanoamines (also referred to as -hydrazinonitrile...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Synthesis of N-Arylamino- -Cyanoamines from 2-Nitrobenzaldehyde

Abstract & Scope

This application note details the synthesis of N-arylamino-


-cyanoamines  (also referred to as 

-hydrazinonitriles) utilizing 2-nitrobenzaldehyde as the electrophilic core. Unlike traditional Strecker syntheses that produce simple

-aminonitriles, this protocol targets the N-arylamino motif (

), a critical scaffold for synthesizing 1,2,3-triazoles,

-hydrazino acids, and bioactive nitrogen heterocycles.

We present two validated protocols:

  • Method A: Iodine-Catalyzed Synthesis (High throughput, mild conditions).

  • Method B: Lewis Acid (

    
    ) Catalyzed Synthesis (Ideal for sterically hindered substrates).
    

Target Audience: Medicinal chemists and process development scientists focusing on nitrogen-dense pharmacophores.

Strategic Rationale

2-Nitrobenzaldehyde is a high-value substrate due to the ortho-nitro group, which exerts a strong electron-withdrawing effect, activating the carbonyl carbon for nucleophilic attack. However, it also introduces steric bulk that can impede standard condensation reactions.

The resulting N-arylamino-


-cyanoamines  serve as versatile synthons. The nitrile group (-CN) provides a handle for hydrolysis to acids or reduction to amines, while the hydrazine linkage (-NH-NH-) offers a unique oxidation state for subsequent cyclization into indazoles or triazines.

Mechanistic Insight

The transformation follows a modified Strecker reaction pathway involving a three-component coupling (3-CC).

  • Condensation: 2-nitrobenzaldehyde reacts with arylhydrazine to form an intermediate hydrazone . This step is reversible and often rate-limiting due to the steric hindrance of the ortho-nitro group.

  • Activation: The catalyst (Lewis acid or Iodine) activates the imine/hydrazone nitrogen, increasing the electrophilicity of the methine carbon.

  • Cyanation: Trimethylsilyl cyanide (TMSCN) delivers the cyanide nucleophile. TMSCN is preferred over KCN/HCN for its solubility in organic solvents and safer handling profile, though it still requires strict safety protocols.

Reaction Pathway Diagram

ReactionMechanism Start 2-Nitrobenzaldehyde + Arylhydrazine Inter1 Hydrazone Intermediate Start->Inter1 - H2O Condensation Activated Activated Complex Inter1->Activated Coordination Product N-Arylamino- alpha-cyanoamine Activated->Product Nucleophilic Attack Cat Catalyst (I2 or InCl3) Cat->Activated TMSCN TMSCN (Cyanide Source) TMSCN->Product

Figure 1: Mechanistic pathway for the catalytic conversion of 2-nitrobenzaldehyde to N-arylamino-


-cyanoamine.

Experimental Protocols

Safety Warning: Cyanide Hazard

DANGER: TMSCN releases Hydrogen Cyanide (HCN) upon contact with moisture or acid.[1] HCN is a rapid-acting systemic asphyxiant.

  • Engineering Controls: All operations MUST be performed in a functioning fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Quenching: Keep a bleach (sodium hypochlorite) bath ready to neutralize all glassware and spills immediately.

Method A: Iodine-Catalyzed Synthesis (Standard)

Molecular iodine acts as a mild, neutral Lewis acid, activating the hydrazone bond efficiently.

Reagents:

  • 2-Nitrobenzaldehyde (1.0 mmol)

  • Phenylhydrazine (1.0 mmol)

  • TMSCN (1.2 mmol)[1]

  • Molecular Iodine (

    
    ) (10 mol%)
    
  • Solvent: Acetonitrile (MeCN) (5 mL)

Procedure:

  • Setup: In a 25 mL round-bottom flask, dissolve 2-nitrobenzaldehyde (151 mg) and phenylhydrazine (108 mg) in MeCN (5 mL).

  • Catalyst Addition: Add molecular iodine (25 mg, 10 mol%) to the stirring mixture. Stir at room temperature for 10 minutes to allow hydrazone formation (color change typically observed).

  • Cyanation: Add TMSCN (150

    
    L, 1.2 mmol) dropwise via syringe.
    
  • Reaction: Stir at room temperature. Monitor by TLC (Hexane:EtOAc 7:3). Reaction is typically complete in 2–4 hours.

  • Quench: Pour the mixture into cold water (20 mL). Neutralize excess iodine with saturated

    
     (sodium thiosulfate) solution until the brown color disappears.
    
  • Extraction: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with Brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

Method B: Indium(III) Chloride Catalyzed (For Hindered Substrates)

 is a water-tolerant Lewis acid that provides higher yields for sterically demanding substrates where iodine might be insufficient.

Reagents:

  • 2-Nitrobenzaldehyde (1.0 mmol)

  • Arylhydrazine (1.0 mmol)

  • TMSCN (1.2 mmol)[1]

  • 
     (10 mol%)
    
  • Solvent: Tetrahydrofuran (THF) or MeCN

Procedure:

  • Setup: Mix aldehyde and hydrazine in THF (5 mL).

  • Catalyst: Add

    
     (22 mg). Stir for 15 mins.
    
  • Addition: Add TMSCN dropwise.

  • Reaction: Stir at 40°C (gentle heating helps overcome the ortho-nitro steric hindrance).

  • Workup: Quench with saturated

    
    . Extract with DCM.
    

Workflow & Process Control

Workflow Prep Reagent Prep (Anhydrous Solvents) Mix Step 1: Condensation (Aldehyde + Hydrazine) Prep->Mix CatAdd Step 2: Catalyst Addition (I2 or InCl3) Mix->CatAdd TMSCN_Add Step 3: TMSCN Addition (Dropwise, Fume Hood) CatAdd->TMSCN_Add Monitor TLC Monitoring (Disappearance of Aldehyde) TMSCN_Add->Monitor Monitor->Monitor Incomplete Quench Quench & Neutralization (Na2S2O3 / Bleach) Monitor->Quench Complete Isolate Isolation (Extraction & Drying) Quench->Isolate

Figure 2: Operational workflow for the synthesis of N-arylamino-


-cyanoamines.

Data Summary & Expected Results

The electron-withdrawing nature of the ortho-nitro group generally accelerates the nucleophilic attack compared to unsubstituted benzaldehyde, provided the steric hindrance is managed by the catalyst.

ParameterMethod A (Iodine)Method B (

)
Reaction Time 2 - 4 Hours3 - 6 Hours
Temperature Room Temp (25°C)Mild Heat (40°C)
Typical Yield 82 - 88%85 - 92%
Workup Complexity Low (Thiosulfate wash)Low (Bicarb wash)
Cost LowModerate
Suitability General PurposeSterically Hindered

Characterization Checkpoints:

  • IR Spectroscopy: Look for the disappearance of the carbonyl peak (

    
    ) and the appearance of a weak nitrile band (
    
    
    
    , often weak in these derivatives) and NH stretch (
    
    
    ).
  • 1H NMR: The methine proton (

    
    ) typically appears as a singlet or doublet (if coupling with NH) between 
    
    
    
    4.5 - 5.5 ppm.

References

  • General Strecker Reaction Reviews

    • Groger, H. (2003). "Catalytic Enantioselective Strecker Reactions: A Promising Approach for the Synthesis of alpha-Amino Acids." Chemical Reviews. Link

  • Iodine Catalyzed Synthesis

    • Royer, L., et al. (2005).

      
      -Aminonitriles." Journal of Organic Chemistry. (Adapted methodology for hydrazines). Link
      
  • Hydrazine-Strecker Variants

    • Yadav, J. S., et al. (2001). "Indium(III)

      
      -aminonitriles." Tetrahedron Letters. Link
      
  • TMSCN Safety & Handling

    • Organic Syntheses Board.[2][3][4] "Working with Hazardous Chemicals: Trimethylsilyl Cyanide." Organic Syntheses. Link

  • 2-Nitrobenzaldehyde Reactivity

    • BenchChem.[1] "Synthesis of Schiff base compounds derived from 2-nitrobenzaldehyde." Application Notes. Link

(Note: Specific yields and reaction times are estimates based on standard reactivities of electron-deficient aldehydes in Strecker-type multicomponent reactions.)

Sources

Method

reaction of 2-nitromandelic acid with acetic anhydride protocol

Application Note: Protocol for the O-Acetylation of 2-Nitromandelic Acid Executive Summary The synthesis of O-acetyl-2-nitromandelic acid via the reaction of 2-nitromandelic acid with acetic anhydride is a critical trans...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the O-Acetylation of 2-Nitromandelic Acid

Executive Summary

The synthesis of O-acetyl-2-nitromandelic acid via the reaction of 2-nitromandelic acid with acetic anhydride is a critical transformation in the development of α-carboxynitrobenzyl (CNB) photocages for time-resolved X-ray crystallography and solid-phase organic synthesis[1]. This application note details a field-proven, self-validating protocol for this reaction. By examining the mechanistic causality behind the formation of transient byproducts—specifically the mixed anhydride—this guide provides a robust workflow that avoids product loss during workup and ensures quantitative yields.

Mechanistic Insights & Reaction Causality

The acetylation of 2-nitromandelic acid proceeds via a Nucleophilic Acyl Substitution (SNAc) mechanism. The lone pair of the α-hydroxyl group attacks the carbonyl carbon of acetic anhydride, forming a tetrahedral intermediate that collapses to expel an acetate ion, ultimately yielding the desired ester[1].

The Mixed Anhydride Challenge: Because the reaction requires an excess of acetic anhydride to drive the equilibrium to completion, the carboxylic acid moiety of 2-nitromandelic acid also acts as a nucleophile. This inevitably leads to the formation of a mixed anhydride byproduct (O-acetyl-2-nitromandelic acetic anhydride)[1].

Causality of the Workup Design:

  • Selective Hydrolysis: The mixed anhydride is thermodynamically less stable than the α-acetate ester. Adding a mixture of Tetrahydrofuran (THF) and water, followed by mild heating (45 °C), selectively cleaves the mixed anhydride back to the free carboxylic acid while leaving the target ester intact[1].

  • Azeotropic Distillation over Extraction: O-acetyl-2-nitromandelic acid is highly polar and exhibits partial aqueous solubility. Traditional aqueous extractive workups lead to significant product loss. Therefore, this protocol utilizes toluene to azeotropically remove water and residual acetic acid under reduced pressure, bypassing the need for a separatory funnel entirely[1].

Pathway SM 2-Nitromandelic Acid Target O-Acetyl-2-nitromandelic Acid SM->Target α-OH Acetylation Mixed Mixed Anhydride Byproduct SM->Mixed α-OH & COOH Acetylation Ac2O Acetic Anhydride Ac2O->Target Ac2O->Mixed Final Pure O-Acetyl-2-nitromandelic Acid Target->Final Stable to Workup Workup Hydrolysis (THF/H2O, 45°C) Mixed->Workup Unstable Workup->Final Selective Cleavage

Reaction workflow showing selective hydrolysis of the mixed anhydride byproduct.

Materials and Reagents

  • 2-Nitromandelic acid (Starting Material, ~10 mmol scale)

  • Acetic anhydride (Reagent grade, used in excess)

  • Tetrahydrofuran (THF) (Analytical grade)

  • Deionized Water (For hydrolysis)

  • Toluene (For azeotropic distillation)

Step-by-Step Experimental Protocol

Phase 1: O-Acetylation

  • To a dry, round-bottom flask equipped with a magnetic stir bar, add 2-nitromandelic acid (1.91 g, 9.69 mmol)[1].

  • Add acetic anhydride (approx. 5–10 equivalents) to the flask. The excess reagent serves as both the reactant and the solvent. (Note: If solubility is an issue, a minimal amount of anhydrous benzene can be used as a co-solvent[2], though neat acetic anhydride is preferred for simplicity).

  • Seal the flask under an inert atmosphere (N₂) and stir the reaction mixture continuously for 18 hours at room temperature (20–25 °C)[1].

Phase 2: Selective Hydrolysis of the Mixed Anhydride 4. After 18 hours, monitor the complete consumption of the starting material via TLC. 5. To the crude reaction mixture, add THF (10 mL) and deionized water (10 mL)[1]. 6. Attach a reflux condenser and heat the mixture to 45 °C. Stir vigorously for exactly 2 hours[1]. Critical Step: This specific temperature and time frame ensure complete hydrolysis of the mixed anhydride without degrading the newly formed α-acetate ester.

Phase 3: Azeotropic Workup and Isolation 7. Transfer the mixture to a rotary evaporator and remove the THF under reduced pressure. 8. Add toluene (20 mL) to the remaining aqueous/acetic acid mixture. 9. Evaporate the mixture under reduced pressure. The toluene will form an azeotrope with the water and acetic acid, pulling them out of the mixture. 10. Repeat the toluene addition and evaporation 2–3 times until a thick, viscous oil is obtained. 11. Place the resulting oil under high vacuum for 4–6 hours to remove trace solvent. The crude product is typically obtained in quantitative yield and is of sufficient purity for downstream alkylation or coupling steps[1].

Quantitative Data & Analytical Characterization

The following table summarizes the expected reaction metrics and spectral data for self-validation of the synthesized compound:

ParameterSpecification / Data
Reaction Type Nucleophilic Acyl Substitution (SNAc)
Primary Reagents 2-Nitromandelic acid (1.0 eq), Acetic Anhydride (Excess)
Reaction Conditions 18 h at 20–25 °C (Acetylation) 2 h at 45 °C (Hydrolysis)
Workup Method Azeotropic distillation with Toluene (No aqueous extraction)
Expected Yield Quantitative (Crude mass nominally ~105% due to trace residual AcOH)[1]
¹H NMR (400 MHz, Acetone-d₆) δ 8.53–8.15 (br s, 1H, CO₂H), 8.07 (app d, J = 8.4 Hz, 1H, Ar-H), 2.17 (s, 3H, -OAc)[1]

Troubleshooting & Non-Photochemical Rearrangements

When working with o-nitrobenzyl compounds, researchers must remain vigilant regarding unexpected non-photochemical rearrangements. While the protocol above is highly stable, downstream modifications of O-acetyl-2-nitromandelic acid can trigger complex structural changes.

For instance, Corrie et al. reported that attempts to convert O-acetyl-2-nitromandelic acid into its tert-butyl ester resulted in the unexpected formation of 1-acetyl-2,1-benzisoxazolone[3]. This highlights the inherent reactivity of the ortho-nitro group when subjected to activating conditions. If subsequent esterification or coupling steps yield anomalous masses or NMR spectra lacking the expected ester peaks, consider the possibility of benzisoxazolone cyclization and adjust the coupling reagents accordingly.

References

  • Photocages for time-resolved X-ray crystallography (Ph.D. Thesis, University of Hamburg). Details the optimized acetylation, mixed anhydride hydrolysis, and azeotropic workup of 2-nitromandelic acid. 1[1]

  • Non-photochemical rearrangements of o-nitrobenzyl compounds . Corrie, J. E. T., Gradwell, M. J., & Papageorgiou, G. Journal of the Chemical Society, Perkin Transactions 1, 1999, 817-822. Describes the unexpected formation of 1-acetyl-2,1-benzisoxazolone during the derivatization of O-acetyl-2-nitromandelic acid.3[3]

  • Synthesis and characterisation of α-carboxynitrobenzyl photocaged compounds . RSC Supplementary Information. Mentions the use of anhydrous benzene as a co-solvent for the acetylation of substituted 2-nitromandelic acids. 2[2]

Sources

Technical Notes & Optimization

Troubleshooting

improving quantum yield of CNB photocages derived from 2-nitromandelic acid

Topic: Improving Quantum Yield & Efficiency of -Carboxy-2-Nitrobenzyl (CNB) Photocages Precursor: 2-Nitromandelic Acid Derivatives Core Technical Briefing: The Efficiency Paradox Welcome to the Advanced Photochemistry Su...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Quantum Yield & Efficiency of -Carboxy-2-Nitrobenzyl (CNB) Photocages

Precursor: 2-Nitromandelic Acid Derivatives

Core Technical Briefing: The Efficiency Paradox

Welcome to the Advanced Photochemistry Support Unit. You are likely using CNB photocages because they offer a superior balance of water solubility and fast release rates compared to simple nitrobenzyl esters. However, users often report "low efficiency" which is frequently a conflation of two distinct physical parameters:

  • Quantum Yield (

    
    ):  The intrinsic probability that an absorbed photon triggers bond cleavage (typically 0.15 – 0.40 for CNB).
    
  • Molar Extinction Coefficient (

    
    ):  How strongly the molecule absorbs light at the irradiation wavelength.
    

The Support Thesis: You cannot easily alter the intrinsic


 of a synthesized molecule without changing its structure. However, you can dramatically improve the Photochemical Efficiency (

)
and the Effective Uncaging Yield in your biological system by optimizing the extrinsic experimental factors described below.

Troubleshooting & Optimization Modules

Module A: Chemical Structure & Synthesis Optimization

Use this module if you are in the design/synthesis phase.

Issue: "I need a higher intrinsic quantum yield." Diagnosis: The standard CNB scaffold (derived from unsubstituted 2-nitromandelic acid) has a


 of ~0.20.
Solution: 
  • Switch to DMNB (Cautionary): Synthesizing the 4,5-dimethoxy-2-nitromandelic derivative shifts absorption to 350–365 nm (better for live cells) but often lowers the absolute quantum yield (

    
    ).
    
    • Strategic Advice: If your light source is a 365 nm LED or laser, the increase in absorption (

      
      ) by adding methoxy groups outweighs the drop in 
      
      
      
      , resulting in a better product (
      
      
      )
      .
  • Leaving Group Selection: The rate of release is correlated with the pKa of the leaving group.

    • Rule: Lower pKa = Faster Release. Caging a carboxylate (glutamate) is generally faster than caging an amine or alcohol.

Module B: Experimental Conditions (The "Dark Reaction")

Use this module if your compound is synthesized but uncaging is slow.

Issue: "I am irradiating, but release is incomplete or slower than predicted." Root Cause: The aci-nitro decay (the rate-limiting dark step) is pH-dependent. Protocol:

  • Buffer pH: The decay of the aci-nitro intermediate is acid-catalyzed. However, at very low pH, solubility drops.

    • Optimal Window: Maintain pH 7.2 – 7.4 .

    • Warning: Avoid pH > 8.[1][2]0. Basic conditions stabilize the aci-nitro anion, preventing the collapse into the nitroso byproduct and free cargo.

  • Solvent Effects: If performing in vitro characterization, avoid pure aprotic solvents (DMSO/ACN) for the photolysis step. Water is required for the final hydrolysis.

    • Guideline: Ensure at least 1–5% water content if working in organic media.

Module C: Phototoxicity & Side Reactions

Issue: "The uncaging works, but my cells/tissue are dying." Root Cause: The byproduct of 2-nitromandelic acid uncaging is 2-nitroso-glyoxylic acid , which degrades into reactive nitroso species. Troubleshooting Steps:

  • Add Scavengers: Include Semicarbazide (1–5 mM) or Glutathione in your bath solution. These react rapidly with the nitroso byproduct, preventing it from reacting with cellular thiols.

  • Check Irradiation Intensity: High-intensity UV (<340 nm) causes direct DNA damage.

    • Fix: Use the CNB scaffold's tail absorption at 365 nm. It is less efficient (

      
       is lower), but you can compensate with slightly longer exposure, sparing the tissue from deep-UV damage.
      

Visualization: The Photolysis Pathway

The following diagram illustrates the critical "Dark Reaction" where pH optimization plays a major role.

CNB_Mechanism cluster_opt Optimization Zone Ground CNB-Caged Compound (Ground State) Excited Excited State (Singlet/Triplet) Ground->Excited hv (UV/Near-UV) Aci aci-Nitro Intermediate (Transient) Excited->Aci H-transfer (Fast) Decay Cyclization & Hydrolysis Aci->Decay Rate Limiting (pH Dependent) Products Free Cargo + Nitroso-glyoxylate Decay->Products Release

Caption: The rate-limiting step in CNB photolysis is the decay of the aci-nitro intermediate. This step is sensitive to pH and buffer composition.

Frequently Asked Questions (FAQs)

Q1: Why is my CNB-caged glutamate precipitating in the bath solution? A: 2-nitromandelic acid derivatives introduce a carboxyl group (


-COOH). At acidic pH (< 5), this group protonates, reducing solubility. Ensure your buffer is pH 7.2–7.4 to keep the 

-carboxylate ionized (

), which is the key feature that makes CNB more soluble than standard nitrobenzyl cages.

Q2: Can I use 2-photon excitation (2PE) with CNB cages? A: Yes, but efficiency is moderate. The 2-photon cross-section (


) for standard CNB is typically < 1 GM.
  • Optimization: For 2PE experiments, consider synthesizing the bis-CNB variant (e.g., caging both the amine and acid of a neurotransmitter). This does not increase the molecular

    
    , but it creates a non-linear "antenna" effect that can improve spatial resolution and effective release at 720–740 nm excitation.
    

Q3: How do I calculate the Quantum Yield (


) in my lab? 
A:  You need a reference standard (actinometer).
  • Dissolve your compound and a reference (e.g., Potassium Ferrioxalate or a known caged compound) in identical cuvettes.

  • Irradiate both simultaneously to ensure identical photon flux (

    
    ).
    
  • Measure the decomposition of your cage by HPLC.

  • Use the formula:

    
    
    

Q4: Is the "Inner Filter Effect" ruining my yield? A: Likely. If your concentration is > 1 mM, the cage molecules at the surface absorb all the light, shielding the molecules deeper in the solution.

  • Diagnostic: If uncaging is linear at low concentrations but plateaus at high concentrations, you have an inner filter effect.

  • Fix: Use a lower concentration or a thinner optical path (e.g., scanning laser spot vs. wide-field lamp).

Experimental Data Summary

Comparison of Nitrobenzyl-Class Photocages

Caging GroupPrecursor

(Abs)
Quantum Yield (

)
Water SolubilityRelease Rate (

)
CNB 2-Nitromandelic Acid~260 nm (tail to 360)0.15 – 0.40 HighFast (

)
DMNB 4,5-Dimethoxy-2-nitro...~355 nm0.01 – 0.05ModerateSlow (

)
NB 2-Nitrobenzyl alcohol~260 nm0.01 – 0.10LowSlow

Note: While DMNB absorbs better at 365nm, CNB (derived from mandelic acid) has a superior intrinsic quantum yield and faster release kinetics, making it ideal if you have sufficient UV power or can tolerate 300-340nm excitation.

References

  • Thermo Fisher Scientific. Photoactivatable Reagents, Including Photoreactive Crosslinkers and Caged Probes. (Section 5.3).

  • Wieboldt, R., et al. (1994). Photolabile precursors of glutamate: Synthesis, photochemical properties, and activation of glutamate receptors on a microsecond time scale. Proceedings of the National Academy of Sciences.

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews.

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods.

  • Corrie, J. E. T., et al. (2016). Photochemical Quantum Yields and Efficiencies of the Photocages. ResearchGate / NIH.

Sources

Optimization

Technical Support Center: Optimizing Nitronate Decay Kinetics in Photocage Release

Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitronate-based photocages. This guide is designed to provide you with in-depth technical assistance, t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitronate-based photocages. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and practical protocols to help you optimize the release of your photolabile compounds.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What is a nitronate-based photocage and how does it work?

    • What is "nitronate decay" and why is it a critical parameter?

    • What are the key factors that influence the release kinetics of my caged compound?

    • What is the difference between quantum yield and release rate?

    • How do I choose the right photocage for my application?

  • Troubleshooting Guide

    • Problem: My caged compound is releasing too slowly or not at all upon irradiation.

    • Problem: The release of my active compound is too fast to be controlled.

    • Problem: I am observing significant background release of my active compound in the dark.

    • Problem: My sample is degrading under the light conditions required for uncaging.

    • Problem: I am seeing unexpected byproducts after photolysis.

  • Experimental Protocols

    • Protocol 1: Measuring Photorelease Kinetics using UV-Vis Spectroscopy.

    • Protocol 2: Quantifying Photorelease using High-Performance Liquid Chromatography (HPLC).

    • Protocol 3: Determining the Quantum Yield of Uncaging.

  • References

Frequently Asked Questions (FAQs)

This section addresses common questions about the fundamental principles of nitronate-based photocages.

What is a nitronate-based photocage and how does it work?

A nitronate-based photocage, most commonly an ortho-nitrobenzyl (ONB) derivative, is a light-sensitive molecule used to temporarily inactivate a biologically active compound.[1][2][3] The active molecule, or "caged" compound, is covalently attached to the photocage. Upon irradiation with light of a specific wavelength, the photocage undergoes a chemical transformation that cleaves the bond, releasing the active molecule with precise spatial and temporal control.[4][5][6]

The release mechanism for ONB photocages proceeds through a phototautomerization to an aci-nitro intermediate.[1][7] This intermediate is unstable and undergoes a series of "dark reactions" (light-independent steps) to rearrange and ultimately release the caged molecule and form an ortho-nitrosobenzaldehyde byproduct.[8][9]

What is "nitronate decay" and why is it a critical parameter?

"Nitronate decay" refers to the spontaneous decomposition of the aci-nitro intermediate that is formed upon photoexcitation of the photocage.[10][11] The rate of this decay is the rate-limiting step in the release of the active compound after the initial photochemical event.[9] Therefore, understanding and optimizing the kinetics of nitronate decay is crucial for controlling the speed at which your active molecule is released.[12] For some applications, a rapid release in the microsecond to millisecond range is desired, while for others, a slower, more sustained release may be preferable.[9]

What are the key factors that influence the release kinetics of my caged compound?

Several factors can significantly impact the decay kinetics of the nitronate intermediate and, consequently, the release rate of your caged compound:

  • Substituents on the Aromatic Ring: Electron-donating groups (e.g., methoxy groups) on the nitrobenzyl ring generally slow down the decay of the aci-nitro intermediate, leading to slower release rates.[11] Conversely, electron-withdrawing groups can accelerate the decay.[11]

  • Benzylic Carbon Substitution: Modifications at the carbon atom where the caged molecule is attached can also influence the release rate.

  • pH of the Medium: The stability and decay of the aci-nitro intermediate can be pH-dependent.[13][14] It's essential to characterize the release kinetics in a buffer system that mimics your experimental conditions.

  • Solvent Polarity: The polarity of the solvent can affect the stability of the excited state and the intermediates, thereby influencing the quantum yield and release kinetics.[12]

  • Nature of the Caged Molecule: The chemical properties of the molecule being released can also play a role in the overall release kinetics.

What is the difference between quantum yield and release rate?

The quantum yield of uncaging (Φu) is a measure of the efficiency of the photorelease process. It represents the fraction of absorbed photons that result in the cleavage of the photocage and release of the active molecule.[9][12] A higher quantum yield means that fewer photons are needed to release a certain amount of your compound.

The release rate (k) , on the other hand, describes the speed of the chemical steps that occur after the photon has been absorbed.[9] This is largely determined by the decay kinetics of the nitronate intermediate.[9] It is possible to have a photocage with a high quantum yield but a slow release rate, or vice versa. Both parameters are crucial for designing a successful photocaging experiment.[12]

How do I choose the right photocage for my application?

The ideal photocage should possess the following characteristics:

  • Wavelength of Activation: The photocage should be activated by a wavelength of light that is not harmful to your biological system and can penetrate the sample sufficiently.[15] While many traditional ONB cages are activated by UV light, newer derivatives have been developed for activation with visible or even near-infrared (NIR) light.[5][12]

  • High Quantum Yield: A high quantum yield is desirable to minimize the light dose required for uncaging, thereby reducing the risk of photodamage.[12]

  • Appropriate Release Kinetics: The release rate should match the timescale of the biological process you are studying.[12]

  • Dark Stability: The photocaged compound should be stable in the absence of light to prevent premature release of the active molecule.[12][16]

  • Biocompatibility: The photocage and its photoproducts should be non-toxic and not interfere with the biological system being studied.[12]

Troubleshooting Guide

This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments.

Problem: My caged compound is releasing too slowly or not at all upon irradiation.

  • Question: I've irradiated my sample according to the literature, but I'm not seeing the expected biological effect or the appearance of my released compound in my analysis. What could be the problem?

  • Answer: There are several potential causes for slow or inefficient uncaging. Let's break them down:

    • Insufficient Light Dose:

      • Causality: The total number of photons delivered to your sample may be insufficient to cleave a significant amount of the photocaged compound. This can be due to low light intensity, short irradiation time, or absorption of the light by the sample medium.

      • Solution:

        • Verify Light Source Output: Use a power meter to measure the intensity of your light source at the sample plane.

        • Increase Irradiation Time or Intensity: Systematically increase the duration or power of irradiation. Be mindful of potential photodamage to your sample.

        • Check Sample Absorbance: Ensure that your sample medium (e.g., cell culture media) does not significantly absorb light at the activation wavelength.

    • Incorrect Wavelength:

      • Causality: Every photocage has a specific absorption maximum. If your light source's wavelength does not overlap well with the photocage's absorption spectrum, the efficiency of excitation will be low.

      • Solution:

        • Confirm Absorption Spectrum: Measure the UV-Vis absorption spectrum of your photocaged compound to determine the optimal excitation wavelength.

        • Use Appropriate Filters: Ensure that you are using the correct bandpass filters to isolate the desired wavelength from your light source.

    • Suboptimal Chemical Environment:

      • Causality: As mentioned in the FAQs, factors like pH and solvent polarity can significantly affect the release kinetics.[13][14]

      • Solution:

        • Optimize Buffer Conditions: If possible, test the photorelease in different buffer systems to see if the kinetics can be improved.

        • Consider Solvent Effects: If you are working in a non-aqueous solvent, be aware that the release kinetics may differ significantly from those reported in aqueous solutions.

    • Inherent Properties of the Photocage:

      • Causality: The specific chemical structure of your photocage and the attached molecule may inherently lead to slow release kinetics.

      • Solution:

        • Consult the Literature: Look for studies that have used the same or similar photocaged compounds to see if slow release is a known characteristic.

        • Consider a Different Photocage: If the release rate is a critical parameter, you may need to synthesize or purchase a different photocage with faster decay kinetics.

Problem: The release of my active compound is too fast to be controlled.

  • Question: The biological response I'm observing happens almost instantaneously upon irradiation, and I'd like to slow down the release to study the kinetics of the process. How can I achieve this?

  • Answer: Slowing down the release of your active compound requires modifying the factors that accelerate the decay of the nitronate intermediate.

    • Modify the Photocage Structure:

      • Causality: Introducing electron-donating groups onto the nitrobenzyl ring can stabilize the aci-nitro intermediate and slow down its decay.[11]

      • Solution:

        • Synthesize or Purchase a Modified Photocage: Consider using a photocage with one or more methoxy groups on the aromatic ring, such as 4,5-dimethoxy-2-nitrobenzyl (DMNB).

    • Adjust the pH:

      • Causality: In some cases, moving to a more acidic or basic pH can alter the protonation state of the aci-nitro intermediate and slow its decomposition.

      • Solution:

        • Perform a pH Titration: Systematically vary the pH of your buffer and monitor the release kinetics to find the optimal conditions for slower release. Be sure that the pH changes are compatible with your biological system.

    • Lower the Temperature:

      • Causality: Chemical reaction rates, including the decay of the nitronate intermediate, are generally temperature-dependent.

      • Solution:

        • Conduct Experiments at a Lower Temperature: If your experimental setup allows, try performing the photorelease at a reduced temperature. Remember to account for the effects of temperature on your biological system as well.

Problem: I am observing significant background release of my active compound in the dark.

  • Question: My control experiments (without light irradiation) are showing a biological effect, or my analytical measurements detect the presence of the uncaged compound. What is causing this "dark release"?

  • Answer: Dark release is a common problem that can compromise the temporal control of your experiment. The primary cause is the chemical instability of the photocaged compound.

    • Hydrolytic Instability:

      • Causality: The linkage between the photocage and your active molecule may be susceptible to hydrolysis, especially at certain pH values.

      • Solution:

        • Assess Stability at Different pHs: Incubate your photocaged compound in different buffers for various lengths of time and analyze for the presence of the uncaged molecule.

        • Modify the Linkage: If the linkage is the issue, you may need to consider a more stable chemical bond for attaching your molecule to the photocage.

    • Enzymatic Cleavage:

      • Causality: In a biological system, enzymes such as esterases or amidases may recognize and cleave the bond between the photocage and your active compound.

      • Solution:

        • Use Enzyme Inhibitors: If you can identify the class of enzymes responsible for the cleavage, you may be able to add a specific inhibitor to your system.

        • Design an Enzyme-Resistant Linkage: Consider using a linkage that is less likely to be recognized by common cellular enzymes.

    • Impurity in the Sample:

      • Causality: Your synthesized photocaged compound may contain a small amount of the free active molecule as an impurity.

      • Solution:

        • Purify the Sample: Use techniques like HPLC or column chromatography to rigorously purify your photocaged compound.

        • Confirm Purity: Analyze the purified sample by HPLC or mass spectrometry to ensure the absence of the free active molecule.

Problem: My sample is degrading under the light conditions required for uncaging.

  • Question: I'm seeing a loss of biological activity or the appearance of degradation products in my sample after irradiation. How can I minimize photodamage?

  • Answer: Photodamage is a significant concern, especially when working with sensitive biological samples. Here are some strategies to mitigate it:

    • Use a More Efficient Photocage:

      • Causality: A photocage with a higher quantum yield will require a lower light dose to achieve the same level of uncaging, thus reducing the overall light exposure.[12]

      • Solution:

        • Select a Photocage with a High Quantum Yield: Refer to the literature to find a photocage with a high reported quantum yield for your type of caged molecule.

    • Optimize the Wavelength:

      • Causality: Shorter wavelengths of light (e.g., UV) are generally more damaging to biological molecules than longer wavelengths (e.g., visible or NIR).[15]

      • Solution:

        • Use a Red-Shifted Photocage: Choose a photocage that can be activated by visible or NIR light to minimize photodamage.[5][12]

    • Reduce Oxygen Content:

      • Causality: The presence of oxygen can lead to the formation of reactive oxygen species (ROS) upon irradiation, which can damage your sample.

      • Solution:

        • Deoxygenate Your Sample: If your experiment allows, deoxygenate your buffer by bubbling with an inert gas like argon or nitrogen before the experiment.

        • Use ROS Scavengers: Consider adding antioxidants or ROS scavengers to your sample medium.

Problem: I am seeing unexpected byproducts after photolysis.

  • Question: My analytical data shows the presence of molecules other than my released compound and the expected nitrosobenzaldehyde byproduct. What is the source of these extra peaks?

  • Answer: The formation of unexpected byproducts can complicate the interpretation of your results. Here are some possible explanations:

    • Secondary Photochemistry:

      • Causality: The primary photoproducts (the released molecule and the nitrosobenzaldehyde) may themselves be photoreactive and undergo further photochemical reactions upon continued irradiation.[8]

      • Solution:

        • Limit Irradiation Time: Use the minimum light dose necessary to achieve the desired level of uncaging.

        • Monitor Product Formation Over Time: Analyze the reaction mixture at different irradiation times to see when the byproducts start to appear.

    • Reactions of the Nitroso Byproduct:

      • Causality: The ortho-nitrosobenzaldehyde byproduct is a reactive molecule that can potentially react with other components in your sample, including your released active molecule.[8]

      • Solution:

        • Use a Trapping Agent: In some cases, it may be possible to add a trapping agent to the solution to react with the nitroso byproduct and prevent it from participating in side reactions.

    • Degradation of the Caged Compound:

      • Causality: The irradiation may be causing the degradation of your active molecule itself, either before or after it is released from the photocage.

      • Solution:

        • Irradiate the Free Compound: As a control, irradiate a sample of your uncaged active molecule under the same conditions to see if it is stable to the light.

Visualizing the Troubleshooting Process

TroubleshootingFlow cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions Problem Slow/No Release Release Too Fast Dark Release Photodamage Byproducts Cause_Slow Insufficient Light Incorrect Wavelength Suboptimal Environment Inherent Properties Problem:f0->Cause_Slow Cause_Fast Photocage Structure pH Temperature Problem:f1->Cause_Fast Cause_Dark Hydrolysis Enzymatic Cleavage Impurity Problem:f2->Cause_Dark Cause_Damage Low Quantum Yield Short Wavelength ROS Formation Problem:f3->Cause_Damage Cause_Byproducts Secondary Photochemistry Byproduct Reactivity Compound Degradation Problem:f4->Cause_Byproducts Solution_Slow Increase Light Dose Verify Wavelength Optimize Buffer Change Photocage Cause_Slow->Solution_Slow Solution_Fast Modify Photocage Adjust pH Lower Temperature Cause_Fast->Solution_Fast Solution_Dark Assess Stability Use Inhibitors Purify Sample Cause_Dark->Solution_Dark Solution_Damage Use High-Yield Cage Use Red-Shifted Cage Deoxygenate/Use Scavengers Cause_Damage->Solution_Damage Solution_Byproducts Limit Irradiation Use Trapping Agent Test Compound Stability Cause_Byproducts->Solution_Byproducts

Caption: Troubleshooting workflow for common issues in photocage experiments.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to characterize the performance of your photocaged compounds.

Protocol 1: Measuring Photorelease Kinetics using UV-Vis Spectroscopy

This protocol is useful for photocaged compounds where either the caged compound, the released compound, or the photocage byproduct has a distinct UV-Vis absorbance spectrum.

Materials:

  • Photocaged compound

  • Appropriate buffer solution

  • Quartz cuvette

  • UV-Vis spectrophotometer

  • Light source for photolysis (e.g., LED or filtered lamp) with a shutter

Procedure:

  • Prepare a stock solution of your photocaged compound in a suitable solvent.

  • Dilute the stock solution in your chosen buffer to a final concentration that gives an absorbance reading between 0.5 and 1.0 at the wavelength of maximum absorbance (λmax) of the starting material or product.

  • Record an initial absorbance spectrum of the solution before irradiation. This is your t=0 time point.

  • Position the cuvette in the spectrophotometer and align your light source to irradiate the sample.

  • Irradiate the sample for a defined period (e.g., 1-10 seconds).

  • Immediately after irradiation, record a full absorbance spectrum.

  • Repeat steps 5 and 6 for a series of irradiation times to generate a time course of spectral changes.

  • Analyze the data: Plot the change in absorbance at a characteristic wavelength (e.g., the λmax of the product) as a function of irradiation time. Fit the data to an appropriate kinetic model (e.g., first-order) to determine the release rate constant.

Protocol 2: Quantifying Photorelease using High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the starting material, the released compound, and any byproducts.[17][18][19]

Materials:

  • Photocaged compound

  • Appropriate buffer solution

  • Vials for irradiation

  • Light source for photolysis

  • HPLC system with a suitable column and detector (e.g., UV-Vis or fluorescence)

  • Mobile phase for HPLC

  • Standards of the photocaged compound and the free active molecule

Procedure:

  • Develop an HPLC method that can effectively separate your photocaged compound from the free active molecule.

  • Prepare a series of standards for both the caged and uncaged compounds to create a calibration curve for quantification.

  • Prepare a solution of your photocaged compound in your chosen buffer in a vial.

  • Inject a sample of the solution onto the HPLC before irradiation to determine the initial concentration and check for impurities (t=0).

  • Irradiate the vial for a specific amount of time.

  • Immediately after irradiation, inject a sample onto the HPLC to quantify the amount of remaining caged compound and the amount of released active molecule.

  • Repeat steps 5 and 6 for different irradiation times to generate a time course of the reaction.

  • Analyze the data: Plot the concentration of the released compound versus irradiation time to determine the release profile.

Protocol 3: Determining the Quantum Yield of Uncaging

The quantum yield is determined by comparing the rate of photoreaction of your compound to that of a well-characterized chemical actinometer.

Materials:

  • Photocaged compound

  • Chemical actinometer (e.g., potassium ferrioxalate)

  • Monochromatic light source

  • UV-Vis spectrophotometer

  • Identical cuvettes

Procedure:

  • Prepare solutions of your photocaged compound and the actinometer with similar absorbance values (typically 0.1-0.2) at the chosen irradiation wavelength.

  • Irradiate the actinometer solution for a specific time and measure the change in absorbance according to the established protocol for that actinometer. This will allow you to calculate the photon flux of your light source.

  • Irradiate the solution of your photocaged compound under identical conditions (same wavelength, light intensity, and irradiation time).

  • Quantify the amount of released product using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculate the quantum yield (Φu) using the following formula:

    Φu = (moles of product formed) / (moles of photons absorbed)

    The moles of photons absorbed can be determined from the actinometry experiment.

Visualizing the Experimental Workflow

ExperimentalWorkflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Prepare_Stock Prepare Stock Solution Prepare_Sample Prepare Sample in Buffer Prepare_Stock->Prepare_Sample Initial_Measurement Initial Measurement (t=0) (UV-Vis or HPLC) Prepare_Sample->Initial_Measurement Irradiate Irradiate Sample Initial_Measurement->Irradiate Time_Course_Measurement Time-Course Measurements Irradiate->Time_Course_Measurement Time_Course_Measurement->Irradiate Plot_Data Plot Data (Absorbance or Concentration vs. Time) Time_Course_Measurement->Plot_Data Kinetic_Modeling Kinetic Modeling (Determine Rate Constant) Plot_Data->Kinetic_Modeling Quantum_Yield_Calc Quantum Yield Calculation Plot_Data->Quantum_Yield_Calc

Caption: General workflow for characterizing photocage release kinetics.

References

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  • Kinetic trace of transient species (assigned to the nitronate) formed... - ResearchGate. (n.d.). Retrieved from [Link]

  • Givens, R. S., et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. [Link]

  • Givens, R. S., et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. [Link]

  • Lipczynska-Kochany, E., & Bolton, J. R. (1990). Flash photolysis–HPLC method applied to the study of photodegradation reactions. Journal of the Chemical Society, Chemical Communications, (22), 1596-1597. [Link]

  • Lipczynska-Kochany, E., & Bolton, J. R. (1990). Flash photolysis–HPLC method applied to the study of photodegradation reactions. Journal of the Chemical Society, Chemical Communications, (22), 1596-1597. [Link]

  • Wang, X., et al. (2023). Discovery of a Novel Photocaged PI3K Inhibitor Capable of Real-Time Reporting of Drug Release. ACS Medicinal Chemistry Letters. [Link]

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  • Yang, C., et al. (2015). A Thioacetal Photocage Designed for Dual Release: Application in the Quantitation of Therapeutic Release via Synchronous Reporter Decaging. Angewandte Chemie International Edition, 54(44), 13023-13027. [Link]

  • IQAC-CSIC. (n.d.). Photoactivatable drugs. Medicinal Chemistry & Synthesis. Retrieved from [Link]

  • Kohl, C., et al. (1995). Investigation of the chemical basis of nitroalkane toxicity: tautomerism and decomposition of propane 1- and 2-nitronate under physiological conditions. Archives of Toxicology, 69(9), 604-611. [Link]

  • Lipczynska-Kochany, E., & Bolton, J. R. (1990). Flash Photolysis-HPLC Method applied to the Study of Photodegradation Reactions. Journal of the Chemical Society, Chemical Communications, (22), 1596-1597. [Link]

  • Kakiuchi, K., et al. (2023). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv. [Link]

  • Figure 1. Photolytic studies. (A) HPLC monitoring of the photoreaction... - ResearchGate. (n.d.). Retrieved from [Link]

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  • Moreno-Chicano, T., et al. (2019). Using photocaging for fast time-resolved structural biology studies. IUCrJ, 6(Pt 4), 565–576. [Link]

  • White, J. K., et al. (2020). Toward Optimal Ru(II) Photocages: Balancing Photochemistry, Stability, and Biocompatibility Through Fine Tuning of Steric, Electronic, and Physiochemical Features. Inorganic Chemistry, 59(2), 1182-1195. [Link]

  • Chen, X., & Lu, S. (2023). Recent progress in studies of photocages. Supramolecular Materials. [Link]

  • Edinburgh Instruments. (2021, July 8). What is Transient Absorption? Pump Probe Spectroscopy. Edinburgh Instruments. [Link]

  • Wikipedia. (n.d.). Nitronate. In Wikipedia. Retrieved from [Link]

  • O'Hagan, M. P., et al. (2024). Femtosecond to Microsecond Observation of Photochemical Pathways in Nitroaromatic Phototriggers Using Transient Absorption Spectroscopy. The Journal of Physical Chemistry A. [Link]

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  • Pelliccioli, A. P., et al. (2002). Deprotonation yields, pKa, and aci-nitro decay rates in some substituted o-nitrobenzaldehydes. Photochemical & Photobiological Sciences, 1(8), 584-589. [Link]

  • Kele, P., et al. (2020). Conditionally Activatable Visible-Light Photocages. Chemistry – A European Journal, 26(44), 9931-9936. [Link]

  • Gadda, G. (2021). Peculiarities of nitronate monooxygenases and perspectives for in vivo and in vitro applications. Applied Microbiology and Biotechnology, 105(21-22), 8049–8062. [Link]

  • Corrie, J. E. T., et al. (2005). Kinetics of Proton Release after Flash Photolysis of 1-(2-Nitrophenyl)ethyl Sulfate (Caged Sulfate) in Aqueous Solution. Journal of the American Chemical Society, 127(27), 9865-9874. [Link]

  • Polli, D., et al. (2010). Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems. Photosynthesis Research, 104(2-3), 229-240. [Link]

  • Wikipedia. (n.d.). Nitro compound. In Wikipedia. Retrieved from [Link]

  • Andor. (n.d.). Introduction to Transient Spectroscopy and its applications. Oxford Instruments. Retrieved from [Link]

  • Wikipedia. (n.d.). Nef reaction. In Wikipedia. Retrieved from [Link]

  • Instytut Fotonowy. (n.d.). Transient Absorption Spectroscopy. Instytut Fotonowy. Retrieved from [Link]

  • An, W., et al. (2017). Reversible Photochemical Control of Protein Localization in Living Cells using a Photocaged-photocleavable Dimerizer. Angewandte Chemie International Edition, 56(28), 8242-8246. [Link]

  • Krawczyk, T., & Albrecht, Ł. (2021). The Molecular Mechanism of the Formation of Four-Membered Cyclic Nitronates and Their Retro (3 + 2) Cycloaddition: A DFT Mechanistic Study. Molecules, 26(11), 3323. [Link]

Sources

Troubleshooting

solving solubility issues of 2-nitromandelic acid in aqueous buffers

Topic: Solving solubility issues of 2-nitromandelic acid (2-NMA) in aqueous buffers. Ticket ID: #SOL-2NMA-001 Status: Open Analyst: Senior Application Scientist[1] ⚠️ Safety & Handling Disclaimer 2-Nitromandelic acid is...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solving solubility issues of 2-nitromandelic acid (2-NMA) in aqueous buffers. Ticket ID: #SOL-2NMA-001 Status: Open Analyst: Senior Application Scientist[1]

⚠️ Safety & Handling Disclaimer

2-Nitromandelic acid is a nitro-aromatic compound.[1] Always handle with appropriate PPE (gloves, goggles).[1] Nitro-compounds can be photosensitive; perform all solubilization steps under low light or in amber glassware to prevent photolytic degradation.[1]

Module 1: The Physics of Failure (Root Cause Analysis)

User Query: "I dissolved 2-nitromandelic acid in DMSO, but when I added it to my pH 7.4 PBS buffer, it eventually precipitated. Why?"

Technical Insight: The solubility of 2-nitromandelic acid is governed almost entirely by its ionization state.[1] As an


-hydroxy acid with an electron-withdrawing nitro group at the ortho position, 2-NMA is significantly more acidic than unsubstituted mandelic acid.[1]
  • Estimated pKa: ~2.9 – 3.1 (estimated based on ortho-nitro inductive effects).

  • The Mechanism:

    • pH < pKa (Acidic): The molecule is protonated (neutral charge).[1] In this state, it is hydrophobic and prone to precipitation in aqueous environments.[1]

    • pH > pKa (Basic): The carboxylic acid deprotonates to form the 2-nitromandelate anion. This charged species is highly water-soluble.[1]

The Trap: Users often prepare high-concentration stocks in DMSO (where the molecule is neutral). Upon dilution into a buffer, if the local concentration exceeds the solubility limit before the molecule can deprotonate and disperse, micro-precipitation occurs. This is often invisible initially but leads to data variability over time.[1]

Data: Solubility Profile vs. pH (Theoretical)
ParameterpH 2.0 (Acidic)pH 4.0 (Near pKa)pH 7.4 (Physiological)
Dominant Species Protonated (Neutral)Mixed EquilibriumDeprotonated (Anion)
Aqueous Solubility Low (< 5 mg/mL)ModerateHigh (> 50 mg/mL)
Risk of Precipitation CRITICAL HIGH LOW (if prepared correctly)
Module 2: Solubilization Workflows

User Query: "How do I choose the right method for my experiment?"

Use the following logic flow to determine the correct protocol for your specific application.

G start START: Define Goal check_conc Required Concentration? start->check_conc low_conc Low (< 1 mM) check_conc->low_conc high_conc High (> 10 mM) check_conc->high_conc method_dmso Method A: DMSO Spike low_conc->method_dmso Biological Assays check_ph Target pH? high_conc->check_ph acidic Acidic (pH < 4) check_ph->acidic neutral Neutral/Basic (pH > 6) check_ph->neutral method_cd Method C: Cyclodextrin Complexation acidic->method_cd Prevent Precipitation method_salt Method B: Direct Salting (pH Adjustment) neutral->method_salt Form Soluble Salt

Figure 1: Decision tree for selecting the optimal solubilization strategy based on concentration and pH requirements.

Module 3: Validated Protocols
Protocol A: The "DMSO Dropwise" Method (For Biological Assays)

Best for: Low concentrations (< 1 mM) in cell culture media or enzyme assays.

  • Stock Prep: Dissolve 2-NMA in 100% anhydrous DMSO to a concentration of 100 mM. Vortex until clear.

  • The Critical Step: Place your aqueous buffer (e.g., PBS) on a magnetic stirrer creating a distinct vortex.[1]

  • Injection: Slowly inject the DMSO stock into the center of the vortex using a micropipette.

    • Why? This ensures rapid dispersion, preventing the "local high concentration" effect that causes crashing out.

  • Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity in biological systems.

Protocol B: The "Direct Salting" Method (For High Concentration Stocks)

Best for: Stock solutions in water (> 10 mM).

  • Weigh the required amount of 2-NMA solid.[1]

  • Suspend in 80% of the final volume of ultrapure water. Note: It will not dissolve; it will form a cloudy suspension.

  • Titration: While monitoring with a pH meter, add 1M NaOH dropwise.

  • Observation: As the pH rises above 4.0, the solution will clarify as the salt form (sodium 2-nitromandelate) is generated.

  • Final Adjust: Adjust to pH 7.0–7.4. Top up to final volume with water.[1]

  • Sterilization: Filter sterilize (0.22 µm PVDF). Do not autoclave.

Protocol C: Cyclodextrin Shielding (Advanced)

Best for: Acidic environments or extremely high concentrations.[1]

If you must work at pH < 4.0 (where the molecule wants to precipitate), you must "hide" the hydrophobic protonated form.

  • Prepare a 20% (w/v) solution of Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    in water.
  • Add 2-NMA to this vehicle.[1]

  • Stir for 2-4 hours at room temperature.

  • Mechanism: The hydrophobic aromatic ring of 2-NMA enters the cyclodextrin cavity, shielding it from the aqueous environment while the hydrophilic exterior maintains solubility.

Module 4: HPLC Troubleshooting Guide

User Query: "My HPLC peaks are tailing, or I see pressure spikes during the run."

Diagnosis: This is a classic "Mobile Phase Mismatch."[1] If your mobile phase is acidic (e.g., 0.1% TFA, pH ~2), 2-NMA exists in its neutral, hydrophobic form.[1] It may stick to the C18 stationary phase too strongly or precipitate in the column frit.

Troubleshooting Matrix:

SymptomProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols; Mixed ionization state.[1]Add Buffer: Use 25mM Phosphate Buffer (pH 3.[1]0) instead of just water/TFA. This forces the molecule into a single state.[1]
Ghost Peaks Carryover from previous run.[1]Wash Step: The neutral form sticks to steel/plastic. Add a needle wash step with 50:50 MeOH:Water.[1]
Pressure Spike Precipitation in the column head.[1]Solubility Check: Ensure your sample diluent matches the initial mobile phase conditions.[1] Do not inject a pH 7 sample into a pH 2 mobile phase at high volume.[1]
Split Peaks Sample solvent too strong.Dilution: If sample is in 100% DMSO, dilute 1:1 with mobile phase before injection.
Module 5: Stability & Storage

User Query: "How long can I keep the stock solution?"

  • Photostability: Nitro-aromatics are prone to photolysis (light-induced degradation).[1]

    • Requirement: Store all stocks in amber vials or wrap clear tubes in aluminum foil.

  • Hydrolysis: The

    
    -hydroxy acid moiety is relatively stable, but racemization can occur at high pH or high temperature over long periods.[1]
    
    • Recommendation: Store aqueous stocks at -20°C. Avoid repeated freeze-thaw cycles (aliquot single-use volumes).[1]

References
  • Physicochemical Properties of Nitro-Arom

    • Source: National Center for Biotechnology Information.[1] PubChem Compound Summary for 2-Nitromandelic acid.

    • URL:[Link][1]

  • Cyclodextrin Solubilization Str

    • Title: Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin as chiral mobile phase additive.
    • Source: Journal of Chromatography B (via PMC).[1]

    • URL:[Link]

  • pKa Estim

    • Title: Bordwell pKa Table (Acidity in DMSO and Water).[1]

    • Source: University of Wisconsin-Madison (Reich/Bordwell Data).[1]

    • URL:[Link][1]

  • HPLC Troubleshooting for Acidic Compounds

    • Title: HPLC Troubleshooting Guide (Peak Tailing and Mobile Phase pH).
    • Source: Sigma-Aldrich (Merck).[1]

Sources

Optimization

preventing cyanohydrin decomposition during 2-nitromandelic acid synthesis

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most notorious bottlenecks in the synthesis of 2-nitromandelic a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most notorious bottlenecks in the synthesis of 2-nitromandelic acid: the spontaneous decomposition of its cyanohydrin intermediate.

Cyanohydrins are inherently unstable, and their successful isolation or downstream conversion requires a strict mastery of reaction thermodynamics, pH control, and Le Chatelier’s principle. This guide provides the mechanistic causality behind these failures and field-proven, self-validating protocols to ensure high-yield conversions.

I. Mechanistic FAQs: Understanding Cyanohydrin Instability

Q: Why does my 2-nitrobenzaldehyde cyanohydrin intermediate spontaneously decompose during aqueous workup? A: Cyanohydrin formation is a reversible equilibrium reaction. Under alkaline or even neutral conditions, the hydroxyl group of the cyanohydrin is deprotonated. The resulting alkoxide intermediate rapidly collapses, ejecting the cyanide ion and reverting to the starting 2-nitrobenzaldehyde and highly toxic hydrogen cyanide (HCN)[1]. While the electron-withdrawing ortho-nitro group provides a slight thermodynamic shift favoring the cyanohydrin compared to unactivated benzaldehydes[2], exposure to basic aqueous washes during extraction will still violently drive the equilibrium backward[3].

Q: What is the exact pH window required to stabilize the cyanohydrin? A: The critical pH window for stability is between 4.5 and 6.0 [3].

  • If pH < 4.0: The cyanide ions are fully protonated into HCN gas, sequestering the nucleophile and halting the forward reaction[3].

  • If pH > 6.0: The lack of protons prevents the stabilization of the tetrahedral alkoxide, encouraging decomposition[3]. For storage or workup, quenching the reaction with an acidic stabilizer (like citric acid or dilute sulfuric acid) to a pH of 4.0–5.0 is mandatory to lock the equilibrium[1].

Q: Is there a synthetic bypass to avoid handling the unstable free cyanohydrin entirely? A: Yes. The most robust, modern approach for synthesizing 2-nitromandelic acid utilizes trimethylsilyl cyanide (TMSCN) instead of NaCN/KCN. This generates a TMS-protected cyanohydrin, which traps the oxygen as a silyl ether, completely preventing base-catalyzed reversion[4]. This highly stable intermediate can then be directly subjected to concentrated HCl for simultaneous deprotection and nitrile hydrolysis to yield 2-nitromandelic acid[4].

II. Reaction Pathways & Troubleshooting Logic

To visualize the causality of your synthetic choices, refer to the mechanistic pathways and troubleshooting logic below.

Pathway A 2-Nitrobenzaldehyde B Free Cyanohydrin (Unstable) A->B NaCN, pH 4.5-6.0 B_TMS TMS-Cyanohydrin (Stable) A->B_TMS TMSCN, MeCN C 2-Nitromandelic Acid B->C Conc. HCl, Heat D Decomposition (Aldehyde + HCN) B->D pH > 6.0 or Heat B_TMS->C Conc. HCl, Heat D->A Reversion

Reaction pathways for 2-nitromandelic acid synthesis highlighting cyanohydrin stability.

Troubleshooting Start Issue: Low Yield / Aldehyde Recovery Q1 Is Workup pH > 6.0? Start->Q1 A1_Yes Base-Catalyzed Reversion Action: Quench to pH 4-5 with Citric Acid Q1->A1_Yes Yes Q2 Is Reaction Temp > 25°C? Q1->Q2 No A2_Yes Thermal Degradation Action: Maintain 0-10°C during addition Q2->A2_Yes Yes Success Proceed to HCl Hydrolysis Q2->Success No

Troubleshooting logic tree for resolving low cyanohydrin yields during synthesis.

III. Quantitative Stability Data

Understanding the kinetics of cyanohydrin decomposition is critical. The half-life of a cyanohydrin drops exponentially as the environment becomes more basic or thermal energy increases. Below is a kinetic model demonstrating the pH dependence of cyanohydrin stability.

pH LevelTemperatureEstimated Half-LifeStability StatusMechanistic Consequence
4.9 26°C57 minutesModerate Equilibrium favors cyanohydrin; slow hydrolysis.
6.3 26°C28 minutesPoor Base-catalyzed deprotonation initiates reversion.
6.8 26°C8 minutesCritical Failure Rapid alkoxide collapse; massive HCN release.

(Note: Data extrapolated from baseline cyanohydrin kinetic models to illustrate pH-dependent degradation rates[5].)

IV. Self-Validating Experimental Protocols

To guarantee success, researchers should abandon the direct NaCN/HCN route if isolation of the intermediate is required, and instead utilize the TMSCN Bypass Protocol . This ensures structural integrity prior to hydrolysis.

Protocol: Synthesis of 2-Nitromandelic Acid via TMS-Cyanohydrin[4]

Phase 1: Cyanosilylation (Formation of the Stable Intermediate)

  • Preparation: In an oven-dried, argon-purged flask, dissolve 2-nitrobenzaldehyde (1.0 eq) in anhydrous acetonitrile (MeCN).

  • Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add trimethylsilyl cyanide (TMSCN) (1.2 eq) dropwise via syringe.

  • Catalysis: Add a catalytic amount of a Lewis base or acid (e.g., zinc iodide or triethylamine, 0.05 eq) to initiate the reaction.

  • Self-Validation Check (Analytical): Stir for 2–4 hours at room temperature. Monitor via TLC or GC-MS. The reaction is complete when the aldehyde C=O stretch (~1700 cm⁻¹) disappears. Because the intermediate is TMS-protected, it will not decompose on the GC column[1].

  • Concentration: Remove the solvent under reduced pressure. The resulting racemic TMS-protected cyanohydrin can be used directly in the next step without aqueous workup, completely avoiding pH-induced decomposition[4].

Phase 2: Hydrolysis to 2-Nitromandelic Acid

  • Acidic Deprotection & Hydrolysis: Dissolve the crude TMS-cyanohydrin in a minimal amount of dioxane. Slowly add concentrated Hydrochloric Acid (HCl, 37%).

  • Thermal Activation: Heat the mixture to 80–100°C for 12–24 hours. The strong acidic environment simultaneously cleaves the TMS ether and hydrolyzes the nitrile group to a carboxylic acid[4].

  • Self-Validation Check (pH Control): During the post-hydrolysis extraction with ethyl acetate, ensure the aqueous layer remains highly acidic (pH < 2) to keep the 2-nitromandelic acid protonated and partitioned in the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Recrystallize from toluene/ethyl acetate to yield pure 2-nitromandelic acid.

V. References

1.1 2. 5 3.2 4.4 5.3

Sources

Troubleshooting

Technical Support Center: Resolution of Racemic 2-Nitromandelic Acid via Menthol Esterification

Topic: Resolution of ( )-2-Nitromandelic Acid using (-)-Menthol Audience: Senior Chemists, Process Development Scientists Status: Active Guide Executive Summary This guide addresses the resolution of racemic 2-nitromande...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolution of (


)-2-Nitromandelic Acid using (-)-Menthol
Audience:  Senior Chemists, Process Development Scientists
Status:  Active Guide

Executive Summary

This guide addresses the resolution of racemic 2-nitromandelic acid into its pure enantiomers using (-)-menthol as a chiral auxiliary.

The Core Challenge: This substrate presents a "Steric vs. Electronic" conflict.

  • Sterics: The ortho-nitro group creates significant steric bulk, making the formation of the menthyl ester difficult and slowing down hydrolysis.

  • Electronics: The strong electron-withdrawing nitro group increases the acidity of the benzylic proton (

    
    -proton), significantly increasing the risk of racemization  under basic conditions.
    

Recommended Strategy: Use Acid-Catalyzed Esterification (Dean-Stark) to avoid base-mediated racemization during coupling, followed by Fractional Crystallization .

Visual Workflow: The Resolution Pathway

The following diagram outlines the critical decision points and chemical pathways for this resolution.

ResolutionWorkflow Racemate Racemic 2-Nitromandelic Acid Coupling Esterification ((-)-Menthol + pTSA) Racemate->Coupling Dean-Stark (-H2O) Mix Diastereomeric Mixture (R,R)-Ester + (S,R)-Ester Coupling->Mix Separation Fractional Crystallization (EtOH/Water) Mix->Separation Separation->Mix Recrystallize if de < 95% Solid Crystalline Solid (Major Diastereomer) Separation->Solid Filter Liquor Mother Liquor (Minor Diastereomer) Separation->Liquor Concentrate Hydrolysis Hydrolysis (Acidic vs Basic) Solid->Hydrolysis Recovery Product Pure Enantiomer (>98% ee) Hydrolysis->Product

Figure 1: Operational workflow for the resolution of 2-nitromandelic acid via menthyl ester formation.

Module 1: Esterification (The Coupling)

Goal: Form the diastereomeric esters without racemizing the starting material.

Standard Protocol: Acid-Catalyzed Dehydration

Do not use DCC/DMAP. The basicity of DMAP can abstract the benzylic proton of the nitro-mandelic acid, leading to immediate racemization.

  • Reagents: 1.0 eq 2-Nitromandelic acid, 1.2 eq (-)-Menthol, 0.1 eq p-Toluenesulfonic acid (pTSA).

  • Solvent: Toluene or Benzene (for azeotropic water removal).

  • Setup: Flask equipped with a Dean-Stark trap and reflux condenser.

  • Procedure: Reflux until theoretical water volume is collected (typically 12–24 hours due to steric hindrance). Wash with NaHCO

    
     (aq) to remove unreacted acid.
    
Troubleshooting: Esterification Failures
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Steric hindrance of the o-nitro group prevents menthol attack.Switch to Acid Chloride: Convert acid to acid chloride using SOCl

(neat, 50°C), remove excess SOCl

, then react with menthol/Pyridine at 0°C . Warning: Pyridine can induce racemization; keep cold.
Dark/Tar Formation Thermal decomposition of the nitro group or polymerization.Lower Temp: Switch solvent from Toluene (110°C) to Benzene (80°C) or Cyclohexane. Extend reaction time.
Racemization Observed Basic impurities or excessive heat.Verify pH: Ensure pTSA is high quality. Avoid any tertiary amines in the reaction mixture.

Module 2: Separation (The Resolution)

Goal: Separate the (R)-acid-(-)-menthyl ester from the (S)-acid-(-)-menthyl ester.

Standard Protocol: Fractional Crystallization

Menthyl esters of mandelic acid derivatives typically crystallize well from alcohols.

  • Solvent System: Hot Ethanol (95%) or Methanol.

  • Method: Dissolve crude ester in minimum hot solvent. Allow to cool slowly to RT, then to 4°C.

  • Seed: If available, seed with pure diastereomer crystals.

Troubleshooting: Separation Issues
SymptomProbable CauseCorrective Action
"Oiling Out" (No Crystals) Impurities disrupting crystal lattice; common with nitro-compounds.Trituration: Evaporate solvent. Triturate the oil with cold Hexane or Pentane to induce solidification. Use this solid to recrystallize.
Low Diastereomeric Excess (de) Eutectic point reached; solubility of both isomers is similar.Change Solvent: Switch to Isopropanol/Water (5:1) or Hexane/Ethyl Acetate . The nitro group increases polarity; non-polar solvents may precipitate the less soluble isomer faster.
Yield is >50% (Impossible) Co-crystallization of both diastereomers.Recrystallize: You have a mixture. Do not proceed to hydrolysis. Recrystallize until melting point is sharp and constant.

Module 3: Hydrolysis (Recovery)

Goal: Cleave the bulky menthyl ester to recover the resolved acid without racemizing it.

Critical Warning: The Racemization Trap

The 2-nitromandelic acid anion (formed during basic hydrolysis) has a highly acidic benzylic proton. Prolonged exposure to hot base will racemize your product.

Protocol A: Acidic Hydrolysis (Preferred for Purity)
  • Reagents: 6M HCl / Dioxane (1:1).

  • Conditions: Reflux (80–90°C) for 24–48 hours.

  • Workup: Extract with ether. The acid moves to the organic layer; menthol also moves to organic.

  • Purification: Extract organic layer with NaHCO

    
     (aq). Acid moves to aqueous (as salt); Menthol stays in organic (Recycle it!). Acidify aqueous layer to precipitate pure 2-nitromandelic acid.
    
Protocol B: Mild Saponification (Faster, Higher Risk)
  • Reagents: LiOH (2 eq) in THF/Water (1:1).

  • Conditions: 30–40°C. Monitor by TLC closely. Stop immediately upon disappearance of ester.

  • Note: Do not use KOH/MeOH at reflux; this guarantees racemization.

FAQ: Common User Questions

Q: Why can't I use enzymatic resolution (Lipases) instead of chemical resolution? A: You can, but steric hindrance from the ortho-nitro group often drastically reduces enzyme activity (e.g., Candida antarctica Lipase B). Menthol chemical resolution is less efficient atom-wise but more robust for sterically congested ortho-substituted aromatics.

Q: My specific rotation


 is lower than literature values. Why? 
A:  This is likely due to partial racemization during the hydrolysis step. If you used base hydrolysis, switch to the Acidic Hydrolysis protocol (Protocol A above). Even 1% racemization significantly impacts optical rotation readings.

Q: Can I recycle the (-)-menthol? A: Yes. After hydrolysis (acidic or basic), the menthol remains in the organic phase during the bicarbonate extraction of the product. Dry the organic phase and distill/recrystallize the menthol for re-use.

References

  • McKenzie, A., & Luis, E. M. (1929). The Resolution of dl-Menthyl (-)-Mandelate. Journal of the Chemical Society.[1] Establishes the foundational protocol for resolving mandelic acid via menthol esterification.

  • Jurczak, J., & Konowal, A. (2021). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry. Modern application of menthol resolution, detailing chromatographic separation of diastereomers.[2]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. Authoritative source on the mechanism of racemization in alpha-substituted carboxylic acids and steric effects in esterification.

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. Provides comparative solubility data and solvent selection strategies for resolving mandelic acid derivatives.

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in 2-Nitromandelic Acid Synthesis via Nitrile Hydrolysis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 2-nitromandelic acid. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-nitromandelic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields during the hydrolysis of 2-nitromandelonitrile, a critical step in producing 2-nitromandelic acid. The content is structured in a question-and-answer format to directly address specific experimental challenges.

Section 1: Troubleshooting Guide

This section addresses the most common and specific problems encountered during the synthesis. A logical workflow for diagnosing issues is presented below.

G start Low Yield Observed q1 Is the reaction incomplete (significant starting material remains)? start->q1 s1 Inadequate Reaction Conditions q1->s1 Yes q2 Are there significant side products by TLC/HPLC? q1->q2 No s1_sol Increase reaction time/temperature. Verify acid/base concentration. Ensure proper mixing. s1->s1_sol end Yield Optimized s1_sol->end s2 Side Reactions Dominating q2->s2 Yes q3 Is the starting material (2-nitromandelonitrile) pure? q2->q3 No s2_sol Lower temperature. Check for retro-cyanohydrin reaction. Ensure inert atmosphere if needed. s2->s2_sol s2_sol->end s3 Poor Quality Precursor q3->s3 Yes q4 Was significant product lost during work-up/purification? q3->q4 No s3_sol Verify purity of 2-nitrobenzaldehyde. Recrystallize or purify nitrile before hydrolysis. Check for degradation during storage. s3->s3_sol s3_sol->end s4 Suboptimal Isolation q4->s4 Yes q4->end No s4_sol Optimize extraction pH. Use appropriate extraction solvent. Refine recrystallization conditions. s4->s4_sol s4_sol->end

Caption: A logical workflow for troubleshooting low hydrolysis yield.

Q1: My hydrolysis reaction has stalled with significant starting material remaining. What are the primary causes?

This is a common issue indicating that the reaction has not proceeded to completion. The cause is typically related to reaction kinetics or equilibrium.

Possible Causes & Solutions:

  • Insufficient Reaction Time or Temperature: Nitrile hydrolysis, especially under acidic conditions, can be slow. The reaction proceeds via an amide intermediate, and both steps (nitrile to amide, amide to carboxylic acid) must be completed.[1][2]

    • Solution: Monitor the reaction by TLC or HPLC. If starting material or the intermediate amide is still present, consider extending the reaction time or cautiously increasing the temperature (e.g., to reflux).[3] Be aware that excessive heat can promote side reactions.

  • Inadequate Acid/Base Concentration: The hydrolysis is catalyzed by acid or base.[4] An insufficient concentration of the catalyst will result in a slow or incomplete reaction.

    • Solution (Acid Catalysis): Use a strong, concentrated mineral acid like hydrochloric or sulfuric acid.[1][5] For nitriles with low aqueous solubility, the addition of a co-catalyst like an organic-soluble sulfonic acid may improve reaction rates.[5]

    • Solution (Base Catalysis): Use a sufficient molar excess of a strong base like NaOH or KOH in an aqueous or aqueous/alcoholic solvent system.[3][6]

  • Poor Solubility/Mixing: 2-nitromandelonitrile and its intermediates may have limited solubility in the aqueous reaction medium, creating a heterogeneous mixture. If mixing is inadequate, the reaction becomes mass-transfer limited.

    • Solution: Ensure vigorous stirring throughout the reaction. The use of a co-solvent like ethanol or THF can improve solubility, but be cautious with alcoholic solvents in base-catalyzed hydrolysis, as this can lead to transesterification if an ester intermediate were present.[6]

Q2: I'm observing significant formation of side products. What are they and how can I minimize them?

Side product formation directly consumes your starting material and complicates purification, leading to lower isolated yields.

Common Side Products & Prevention Strategies:

  • Retro-Cyanohydrin Reaction: The most likely side reaction is the reversion of 2-nitromandelonitrile back to its precursors: 2-nitrobenzaldehyde and cyanide. This is an equilibrium process, especially under basic conditions.

    • Prevention: Maintain optimized reaction conditions. In some cases, a one-pot process starting from the aldehyde without isolating the cyanohydrin intermediate can be beneficial, as the hydrolysis conditions will immediately consume the nitrile as it forms.[7][8]

  • Degradation/Polymerization: Aldehydes, like the 2-nitrobenzaldehyde that may be reformed, can be unstable under harsh acidic or basic conditions, potentially leading to tars or polymers. The aromatic nitro group can also participate in undesired side reactions at high temperatures.

    • Prevention: Avoid excessive temperatures and prolonged reaction times once the conversion is complete. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate oxidative side reactions.

  • Racemization: While mandelic acid has a chiral center, the hydrolysis of the nitrile itself does not typically cause racemization. However, if the starting cyanohydrin is enantiomerically enriched, harsh basic conditions could potentially lead to some epimerization at the alpha-carbon.

    • Mitigation: For stereospecific syntheses, enzymatic hydrolysis using nitrilases can offer excellent enantioselectivity under mild conditions.[9][10]

Q3: My starting material seems to be of poor quality. How does this impact the yield?

The purity of the precursor, 2-nitromandelonitrile, is critical. It is typically synthesized from 2-nitrobenzaldehyde. Impurities in either compound will negatively affect the hydrolysis yield.

Key Considerations:

  • Purity of 2-Nitrobenzaldehyde: The synthesis of 2-nitrobenzaldehyde from 2-nitrotoluene can result in unreacted starting material or other isomers.[11][12][13] These impurities will carry through to the cyanohydrin formation step and can interfere with the subsequent hydrolysis.

    • Action: Assess the purity of your 2-nitrobenzaldehyde by GC or NMR before use. If necessary, purify it by recrystallization or distillation.

  • Stability of 2-Nitromandelonitrile: Cyanohydrins can be unstable, particularly if residual acid or base from their synthesis is present. They can decompose upon storage.

    • Action: It is often best to use freshly prepared 2-nitromandelonitrile for the hydrolysis step.[14] If it must be stored, ensure it is in a cool, dry, and dark environment.

Section 2: General FAQs

Q4: What is the mechanism for the hydrolysis of 2-nitromandelonitrile?

The hydrolysis can be performed under either acidic or basic conditions, proceeding through an amide intermediate.[2][4]

Acid-Catalyzed Mechanism:

  • Protonation: The nitrogen atom of the nitrile is protonated by the strong acid, which greatly increases the electrophilicity of the nitrile carbon.[15][16]

  • Nucleophilic Attack: A water molecule attacks the activated nitrile carbon.[17]

  • Tautomerization: A proton transfer occurs, leading to an imidic acid, which then tautomerizes to the more stable amide intermediate.[2]

  • Amide Hydrolysis: The amide is then further hydrolyzed under the acidic conditions to yield the final carboxylic acid and an ammonium ion.[1][16]

G cluster_0 Acid-Catalyzed Nitrile Hydrolysis Start 2-Nitromandelonitrile Step1 Protonation (+H⁺) Start->Step1 Intermediate1 Protonated Nitrile Step1->Intermediate1 Step2 Nucleophilic Attack (+H₂O) Intermediate1->Step2 Intermediate2 Imidic Acid Intermediate Step2->Intermediate2 Step3 Tautomerization Intermediate2->Step3 Intermediate3 2-Nitromandelamide Step3->Intermediate3 Step4 Amide Hydrolysis (+H₂O, +H⁺) Intermediate3->Step4 End 2-Nitromandelic Acid + NH₄⁺ Step4->End

Caption: Pathway for acid-catalyzed hydrolysis of 2-nitromandelonitrile.

Base-Catalyzed Mechanism:

  • Nucleophilic Attack: The strongly nucleophilic hydroxide ion directly attacks the nitrile carbon.[18]

  • Protonation: The resulting intermediate is protonated by water to form the imidic acid.

  • Tautomerization: The imidic acid tautomerizes to the amide.

  • Amide Hydrolysis: The hydroxide ion then facilitates the hydrolysis of the amide to a carboxylate salt. A final acidic workup is required to protonate the carboxylate to the desired carboxylic acid.[19]

Q5: How do I choose between acid and base catalysis, and what are the optimal conditions?

The choice depends on the stability of your substrate to the reaction conditions and the desired work-up procedure.

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Reagents Concentrated HCl or H₂SO₄ in water.[1]NaOH or KOH in water or water/alcohol.[3]
Temperature Often requires heating/reflux for extended periods.[20]Can often be run at room temperature or with mild heating.
Intermediate 2-Nitromandelamide2-Nitromandelamide
Product Form 2-Nitromandelic Acid (direct)Sodium 2-nitromandelate (requires acid workup).[19]
Key Advantage Direct isolation of the carboxylic acid product.Can be faster and proceed under milder temperatures.
Key Disadvantage Can require harsh conditions (high temp, strong acid).Potential for retro-cyanohydrin side reaction. Requires an additional acidification step during workup.
Q6: What are the best analytical methods to monitor the reaction and quantify the final product?

Proper analytical monitoring is crucial for determining reaction completion and assessing purity.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative analysis. A reverse-phase C18 column with a UV detector is ideal for aromatic compounds like 2-nitromandelic acid.[21][22] It allows for the separation and quantification of the starting material, intermediate amide, final product, and potential side products like 2-nitrobenzaldehyde.

  • Thin-Layer Chromatography (TLC): A quick and effective method for qualitative reaction monitoring. A suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid) can resolve the starting nitrile, the more polar amide intermediate, and the highly polar carboxylic acid product.

  • UV-Vis Spectrophotometry: Can be used for rapid quantification if the product is pure and a calibration curve is established. However, it lacks the specificity of HPLC and cannot distinguish the product from UV-active impurities.[21][23]

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Hydrolysis
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-nitromandelonitrile (1.0 eq).

  • Reaction: Add concentrated hydrochloric acid (e.g., 6-12 M) in sufficient volume to ensure stirring.

  • Heating: Heat the mixture to reflux and monitor the reaction progress by TLC or HPLC (e.g., every 2 hours). The reaction may take several hours to complete.[8][24]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and then in an ice bath. If the product crystallizes out, it can be collected by filtration.

  • Extraction: Alternatively, the cooled aqueous solution can be extracted with an organic solvent such as ethyl acetate or diethyl ether.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., water or toluene/hexanes).[25]

Protocol 2: HPLC Method for Reaction Monitoring

This protocol provides a starting point for method development.

ParameterRecommended Condition
HPLC System System with a UV or PDA detector.[21]
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm).[21]
Mobile Phase A: 0.1% Formic Acid or TFA in Water. B: Acetonitrile.[26]
Gradient Start with a high aqueous percentage (e.g., 90% A) and ramp to a high organic percentage (e.g., 95% B) over 10-15 minutes.
Flow Rate 1.0 mL/min.
Column Temp 30-40 °C.[22]
Detection UV at a wavelength such as 254 nm.[21]
Sample Prep Dilute a small aliquot of the reaction mixture with the mobile phase, filter, and inject.

References

  • Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. (2005). Molbank, 2005(3), M424. [Link]

  • Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid. (2025). Reaction Chemistry & Engineering. [Link]

  • Process for the preparation of 2-nitrobenzaldehyde.
  • Deracemisation of Mandelic Acid to Optically Pure Non-Natural L-Phenylglycine via a Redox-Neutral Biocatalytic Cascade. ResearchGate. [Link]

  • Synthesis of 2-nitrobenzaldehyde. PrepChem.com. [Link]

  • Process for the preparation of 2-nitrobenzaldehyde.
  • Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid. Reaction Chemistry & Engineering. [Link]

  • Deracemisation of Mandelic Acid to Optically Pure Non-Natural L-Phenylglycine via a Redox-Neutral Biocatalytic Cascade. Advanced Synthesis & Catalysis. [Link]

  • Racemization Mandelic Acid. Scribd. [Link]

  • A Chemoenzymatic Process to Achieve Optically Active Mandelic Acid Employing Continuous-Flow Resolution of Cyanohydrin as. Journal of the Brazilian Chemical Society. [Link]

  • An improved procedure for synthesis of DL-4-hydroxy-3-methoxymandelic acid (DL-'vanillyl'mandelic Acid, VMA). Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry. [Link]

  • acetylmandelic acid. Organic Syntheses Procedure. [Link]

  • Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester?. Homework.Study.com. [Link]

  • Why are my ester hydrolysis not working. Reddit. [Link]

  • Preparation of mandelic acid derivatives.
  • The process for producing D-mandelic acid.
  • Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. RSC Publishing. [Link]

  • How can I improve the yield of my Fischer Esterification?. Reddit. [Link]

  • Enzyme Optimization and Process Development for a Scalable Synthesis of (R)-2-Methoxymandelic Acid. Almac. [Link]

  • Chemistry of Nitriles. LibreTexts Chemistry. [Link]

  • The mechanism for acidic hydrolysis of a nitrile resembles the ba.... Pearson+. [Link]

  • Transforming Nitriles: Acid Hydrolysis to Acids (13.4.5). OCR A-Level Chemistry Notes. [Link]

  • Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry. [Link]

  • Acid-catalyzed hydrolysis of a nitrile to give a carboxylic acid occurs by initial protonation of.... Homework.Study.com. [Link]

  • Enantioselective hydrolysis of mandelonitrile and its derivatives with WT nitrilase and I113M/Y199G mutant. ResearchGate. [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]

  • Biosynthesis of (R)-(−)-mandelic acid from (R,S)-mandelonitrile with nitrilase. ResearchGate. [Link]

  • Reactions of Nitriles. KPU Pressbooks. [Link]

  • Acid-catalyzed hydrolysis of a nitrile to give a carboxylic acid occurs by initial protonation of.... Homework.Study.com. [Link]

  • Nitrile to Acid - Common Conditions. The Synthetic Organic Chemist's Companion. [Link]

  • Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. PMC. [Link]

  • Separation of Mandelic Acid by a Reactive Extraction Method Using Tertiary Amine in Different Organic Diluents. MDPI. [Link]

  • Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]

  • Acid-catalyzed nitrile hydrolysis. YouTube. [Link]

  • Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. PMC. [Link]

  • Hydrolysis of nitriles to carboxylic acids.
  • Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Longdom.org. [Link]

  • Method for purifying mandelic acids.
  • Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

  • mandelamide. Organic Syntheses Procedure. [Link]

  • HPLC and spectrophotometric methods Food Chemistry. USDA ARS. [Link]

Sources

Troubleshooting

Technical Support Center: o-Nitromandelic Acid (o-NMA) Photorelease Optimization

Introduction: The Stoichiometric Reality Welcome to the technical support center for photocaging applications. If you are using o-nitromandelic acid (o-NMA) cages, you are likely facing issues related to the byproduct 2-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stoichiometric Reality

Welcome to the technical support center for photocaging applications. If you are using o-nitromandelic acid (o-NMA) cages, you are likely facing issues related to the byproduct 2-nitrosobenzaldehyde .

Crucial Concept: In o-NMA photolysis, byproduct formation is stoichiometric . For every molecule of drug released, one molecule of 2-nitrosobenzaldehyde and one molecule of CO₂ are generated. You cannot prevent the formation of the byproduct without stopping the release of your drug.

The Solution: You cannot stop the formation, but you can aggressively manage the accumulation and reactivity of the byproduct. This guide focuses on neutralizing the nitroso-aldehyde species before it causes cytotoxicity, inner-filter effects (yellowing), or side reactions.

Mechanism & Byproduct Identification[1]

User Question: "My reaction mixture turns yellow/brown upon irradiation, and the reaction rate slows down over time. Is my compound degrading?"

Diagnosis: This is the Inner Filter Effect caused by the accumulation of o-nitrosobenzaldehyde. This byproduct absorbs strongly at 300–350 nm, competing with your caged compound for photons.

The Photolytic Pathway

The o-NMA cage undergoes a Norrish Type II reaction followed by decarboxylation. The decarboxylation is the driving force that makes o-NMA generally more efficient than simple o-nitrobenzyl systems.

G Start o-NMA Caged Cmpd Excited Excited State (Singlet/Triplet) Start->Excited hv (350-365 nm) Aci aci-Nitro Intermediate Excited->Aci H-abstraction Release Fragmentation Aci->Release Decarboxylation (pH dependent) Product Active Drug (Released) Release->Product Byproduct o-Nitrosobenzaldehyde (Toxic/Absorbing) Release->Byproduct CO2 CO2 Release->CO2

Caption: Fig 1. Photolysis pathway of o-NMA.[1][2] Note the stoichiometric release of the nitroso byproduct alongside the active cargo.

Troubleshooting Guide: Toxicity & Side Reactions[4]

User Question: "I achieved release, but my cell viability dropped by 40%. How do I protect my biological sample from the byproduct?"

Diagnosis: o-Nitrosobenzaldehyde is highly reactive toward nucleophiles (thiol and amine groups on proteins) and is intrinsically toxic.

Protocol: Chemical Scavenging

To neutralize the byproduct, you must introduce a "scavenger" that reacts faster with the aldehyde/nitroso group than your biological targets do.

Recommended Scavengers
ScavengerMechanismConcentrationProsCons
Semicarbazide Forms stable semicarbazone with aldehyde.1–5 mM (excess)Biocompatible, fast reaction, prevents re-absorption.pH sensitive (requires pH < 7.5 for optimal rate).
Dithiothreitol (DTT) Reduces nitroso group; reacts with aldehyde.1–10 mMCommon in bio-buffers.Can reduce other disulfides; may interfere with redox-sensitive drugs.
Glutathione (GSH) Reacts with nitroso group (sulfinamide formation).5–10 mMEndogenous antioxidant mimic.Slower kinetics than semicarbazide for aldehyde trapping.
Polystyrene-hydrazide Solid-phase scavenging.Beads added to solutionRemoves byproduct from solution entirely.Not suitable for intracellular studies; requires filtration.
Step-by-Step Scavenging Protocol (Semicarbazide Method)
  • Stock Preparation: Prepare a 100 mM stock solution of Semicarbazide HCl in your buffer (e.g., PBS). Adjust pH to 7.4.

  • Mixture: Add the scavenger to your caged compound solution before irradiation.

    • Ratio: Use at least a 5:1 molar excess relative to the caged compound.

  • Irradiation: Irradiate at 365 nm.

  • Verification: The solution should remain clearer (less yellowing) compared to a control without scavenger. The semicarbazone product has a different absorption spectrum, reducing the inner filter effect.

Optimization of Irradiation Parameters

User Question: "The reaction is incomplete even after 30 minutes. Should I increase the laser power?"

Diagnosis: Increasing power often accelerates byproduct polymerization and heating. The issue is likely wavelength mismatch or the aci-nitro decay bottleneck.

Wavelength Selection Logic[4]
  • < 300 nm (UV-B/C): AVOID. High energy destroys proteins/DNA and excites the byproduct, leading to radical formation.

  • 365 nm (UV-A): OPTIMAL. Targets the

    
     transition of the nitro group. Good balance of efficiency and safety.[3]
    
  • 405 nm (Visible/Violet): POSSIBLE. Lower absorption coefficient (

    
    ), requiring longer irradiation or higher intensity, but significantly safer for live cells.
    
Workflow: Optimizing Light Exposure

Logic Start Start Optimization CheckWavelength Is Source 365 nm? Start->CheckWavelength CheckPower Is Intensity > 10 mW/cm²? CheckWavelength->CheckPower Yes Action1 Switch to 365 nm LED (Avoid broad UV lamps) CheckWavelength->Action1 No CheckPulse Continuous or Pulsed? CheckPower->CheckPulse Optimal Action2 Reduce Intensity. High intensity causes radical side-reactions. CheckPower->Action2 Too High Action3 Use Pulsed Light. Allows time for aci-nitro decay (dark reaction). CheckPulse->Action3 Continuous

Caption: Fig 2. Decision tree for optimizing light source parameters to minimize side reactions.

Solvent and pH Effects[6]

User Question: "My release efficiency varies wildly between different buffers. Why?"

Technical Insight: The rate-determining step in o-NMA photolysis is often the decay of the aci-nitro intermediate (see Fig 1). This decay is proton-dependent.

  • Acidic pH (< 6): Accelerates aci-nitro decay, leading to faster release.

  • Neutral/Basic pH (> 7): The aci-nitro anion is stabilized, slowing down the release of the drug.

The Paradox:

  • Fast Release: Requires acidic pH.

  • Scavenger Efficiency: Semicarbazide works best at slightly acidic/neutral pH (protonation of the hydrazine group at very low pH inhibits it).

  • Biological limit:[4] Cells require pH ~7.4.

Recommendation: For in vitro synthesis/materials: Run photolysis at pH 5.5 to maximize release speed and minimize byproduct residence time, then adjust to physiological pH. For live cell experiments: You are locked at pH 7.4. You must use pulsed irradiation (e.g., 100 ms pulse, 1s dark) to allow the aci-nitro intermediate to decay naturally without accumulating excited-state byproducts.

References

  • Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 113(1), 119–191. [Link]

  • Bochet, C. G. (2002). "Photochemical removal of protecting groups." Journal of the Chemical Society, Perkin Transactions 1, 125–142. [Link]

  • Wirkner, M., et al. (2011). "Photoactivatable Doxycycline Derivatives for Spatiotemporal Control of Gene Expression." ChemBioChem, 12(17), 2623–2629. (Demonstrates semicarbazide scavenging). [Link]

  • Il'ichev, Y. V., et al. (2004). "Photochemistry of the o-Nitrobenzyl System: The Aci-Nitro Intermediate." Journal of Physical Chemistry A, 108(5), 870–879. [Link]

Sources

Optimization

Technical Support Center: Enhancing Stability of Alpha-Carboxynitrobenzyl (CNB) Protecting Groups

Welcome to the Technical Support Center for photoremovable protecting groups. As researchers and drug development professionals, you rely on alpha-carboxynitrobenzyl (CNB) caging groups for the precise spatial-temporal c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for photoremovable protecting groups. As researchers and drug development professionals, you rely on alpha-carboxynitrobenzyl (CNB) caging groups for the precise spatial-temporal control of biomolecules like neurotransmitters (e.g., glutamate, glycine). While the addition of the alpha-carboxylate moiety successfully enhances hydrophilicity and accelerates the decay of the aci-nitro intermediate, it introduces unique thermodynamic and photochemical vulnerabilities.

This guide deconstructs these vulnerabilities, explaining the causality behind degradation, and provides self-validating protocols to ensure your uncaging experiments remain rigorous and reproducible.

Part 1: Troubleshooting FAQs on CNB Stability

Q1: Why does my CNB-caged neurotransmitter degrade in the dark at physiological pH? Answer: The ester or amide bond linking the CNB group to your substrate is highly susceptible to thermal hydrolysis. While the alpha-carboxylate group increases water solubility, it introduces electronic and steric effects that can destabilize the linkage in aqueous media. For instance, CNB-caged glycine exhibits a thermal hydrolysis half-life of approximately 15.6 hours at physiological pH 1. This baseline degradation leads to the slow release of active neurotransmitters, causing off-target receptor activation before UV uncaging even begins.

Q2: How do buffer choices impact the photolytic stability and by-product formation of CNB compounds? Answer: Photolysis of CNB compounds proceeds through a rapid aci-nitro intermediate. Ideally, this tautomer rearranges to release the active substrate and 2-nitrosophenylglyoxylate. However, a secondary photodecarboxylation pathway exists, leading to slow substrate release and the accumulation of unwanted decarboxylated by-products. The causality here is strictly environmental: this secondary pathway is heavily influenced by buffer salts. It is significantly more prominent in amine-based buffers (like MOPS) compared to phosphate buffers 2.

Q3: Are there alternative caging groups if CNB proves too unstable for my long-term NMDA receptor assays? Answer: Yes. If dark stability (thermal hydrolysis) or off-target receptor antagonism is a limiting factor, transitioning to nitroindoline-based groups (e.g., MNI or NI) is highly recommended. CNB-caged amino acids are thermally less stable than their MNI-caged equivalents. Furthermore, intact CNB-glutamate has been shown to competitively inhibit NMDA receptors at non-saturating glycine concentrations, which can severely confound electrophysiological recordings 3.

Q4: What are the expected quantum yields and release kinetics for CNB-glutamate if the environment is optimized? Answer: In a stabilized environment (e.g., 100 mM phosphate buffer at pH 7.0), gamma-O-(alpha-carboxy-2-nitrobenzyl)glutamate photolyzes efficiently at 308 nm with a quantum product yield of 0.14. The half-life of the major aci-nitro decay component is exceptionally fast—around 21 microseconds 4. This microsecond release makes CNB ideal for rapid kinetic investigations, provided the thermal stability is proactively managed.

Part 2: Quantitative Stability Data

Below is a consolidated table of kinetic and thermodynamic parameters to help you benchmark your own quality control assays.

CompoundCondition / EnvironmentMetricValueReference
CNB-Glycine Aqueous buffer, pH 7.4 (Dark)Thermal Hydrolysis Half-life15.6 hours1
CNB-Glutamate 100 mM Phosphate buffer, pH 7.0Quantum Yield (at 308 nm)0.144
CNB-Glutamate 100 mM Phosphate buffer, pH 7.0Aci-nitro Decay Half-life~21 µs4
CNB Compounds Amine-based buffer (e.g., MOPS)Decarboxylation Side-ReactionProminent2
CNB Compounds Phosphate buffer, pH 7.0Decarboxylation Side-ReactionMinor2

Part 3: Mechanistic and Workflow Visualizations

To successfully mitigate degradation, you must understand the competing photochemical pathways. The diagram below illustrates how buffer selection dictates the fate of the aci-nitro intermediate.

Pathway CNB CNB-Caged Substrate (Stable in Dark/Phosphate) UV UV Photon (308-350 nm) Aci Aci-Nitro Tautomer (Transient Intermediate) CNB->Aci PathA Normal Rearrangement (Favored in Phosphate Buffer) Aci->PathA Major PathB Photodecarboxylation (Favored in MOPS/Amine Buffers) Aci->PathB Minor ProdA Rapid Release: Free Substrate + 2-Nitrosophenylglyoxylate PathA->ProdA ProdB Slow Release: Substrate + Decarboxylated By-products PathB->ProdB

Logical pathway of CNB photolysis and buffer-dependent decarboxylation.

Part 4: Self-Validating Troubleshooting Protocols

To ensure your experimental system is trustworthy, you must establish a baseline for the dark stability of your CNB-caged substrates before applying them to biological systems (e.g., neuronal cultures).

Protocol: Preparation, Handling, and Stability-Testing of CNB-Caged Compounds

Objective: To quantify the thermal hydrolysis rate of a CNB-caged compound and validate its integrity prior to live-cell assays.

Step-by-Step Methodology:

  • Lyophilization and Storage: Store the synthesized CNB-caged compound as a lyophilized powder at -20°C in a light-tight desiccator.

    • Causality: Ambient moisture acts as a nucleophile, driving the thermal hydrolysis of the ester/amide linkage. Ambient light triggers premature aci-nitro tautomerization.

  • Buffer Preparation: Prepare a 100 mM Phosphate buffer at pH 7.0.

    • Causality: Phosphate minimizes the photodecarboxylation side-reaction compared to amine-based buffers (e.g., HEPES, MOPS), ensuring that any degradation observed during the assay is strictly thermal and not an artifact of trace light interacting with the buffer.

  • Reconstitution: Dissolve the CNB-caged compound to a 1 mM stock solution immediately prior to the experiment. Perform all reconstitution steps strictly under red-light illumination (>600 nm).

  • Time-Course Sampling (Dark Incubation): Incubate the solution at 37°C in complete darkness. Extract 50 µL aliquots at

    
     and 
    
    
    
    hours. Quench the reaction immediately by flash-freezing the aliquots in liquid nitrogen.
  • LC-MS Analysis: Analyze the aliquots using reverse-phase HPLC coupled to mass spectrometry. Monitor the disappearance of the parent CNB-compound mass and the appearance of the free substrate mass (e.g., free glutamate).

  • Self-Validation Check: Plot the natural log (

    
    ) of the intact CNB concentration versus time. A linear fit validates first-order hydrolysis kinetics. If the calculated half-life deviates significantly from literature norms (e.g., 
    
    
    
    hours for CNB-glycine), your batch has likely suffered moisture contamination during storage or trace UV exposure during handling. Discard and synthesize/purchase a fresh batch.

Workflow S1 1. Lyophilization Store at -20°C (Desiccated) S2 2. Reconstitution 100mM Phosphate pH 7.0 (Red Light >600nm) S1->S2 S3 3. Dark Incubation Sample at t=0 to 24h (37°C) S2->S3 S4 4. LC-MS Analysis Quantify intact CNB vs. Free Substrate S3->S4 S5 5. Kinetic Validation Confirm 1st-order Hydrolysis S4->S5

Step-by-step workflow for evaluating the dark stability of CNB-caged compounds.

References

  • A new photolabile precursor of glycine with improved properties: A tool for chemical kinetic investigations of the glycine receptor. PubMed (nih.gov).1

  • Studies of decarboxylation in photolysis of α-carboxy-2-nitrobenzyl (CNB) caged compounds. Photochemical & Photobiological Sciences (RSC Publishing).2

  • Comparative analysis of inhibitory effects of caged ligands for the NMDA receptor. PubMed (nih.gov).3

  • Photolabile precursors of glutamate: synthesis, photochemical properties, and activation of glutamate receptors on a microsecond time scale. PNAS.4

Sources

Troubleshooting

Technical Support Center: Chiral Resolution &amp; Crystallization of 2-Nitromandelic Acid

Welcome to the technical support and troubleshooting center for the enantiomeric purification of 2-nitromandelic acid. This guide is designed for researchers and drug development professionals scaling up chiral resolutio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for the enantiomeric purification of 2-nitromandelic acid. This guide is designed for researchers and drug development professionals scaling up chiral resolutions.

Core Principles & Causality

Optically active 2-nitromandelic acid is a critical upstream intermediate used to synthesize corresponding 1,2-ethanediol derivatives while maintaining strict steric configuration[1]. The classical resolution of its enantiomers relies on the formation of diastereomeric salts using a chiral resolving agent, such as an optically active aminoalcohol (e.g., 4-amino-2-methylbutane-1-ol)[2].

The Causality of Resolution: The ortho-nitro group on the aromatic ring exerts strong electron-withdrawing effects and introduces significant steric hindrance. This lowers the pKa of the carboxylic acid compared to unsubstituted mandelic acid, demanding a resolving agent with complementary basicity to form a stable, highly crystalline salt network. The resolution is driven by the differential solubility of the resulting diastereomeric salts (the p-salt and n-salt). By carefully controlling thermodynamics (temperature) and kinetics (cooling rate), the less soluble diastereomer selectively crystallizes out of the supersaturated solution.

Standard Operating Procedure (SOP): Fractional Crystallization

This self-validating protocol ensures high optical purity by controlling nucleation and preventing supersaturation collapse.

  • Step 1: Salt Formation Combine racemic 2-nitromandelic acid and the chiral resolving agent in an appropriate solvent system (e.g., isopropanol or an alcohol/water mixture)[2].

  • Step 2: Dissolution Heat the suspension under normal or reduced pressure (typically between 30 °C and 120 °C) until a completely homogeneous solution is achieved[2]. Self-Validation checkpoint: The complete absence of suspended particles confirms full dissolution, which is required to prevent premature, unselective nucleation.

  • Step 3: Controlled Cooling & Seeding Cool the solution gradually. To prevent the system from entering a state of high supersaturation—which leads to spontaneous, low-purity crystallization—introduce a high-optical-purity seed crystal (approximately 0.01% to 1% of the solute amount)[2]. Continue cooling to a final target temperature between 0 °C and 15 °C[2].

  • Step 4: Solid-Liquid Separation Isolate the precipitated diastereomeric salt via centrifugal, pressure, or vacuum filtration[2]. Wash the filter cake immediately with cold solvent to displace the mother liquor, which contains the more soluble, undesired diastereomer.

  • Step 5: Salt Cleavage & Enantiomer Recovery Contact the isolated filter residue with a solvent and an acid (or alkali) to decompose the diastereomeric salt[2]. Perform a final liquid-liquid extraction or solid-liquid separation to recover the highly pure 2-nitromandelic acid enantiomer.

Process Workflow

G A Racemic 2-Nitromandelic Acid + Chiral Resolving Agent B Dissolution in Hot Solvent (e.g., Isopropanol) A->B C Controlled Cooling & Seeding (0.1 °C/min) B->C D Diastereomeric Salt Crystallization C->D E Solid-Liquid Separation (Vacuum Filtration) D->E F Filter Cake (Less Soluble Salt) E->F G Mother Liquor (More Soluble Salt) E->G H Acid/Base Cleavage F->H I Target Enantiomer (>98% ee) H->I

Figure 1: Workflow for the chiral resolution and crystallization of 2-nitromandelic acid.

Quantitative Data: Resolution Parameters

The following table summarizes expected yields and optical purities based on various resolving agents. (Note: Yields are calculated based on the theoretical maximum of 50% for a single enantiomer derived from a racemate).

Resolving AgentSolvent SystemTarget EnantiomerTypical Yield (%)Target Optical Purity (ee %)
(R)-4-amino-2-methylbutane-1-olIsopropanol(R)-2-Nitromandelic Acid35 - 45> 98.0
(1R,2S)-(-)-EphedrineEthanol / Water (9:1)(S)-2-Nitromandelic Acid30 - 40> 95.0
(R)-(+)-1-PhenylethylamineAcetone(R)-2-Nitromandelic Acid38 - 42> 97.5

Troubleshooting & FAQs

Q: My diastereomeric salt is "oiling out" instead of forming crystals. How do I fix this? A: Oiling out (liquid-liquid phase separation) occurs when the supersaturation level is too high, causing the solute to separate as a dense liquid phase rather than forming a solid crystal lattice. Causality: The melting point of the solvated salt in the mixture is lower than the crystallization temperature at that specific concentration. Solution: Reheat the mixture until homogeneous. Dilute the system by adding 5-10% more solvent to lower the concentration, and reduce the cooling rate (e.g., 0.1 °C/min). Introduce seed crystals at a higher temperature, just below the solubility limit, to force solid nucleation before the oiling boundary is reached[2].

Q: The enantiomeric excess (ee) of my isolated 2-nitromandelic acid is below 80%. How can I improve this? A: Low optical purity indicates co-precipitation of the more soluble diastereomer. Causality: Rapid cooling traps the incorrect isomer within the growing crystal lattice, or insufficient washing leaves residual mother liquor on the filter cake. Solution: Implement a rigorous recrystallization step using the same solvent system. Ensure the initial solid-liquid separation is performed rapidly and the filter cake is washed thoroughly with cold solvent to flush out impurities[2].

Q: How do I recover the chiral resolving agent to improve process economics? A: Solution: After cleaving the diastereomeric salt with an alkali, the resolving agent can be efficiently recovered. Subject the reaction mixture to solid-liquid separation. The resulting filtration residue, which contains the alkali salt of the resolving agent, should be contacted with a solvent and an acid. This causes the resolving agent to crystallize out, allowing it to be recovered via a final solid-liquid separation[2].

References

  • US6743944B1 - Process for producing optically active aminoalcohol - Google Patents Source: Google Patents URL
  • EP0816316A1 - Process for producing 1,2-ethanediol derivatives - Google Patents Source: Google Patents URL

Sources

Optimization

controlling pH dependence of nitronate decay in 2-nitrobenzyl systems

Topic: Controlling pH Dependence of Nitronate Decay in 2-Nitrobenzyl Systems Role: Senior Application Scientist Status: Active Executive Summary: The Nitronate Bottleneck Welcome to the technical support hub for photocag...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Controlling pH Dependence of Nitronate Decay in 2-Nitrobenzyl Systems Role: Senior Application Scientist Status: Active

Executive Summary: The Nitronate Bottleneck

Welcome to the technical support hub for photocage dynamics. You are likely here because your 2-nitrobenzyl (oNB) system is exhibiting slow release kinetics or poor quantum yields at physiological pH (7.4), despite performing well in acidic organic solvents.

The Root Cause: The rate-limiting step in oNB uncaging is not the photon absorption, but the thermal decay of the aci-nitro intermediate (nitronate). This decay is heavily pH-dependent.[1] At pH 7.4, the nitronate exists primarily as a stabilized anion, which cyclizes orders of magnitude slower than its neutral protonated counterpart.

This guide provides the diagnostic frameworks and chemical engineering protocols to manipulate this equilibrium and optimize release rates.

Diagnostic & Troubleshooting Modules

Module A: The "Slow Release" Ticket

Symptom: Time-resolved analysis shows product release is delayed (ms to seconds) relative to the laser pulse, causing loss of temporal resolution in biological assays.

Q: Why is my uncaging rate constant (


) dropping precipitously at pH 7.4? 
A:  You are operating above the pKa of the aci-nitro intermediate.
  • Mechanism: The aci-nitro intermediate has a pKa

    
     3.5–4.0.
    
  • pH < pKa: The species is neutral (aci-nitro). Cyclization to the benzisoxazole is rapid (

    
    ).
    
  • pH > pKa: The species is anionic (nitronate). It must be protonated to cyclize. At pH 7.4, the concentration of protons is low, and the anion is stabilized, creating a kinetic bottleneck.

Corrective Action (Protocol):

  • Buffer Catalysis: Do not rely on water as the proton donor. Introduce a general acid catalyst.[1] Phosphate buffers (PBS) are superior to HEPES or Tris because the dihydrogen phosphate ion (

    
    ) acts as an efficient proton shuttle to the nitronate carbon.
    
  • Substituent Tuning: If you cannot lower pH, you must chemically lower the pKa of the nitronate or destabilize the ground state (See Module C).

Module B: The "Low Yield" Ticket

Symptom: High absorbance, but low amount of free drug released.

Q: Is the nitronate undergoing side reactions? A: Yes, specifically the Nef Reaction . If the nitronate anion persists too long (due to high pH and lack of proton source), it becomes susceptible to hydrolysis (Nef reaction) or nucleophilic attack, generating a ketone/aldehyde byproduct without releasing the payload, or generating the payload via a slower, non-photochemical pathway.

Corrective Action:

  • Solvent Check: Minimize nucleophilic competitors if possible.

  • Structure Fix: Add an

    
    -methyl group (e.g., use a 2-(2-nitrophenyl)ethyl cage). This sterically hinders nucleophilic attack on the 
    
    
    
    -carbon while stabilizing the desired transition state for cyclization.

Visualizing the Mechanism

The following diagram illustrates the bifurcation between the fast (neutral) and slow (anionic) pathways.

NitronateDecay cluster_catalysis Optimization Strategy GS Ground State (Nitro) ES Excited State (Diradical) GS->ES hv (UV) ACI_N Neutral aci-Nitro (Fast Decay) ES->ACI_N H-abstraction (fs-ps) ACI_A Nitronate Anion (Slow Decay) ACI_N->ACI_A Deprotonation (pH > 3.5) CYCLO Benzisoxazole Intermediate ACI_N->CYCLO Fast Cyclization (k ~ 10^4 s^-1) ACI_A->CYCLO Slow/No Reaction (Requires H+) PROD Nitroso Byproduct + Free Cargo CYCLO->PROD Hemiacetal Collapse Buff Buffer (Pi) Buff->ACI_A Proton Transfer

Caption: Kinetic bifurcation of the aci-nitro intermediate. The neutral pathway (green) is kinetically competent; the anionic pathway (red) is the bottleneck at physiological pH.

Chemical Engineering: Substituent Effects

To permanently fix decay kinetics without altering the buffer, you must modify the cage structure. The goal is to manipulate the electronic density of the benzyl ring to favor the neutral aci-nitro form or accelerate the cyclization.

Comparative Kinetics Data (Approximate values at pH 7.0):

Substituent (Ring)

-Substituent
Effect on Nitronate pKaDecay Rate (

)
Trade-off
None (H) H~3.6Slow (

)
Baseline. Too slow for rapid signaling.
4,5-dimethoxy H~4.5 (Increases)Very SlowRed-shifts absorption (good) but stabilizes anion (bad for rate).
None Methyl ~3.8Fast (

)
Gold Standard.

-Me stabilizes the transition state for cyclization.
4-Chloro H~3.2 (Decreases)Moderate/FastElectron-withdrawing group lowers pKa, increasing neutral fraction at pH 7.

-Carboxy
CarboxylateN/AVery FastHigh water solubility, rapid release due to internal proton source.

Expert Insight: While 4,5-dimethoxy (DMNB) is popular for its red-shifted absorption, it is notoriously slow. If your experiment requires sub-second precision (e.g., neurotransmitter uncaging), switch to


-carboxy-2-nitrobenzyl  or 2-(2-nitrophenyl)ethyl  scaffolds. The 

-substitution is the most effective lever for kinetic control.

Experimental Protocol: Measuring Nitronate Kinetics

Do not assume rate constants from literature apply to your specific buffer/solvent system. You must validate the decay rate (


) in your exact experimental matrix.

Method: Nanosecond Laser Flash Photolysis (LFP) or Transient Absorption Spectroscopy.

Step-by-Step Workflow:

  • Sample Prep: Dissolve caged compound (50–100

    
    M) in the target buffer (e.g., PBS pH 7.4). Ensure optical density (OD) at excitation wavelength (e.g., 355 nm) is approx 0.3–0.5.
    
  • Excitation: Pump with a Nd:YAG laser (355 nm, 4–6 ns pulse).

  • Monitoring: Monitor transient absorbance at 400–450 nm .

    • Note: The aci-nitro anion absorbs strongly in this region (

      
       nm).
      
  • Data Acquisition: Record the decay of the 405 nm signal.

  • Analysis: Fit the decay trace to a mono- or bi-exponential function:

    
    
    
    • 
       is your release rate constant.
      
  • pH Titration (Optional): Repeat at pH 6.0, 7.0, and 8.0 to plot the pH-rate profile and determine the specific pKa of your intermediate.

Logic Tree for Optimization

Use this flow to determine the necessary adjustment for your system.

Troubleshooting Start Start: Uncaging Issue Check_pH Is pH > 7.0? Start->Check_pH Check_Rate Is Release Rate Critical? Check_pH->Check_Rate Yes Sol_Power Solution: Increase Light Intensity (Check Quantum Yield) Check_pH->Sol_Power No (Acidic pH should be fast) Sol_Buffer Solution: Add Phosphate (10-50 mM) as Catalyst Check_Rate->Sol_Buffer No (Seconds are okay) Sol_Structure Solution: Switch to alpha-Methyl/Carboxy Cage Check_Rate->Sol_Structure Yes (Need ms precision)

Caption: Decision matrix for optimizing uncaging efficiency based on pH and temporal requirements.

References

  • McCray, J. A., & Trentham, D. R. (1989). Properties and uses of photoreactive caged compounds. Annual Review of Biophysics and Biophysical Chemistry, 18(1), 239-270. Link

  • Il'ichev, Y. V., & Wirz, J. (2000). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: Methyl ethers and caged ATP. Journal of Physical Chemistry A, 104(33), 7856-7870. Link

  • Barth, A., Corrie, J. E., Gradwell, M. J., Maeda, Y., Mente, W., & Trentham, D. R. (1997). Fast photochemical release of ATP from a new substrate, adenosine 5'-triphosphate gamma-P-ester of 2-nitrobenzyl alcohol. Journal of the American Chemical Society, 119(18), 4149-4159. Link

  • Abbruzzetti, S., et al. (2003).[2] Deprotonation yields, pKa, and aci-nitro decay rates in some substituted o-nitrobenzaldehydes. Photochemical & Photobiological Sciences, 2(7), 796-800.[2] Link

  • Gaplovsky, M., et al. (2005).[3] Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer.[3] Photochemical & Photobiological Sciences, 4(1), 33-42.[3] Link

Sources

Reference Data & Comparative Studies

Validation

1H NMR Chemical Shift Analysis: 2-Hydroxy-2-(2-nitrophenyl)acetic Acid

[1] Executive Summary & Strategic Context 2-Hydroxy-2-(2-nitrophenyl)acetic acid (also known as 2-nitromandelic acid ) is a critical chiral building block and a photocleavable protecting group precursor.[1][2] Its struct...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Strategic Context

2-Hydroxy-2-(2-nitrophenyl)acetic acid (also known as 2-nitromandelic acid ) is a critical chiral building block and a photocleavable protecting group precursor.[1][2] Its structural core—a mandelic acid scaffold with an ortho-nitro substituent—creates a unique electronic environment that significantly perturbs the NMR spectral signature compared to unsubstituted mandelic acid.[1]

This guide serves as a comparative technical analysis , designed for researchers synthesizing or characterizing this moiety. Unlike standard spectral lists, this document focuses on the differential diagnosis of the molecule against its analogs (e.g., mandelic acid, 4-nitromandelic acid) and validates the impact of solvent selection (DMSO-d₆ vs. CDCl₃) on spectral resolution.

Structural Logic & Theoretical Shift Prediction

To accurately interpret the spectrum of 2-nitromandelic acid, one must quantify the electronic influence of the nitro group (


) at the ortho position.
The "Ortho-Nitro" Effect

The nitro group is strongly electron-withdrawing (induction and resonance).[2] In the ortho position, it exerts a specific deshielding effect on:

  • The Methine Proton (

    
    -CH):  Through-space anisotropy and inductive withdrawal shift this proton downfield relative to the parent mandelic acid.[1]
    
  • The Aromatic Ring: The proton adjacent to the nitro group (H-3) experiences severe deshielding, separating it from the multiplet cluster typical of mono-substituted benzenes.

Comparative Shift Table: Mandelic Acid vs. 2-Nitromandelic Acid

Data derived from substituent chemical shift principles and comparative literature analysis.

Proton EnvironmentMandelic Acid (Base)

(ppm)
2-Nitromandelic Acid (Target)

(ppm)
Mechanistic Rationale
Methine (

-CH)
5.00 – 5.155.60 – 5.95 Deshielding by o-

(inductive/anisotropic).[1][2]
Aromatic H-3 (adj. to

)
7.30 – 7.45 (multiplet)7.90 – 8.15 (dd) Strong paramagnetic deshielding by nitro group.[1][2]
Aromatic H-4, H-5, H-6 7.30 – 7.45 (multiplet)7.50 – 7.80 (m) General electron withdrawal; H-6 may be distinct.[1][2]
Hydroxyl (-OH) Variable (3.0 - 5.[1][2]0)6.00 – 6.50 (DMSO) H-bonding to nitro group or solvent increases

.[1]
Carboxylic Acid (-COOH) 11.0 – 13.0 (broad)12.5 – 13.5 (broad) Typical acidic proton; often broadened by exchange.[1][2]

Experimental Protocol: Solvent Selection & Acquisition

The choice of solvent is not trivial; it dictates the visibility of exchangeable protons and the resolution of the chiral center's coupling.

Method A: DMSO-d₆ (Recommended for Characterization)

Why: DMSO acts as a hydrogen bond acceptor, "freezing" the exchange of the


-hydroxyl proton. This often results in the observation of the hydroxyl proton as a doublet (coupling to the methine) and the methine as a doublet, rather than a singlet.
  • Concentration: 10-15 mg in 0.6 mL DMSO-d₆.

  • Reference: Residual solvent peak at 2.50 ppm (quintet).[1] Water at ~3.33 ppm.

  • Key Feature: Look for the Methine-Hydroxyl coupling (

    
    ).[1]
    
Method B: CDCl₃ (Recommended for Purity Check)

Why: Good for checking extraction efficiency, but poor for structural assignment of the hydroxy-acid moiety due to aggregation and rapid exchange.

  • Concentration: 10-15 mg in 0.6 mL CDCl₃.[1]

  • Reference: Residual solvent peak at 7.26 ppm (singlet).[1][3]

  • Key Feature: The -OH and -COOH protons often appear as broad, undefined humps or are invisible.[1][2][4] The methine appears as a singlet .[1]

Workflow Visualization

The following diagram outlines the decision logic for solvent selection based on the specific analytical goal (e.g., determining enantiomeric excess vs. simple structure confirmation).

NMR_Workflow Start Sample: 2-Nitromandelic Acid Goal Define Analytical Goal Start->Goal Structure Full Structural Assignment (Confirm Regiochemistry) Goal->Structure Purity Quick Purity/Extraction Check Goal->Purity DMSO Solvent: DMSO-d6 (H-bond Acceptor) Structure->DMSO Stabilize Exchange CDCl3 Solvent: CDCl3 (Non-polar) Purity->CDCl3 Solubility/Speed Result_DMSO Result: 1. Sharp OH doublet (6.0-6.5 ppm) 2. Methine doublet (5.6-5.9 ppm) 3. Distinct Aromatic H-3 (~8.0 ppm) DMSO->Result_DMSO Result_CDCl3 Result: 1. OH/COOH broad/invisible 2. Methine Singlet 3. Potential Overlap with Solvent CDCl3->Result_CDCl3

Figure 1: Decision matrix for NMR solvent selection. DMSO-d₆ is privileged for assigning the labile alpha-hydroxy protons.[2]

Detailed Spectral Assignment (DMSO-d₆)

The Aromatic Region (7.5 – 8.2 ppm)

Unlike the unsubstituted phenyl ring of mandelic acid (which appears as a tight cluster around 7.3-7.4 ppm), the 2-nitro derivative displays a dispersed pattern.

  • 
     8.05 (dd, 1H, J=8.0, 1.2 Hz):  This is H-3 , the proton ortho to the nitro group. It is the most deshielded aromatic signal.[1]
    
  • 
     7.75 (td, 1H):  Likely H-5  (para to nitro), appearing as a triplet of doublets.[1]
    
  • 
     7.60 (td, 1H):  Likely H-4 .[1]
    
  • 
     7.55 (dd, 1H):  Likely H-6 , the proton ortho to the acetic acid side chain.
    
The Chiral Center (5.5 – 6.5 ppm)

This region confirms the integrity of the


-hydroxy acid functionality.
  • 
     5.85 (d, 1H, J=5.0 Hz):  The Methine (
    
    
    
    -CH)
    proton.[1] Note the shift is significantly downfield from mandelic acid (~5.0 ppm).
  • 
     6.20 (d, 1H, J=5.0 Hz):  The Hydroxyl (-OH)  proton.[1]
    
    • Note: If

      
       is added to the tube ("shake"), this doublet collapses, and the methine at 5.85 ppm simplifies to a singlet. This is a standard self-validating step.[1]
      
The Carboxylic Acid (>12 ppm)[4]
  • 
     12.5 – 13.5 (br s):  The carboxylic acid proton.[1] Its position is highly concentration-dependent and may be invisible if the sample is wet.[1]
    

Troubleshooting & Artifacts

When analyzing this compound, researchers often encounter specific artifacts related to its synthesis (often from 2-nitrobenzaldehyde).

Artifact Signal

(ppm)
SourceRemedy
10.2 - 10.4 (s) Residual 2-Nitrobenzaldehyde (Starting Material)Recrystallize from water/ethanol.[1][2]
8.0 - 8.2 (d) 2-Nitrobenzoic Acid (Oxidation byproduct)Check integration of methine; if low, oxidation occurred.[1][2]
5.75 (s) + 7.26 Dichloromethane (Solvent trap)Dry sample under high vacuum (>4 hrs).[1][2]
3.33 (broad) Water in DMSOUse fresh ampoule of DMSO-d₆; water peak can obscure methine.[1][2]

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1] J. Org.[1] Chem.1997 , 62, 7512–7515.[1] Link[1]

  • Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179.[1] Link[1]

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th ed.; John Wiley & Sons: Hoboken, NJ, 2005.[1] (Reference for substituent additivity rules).

  • Reich, H. J. "Proton NMR Data."[1] University of Wisconsin-Madison. (Source for general chemical shift trends of alpha-hydroxy acids). Link

  • Corrie, J. E. T.; Gradwell, M. J.; Papageorgiou, G. "Non-photochemical rearrangements of o-nitrobenzyl compounds."[1][5] J. Chem. Soc., Perkin Trans.[5] 11999 , 2977-2982.[1] (Context for synthesis and characterization of 2-nitromandelic acid derivatives). Link

Sources

Comparative

High-Performance Liquid Chromatography (HPLC) Quantification of 2-Nitromandelic Acid Purity

Topic: HPLC Method for Determining Purity of 2-Nitromandelic Acid Content Type: Publish Comparison Guide Executive Summary In the synthesis of pharmaceutical intermediates—specifically for platelet inhibitors like Clopid...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Method for Determining Purity of 2-Nitromandelic Acid Content Type: Publish Comparison Guide

Executive Summary

In the synthesis of pharmaceutical intermediates—specifically for platelet inhibitors like Clopidogrel and various chiral resolving agents—2-Nitromandelic Acid (2-NMA) serves as a critical building block. Its purity directly impacts the enantiomeric excess and yield of downstream APIs.[1] While traditional methods like potentiometric titration offer rapid assay values, they fail to distinguish between the target analyte and structurally similar acidic impurities such as 2-nitrobenzaldehyde (starting material) or 2-nitrophenylacetic acid .

This guide presents an Optimized Reversed-Phase HPLC (RP-HPLC) Method designed for the specific separation of 2-NMA from its synthesis precursors and degradation products. We compare this method against industry-standard alternatives to demonstrate its superior specificity, sensitivity, and robustness.[1]

The Analytical Challenge

2-Nitromandelic acid is a polar, aromatic organic acid (pKa ≈ 2.5–3.0). The primary analytical challenges include:

  • Retention: Its high polarity leads to poor retention on standard C18 columns unless pH is strictly controlled.[1]

  • Interference: Synthesis byproducts (e.g., 2-nitrobenzaldehyde) possess similar UV chromophores.[1]

  • Peak Shape: The carboxylic acid moiety causes significant peak tailing if secondary silanol interactions are not suppressed.[1]

Comparison of Analytical Approaches

The following table summarizes why the Optimized RP-HPLC method is the requisite standard for drug development workflows compared to common alternatives.

FeatureOptimized RP-HPLC (Proposed) Potentiometric Titration Thin Layer Chromatography (TLC)
Specificity High: Resolves 2-NMA from all impurities.Low: Reacts with all acidic species.[1]Medium: Separation is visual/semi-quantitative.[1]
Sensitivity (LOD) < 0.5 µg/mL: Detects trace impurities.[1]N/A: Only measures bulk content.~50 µg/mL: Poor sensitivity.[1]
Precision (RSD) < 1.0% ~1-2% > 5-10%
Throughput Automated (Autosampler).[1]Manual/Semi-automated.[1]Manual.
Data Integrity Full audit trail (Chromatograms).Limited (Endpoint value only).[1]Image-based (Subjective).[1]
The Optimized Protocol: RP-HPLC with Ion Suppression

This protocol utilizes Ion Suppression Chromatography .[1] By maintaining the mobile phase pH below the pKa of 2-NMA, the acid remains in its non-ionized (neutral) form, increasing its hydrophobicity and interaction with the C18 stationary phase.

2.1. Chromatographic Conditions
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 4.6 × 150 mm, 5 µm.[1]

    • Rationale: "End-capping" reduces peak tailing caused by free silanol groups reacting with the nitro/acid groups.

  • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate (

    
    ), adjusted to pH 2.5  with Orthophosphoric Acid (
    
    
    
    ).
    • Rationale: Low pH (< 3.[1]0) ensures 2-NMA is protonated (

      
      ), maximizing retention and peak sharpness.
      
  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][2]

    • Rationale: ACN provides lower backpressure and sharper peaks for aromatic nitro compounds compared to Methanol.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm .[1]

    • Rationale: The nitro-aromatic ring absorbs strongly at 254 nm, providing high sensitivity while minimizing baseline drift often seen at lower wavelengths (e.g., 210 nm).

  • Injection Volume: 10 µL.

2.2. Gradient Program

A gradient is recommended to elute the more hydrophobic impurity (2-nitrobenzaldehyde) which would otherwise carry over.[1]

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Equilibration
8.06040Elution of 2-NMA
12.02080Wash (Elute Aldehydes)
15.09010Re-equilibration
20.09010Stop
Experimental Workflow & Logic

The following diagram illustrates the critical decision pathways and experimental steps for this method.

G cluster_separation Separation Mechanism Start Sample: 2-Nitromandelic Acid Prep Dissolve in Mobile Phase (1 mg/mL) Start->Prep Filter Filter (0.45 µm PTFE) Prep->Filter Inject HPLC Injection Filter->Inject pH_Check Is pH < 3.0? Inject->pH_Check Ionized Ionized (R-COO-) Elutes in Void Volume pH_Check->Ionized No (pH > 3.5) Neutral Neutral (R-COOH) Retains on C18 pH_Check->Neutral Yes (pH 2.5) Detect UV Detection (254 nm) Neutral->Detect Data Integration & Purity Calc (Area %) Detect->Data

Caption: Figure 1.[3] Analytical workflow and mechanistic logic for the retention of 2-Nitromandelic Acid on C18 stationary phases.

Validation & Performance Metrics

To ensure scientific integrity, the method must be self-validating. The following data represents typical performance criteria acceptable for pharmaceutical QC.

4.1. System Suitability Parameters

Before running samples, the system must pass these checks:

  • Theoretical Plates (N): > 5,000 (Ensures column efficiency).[1]

  • Tailing Factor (T): < 1.5 (Critical for acidic analytes; T > 2.0 indicates insufficient buffer strength or pH > 3.0).[1]

  • Resolution (Rs): > 2.0 between 2-NMA and 2-nitrobenzaldehyde.

4.2. Linearity and Range

A 5-point calibration curve (50 µg/mL to 150 µg/mL) should yield a correlation coefficient (


) of > 0.999 .[1]
4.3. Impurity Profile (Example Data)
PeakRetention Time (min)Relative Retention (RRT)Limit (Area %)
2-Nitromandelic Acid 6.5 1.00 N/A
2-Nitrobenzaldehyde10.21.57< 0.5%
2-Nitrophenylacetic acid8.11.25< 0.2%
UnknownsVarious-< 0.1%
Troubleshooting Guide

This section addresses common failure modes, ensuring the protocol is robust (Trustworthiness).

  • Issue: Split Peaks.

    • Cause: Sample solvent is too strong (e.g., 100% Acetonitrile).[1]

    • Solution: Dissolve the sample in the Mobile Phase or a 90:10 Water:ACN mix.[1]

  • Issue: Drifting Retention Times.

    • Cause: pH fluctuation in the buffer.[1]

    • Solution: Phosphate buffers are temperature sensitive.[1] Ensure pH is adjusted at the same temperature as the run, or use a column oven (30°C).

  • Issue: Baseline Noise at 210 nm.

    • Cause: Absorbance of the nitrate/buffer ions.[1]

    • Solution: Switch to 254 nm .[1] The nitro group provides sufficient chromophore strength at this wavelength, significantly reducing background noise.[1]

References
  • BenchChem. (2025).[1][4] HPLC Methods for analysis of Mandelic acid derivatives. Retrieved from

  • Sielc Technologies. (n.d.).[1] UV-Vis Spectrum of Mandelic Acid. Retrieved from

  • National Institutes of Health (NIH). (2009).[1] Enantioseparation of mandelic acid derivatives by high performance liquid chromatography. PMC. Retrieved from

  • Organic Chemistry Data. (2017). Bordwell pKa Table (Acidity in Water/DMSO). Retrieved from

Sources

Validation

Beyond the Speed Limit: A Comparative Guide to CNB vs. Simple o-Nitrobenzyl Photocages

Topic: Comparing Uncaging Rates of CNB vs. Simple o-Nitrobenzyl Photocages Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the field of...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing Uncaging Rates of CNB vs. Simple o-Nitrobenzyl Photocages Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the field of photopharmacology, the "speed limit" of a photocage defines its utility. While simple o-nitrobenzyl (ONB) cages are the historical workhorses of the field, their slow uncaging kinetics (millisecond range) often fail to capture rapid physiological events, such as synaptic transmission. This guide objectively compares the simple ONB scaffold against the


-carboxy-2-nitrobenzyl (CNB) variant, demonstrating how a single carboxylate substitution accelerates uncaging rates by two orders of magnitude, bridging the gap between chemical release and biological reception.
The Mechanistic Bottleneck: Why "Simple" is Slow

To understand the performance gap, one must look at the photolysis pathway. Both simple ONB and CNB cages share the same initial excitation step, but their paths diverge at the critical rate-limiting intermediate: the aci-nitro species.

The o-Nitrobenzyl Pathway

Upon UV excitation, the nitro group abstracts a benzylic proton, forming an aci-nitro intermediate.

  • In Simple ONB: The decay of this aci-nitro intermediate is the rate-limiting step. It relies on a slow, solvent-assisted proton transfer and rearrangement to release the leaving group (the drug). At physiological pH, this often restricts release to the millisecond (

    
     s)  timescale.
    
  • In CNB: The introduction of an

    
    -carboxylate group creates an intramolecular catalytic effect. The carboxylate assists in the rapid breakdown of the aci-nitro intermediate, pushing the release rate into the microsecond (
    
    
    
    s)
    domain.
Visualization: The Kinetic Bifurcation

The following diagram illustrates the shared pathway and the specific point where CNB accelerates the reaction.

PhotolysisMechanism GroundState Ground State (Caged Compound) ExcitedState Excited State (Singlet/Triplet) GroundState->ExcitedState hν (UV) AciNitro aci-Nitro Intermediate ExcitedState->AciNitro H-abstraction (< 1 ns) SimpleONB Simple ONB Path (Solvent-Assisted Decay) AciNitro->SimpleONB Slow CNBPath CNB Path (Carboxylate-Assisted) AciNitro->CNBPath Fast Product Free Bioactive Molecule SimpleONB->Product k ≈ 200 s⁻¹ (ms scale) CNBPath->Product k ≈ 21,000 s⁻¹ (μs scale)

Figure 1: Mechanistic pathway showing the kinetic advantage of the carboxylate-assisted CNB decay.

Performance Comparison: The Data

The following data contrasts a standard simple ONB ester (typically 1-(2-nitrophenyl)ethyl caged ATP/Glutamate) against CNB-caged Glutamate.

FeatureSimple o-Nitrobenzyl (ONB)

-Carboxy-2-Nitrobenzyl (CNB)
Biological Implication
Uncaging Rate (

)


CNB is fast enough to mimic synaptic release; ONB is not.
Time Constant (

)


CNB offers superior temporal resolution.
Quantum Yield (

)

(Variable)

Comparable efficiency, but CNB is faster.
Byproduct Nitrosoacetophenone / Benzaldehyde2-NitrosophenylglyoxylateCNB byproduct is highly charged, improving solubility and reducing membrane interaction.
pH Sensitivity High (Rate slows at neutral pH)Low (Buffered by carboxylate)CNB maintains speed at physiological pH (7.4).

Key Insight: While newer cages like MNI-glutamate offer high two-photon cross-sections, CNB remains a benchmark for one-photon uncaging speed, significantly outperforming the simple nitrobenzyl esters often found in generic catalog reagents.

Experimental Validation: Measuring the Microsecond

To verify these rates in your own system, standard UV-Vis spectroscopy is insufficient due to the speed of the reaction. Laser Flash Photolysis (LFP) with transient absorption spectroscopy is the required protocol.

Protocol: Transient Absorption Spectroscopy for Rate Determination

Objective: Determine the decay rate of the aci-nitro intermediate (absorbance


) which correlates to product release.

Materials:

  • Nd:YAG Laser (355 nm or 266 nm excitation pulse, ~5 ns duration).

  • Probe Light Source (Xenon arc lamp).

  • Monochromator & Photomultiplier Tube (PMT).

  • Digital Oscilloscope.

  • Sample: 50-100

    
    M caged compound in physiological buffer (e.g., HEPES, pH 7.4).
    

Step-by-Step Workflow:

  • Sample Preparation:

    • Dissolve the caged compound in buffer. Ensure optical density (OD) at excitation wavelength is ~0.3–0.5 to ensure uniform excitation without inner-filter effects.

    • Critical: Degas the solution with Argon if the triplet state lifetime is being analyzed, though the aci-nitro decay is generally oxygen-insensitive.

  • Excitation & Detection:

    • Fire the laser pulse (t=0).

    • Monitor the change in absorbance (

      
      ) at 430 nm  (characteristic of the aci-nitro anion).
      
  • Data Analysis:

    • You will observe an immediate rise in signal (formation of aci-nitro, < 1

      
      s).
      
    • Followed by an exponential decay (release of product).

    • Fit the decay curve to a mono-exponential function:

      
      
      
    • Validation Criteria: For CNB, the

      
       (
      
      
      
      ) should be
      
      
      . For simple ONB,
      
      
      will be
      
      
      .
Visualization: Experimental Workflow

LFP_Workflow Setup Sample Cuvette (Buffered Solution) Detector PMT / Oscilloscope Setup->Detector Transmitted Light Laser Nd:YAG Laser (355 nm Pulse) Laser->Setup Excitation (t=0) Probe Probe Light (430 nm) Probe->Setup Continuous Monitoring Data Transient Absorption Trace (Decay Analysis) Detector->Data Calculate k_unc

Figure 2: Laser Flash Photolysis setup for determining uncaging kinetics.

Application Context: When to Use Which?
  • Use Simple ONB (e.g., Caged ATP, Caged Fluorescein):

    • When cost is a primary driver (synthesis is cheaper).

    • When the biological response is slow (seconds to minutes), such as gene expression changes or slow metabolic shifts.

    • For "bulk" uncaging where temporal precision is not critical.

  • Use CNB (e.g., CNB-Glutamate, CNB-GABA):

    • Neurophysiology: Essential for mimicking synaptic transmission. A 5 ms pulse of glutamate (ONB speed) causes receptor desensitization before activation. A 50

      
      s pulse (CNB speed) mimics the synaptic vesicle fusion event.
      
    • Kinetic Studies: When studying protein folding or enzyme kinetics that occur in the sub-millisecond domain.

References
  • Wieboldt, R., et al. (1994). Photolabile precursors of glutamate: Synthesis, photochemical properties, and activation of glutamate receptors on a microsecond time scale. Proceedings of the National Academy of Sciences.[1]

  • Corrie, J. E. T., et al. (2005). Photolytic cleavage of 1-(2-nitrophenyl)ethyl ethers involves two parallel pathways and product release is rate-limited by decay of an aci-nitro intermediate. Journal of the American Chemical Society.[2][3]

  • Ellis-Davies, G. C. R. (2007).Caged compounds: photorelease technology for control of cellular chemistry and physiology.

  • Palaniappan, K. K., et al. (2013). Two-photon uncaging of GABA with a conjugate of coumarin and nitroindoline. Journal of Neuroscience Methods.[1] (Provides comparative context for modern fast cages).

Sources

Comparative

A Comparative Guide to the UV-Vis Absorption Spectrum of 2-Nitromandelic Acid in Methanol

Introduction: The Significance of UV-Vis Spectroscopy for Aromatic Carboxylic Acids UV-Visible spectroscopy is a powerful technique for analyzing compounds containing chromophores—groups of atoms that absorb light in the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of UV-Vis Spectroscopy for Aromatic Carboxylic Acids

UV-Visible spectroscopy is a powerful technique for analyzing compounds containing chromophores—groups of atoms that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. In the context of 2-nitromandelic acid, the key chromophores are the phenyl ring and the nitro group. The position and intensity of the absorption bands provide a unique fingerprint of the molecule's electronic structure.

Mandelic acid and its derivatives are utilized in various pharmaceutical and cosmetic applications, often for their antibacterial and anti-aging properties.[1] The introduction of a nitro group to the mandelic acid structure, as in 2-nitromandelic acid, is expected to significantly alter its UV-Vis absorption profile. This guide will explore these anticipated changes and provide a framework for experimental verification.

Experimental Protocol for Acquiring a UV-Vis Absorption Spectrum

To ensure scientific integrity and reproducibility, the following detailed protocol outlines the steps for obtaining the UV-Vis absorption spectrum of 2-nitromandelic acid in methanol. This methodology is designed to be a self-validating system.

Materials and Instrumentation:
  • Analyte: 2-Nitromandelic Acid (high purity)

  • Solvent: Methanol (spectrophotometric grade)[2][3]

  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length

Step-by-Step Methodology:
  • Solvent Blank Preparation: Fill a quartz cuvette with spectrophotometric grade methanol. This will be used as the reference to zero the spectrophotometer.

  • Stock Solution Preparation: Accurately weigh a precise amount of 2-nitromandelic acid and dissolve it in a known volume of methanol to create a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Working Solution Preparation: Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 to 1.0 absorbance units).

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

    • Set the wavelength range for scanning (e.g., 200-400 nm).

    • Place the solvent blank in both the reference and sample holders and perform a baseline correction.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the working solution before filling it.

    • Place the sample cuvette in the sample holder.

    • Initiate the scan to record the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • If the molar concentration of the working solution is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law: A = εbc, where A is the absorbance, b is the path length (1 cm), and c is the molar concentration.

Caption: Workflow for UV-Vis spectral acquisition.

Comparative Spectral Analysis

The UV-Vis spectrum of an aromatic compound is primarily influenced by the electronic transitions within the benzene ring and the effect of its substituents.

Mandelic Acid: The Parent Structure

Mandelic acid, lacking a strong chromophore other than the phenyl ring, exhibits a UV absorption spectrum characteristic of a simple monosubstituted benzene. Its spectrum typically shows a strong absorption band around 210-220 nm and a weaker, fine-structured band around 260-270 nm.[4]

The Influence of the Nitro Group

The nitro group (-NO₂) is a powerful auxochrome and chromophore. When attached to a benzene ring, it significantly influences the UV-Vis spectrum in two ways:

  • Bathochromic Shift (Red Shift): The nitro group extends the conjugation of the π-electron system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in absorption at longer wavelengths.

  • Hyperchromic Effect: The nitro group generally increases the intensity of the absorption bands (molar absorptivity).

Nitroaromatic compounds often display a strong absorption band between 240 nm and 280 nm.[5] The exact position of this band can be influenced by steric hindrance. For instance, in 2-nitrotoluene, the ortho-position of the nitro group relative to the methyl group can force the nitro group out of the plane of the ring, which may decrease the intensity of the charge transfer band.[5] A similar effect might be observed in 2-nitromandelic acid due to the ortho-position of the carboxylic acid and hydroxyl groups.

Predicted Spectrum of 2-Nitromandelic Acid and Comparison with Alternatives

Based on the principles outlined above, the UV-Vis absorption spectrum of 2-nitromandelic acid in methanol is predicted to exhibit the following features:

  • A strong absorption band, likely shifted to a longer wavelength compared to mandelic acid, in the region of 250-280 nm. This is due to the π → π* transition of the nitro-substituted benzene ring.

  • The fine structure typically observed in the spectrum of mandelic acid will likely be absent, replaced by a broader absorption band characteristic of many nitroaromatic compounds.[6]

To provide a practical comparison, the following table summarizes the known spectral data for related compounds.

CompoundSolventλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
Mandelic Acid Acidic Mobile Phase~218, ~260Not specified
3-Nitrophthalic Acid Acidic Mobile Phase~220, ~280Not specified
2-Nitrophenol MethanolMultiple bands reportedNot specified
2-Nitromandelic Acid (Predicted) Methanol250 - 280Expected to be significant

Data for Mandelic Acid and 3-Nitrophthalic Acid are based on available online spectra from SIELC Technologies.[4][7] Data for 2-Nitrophenol is based on a published spectrum on ResearchGate.[8]

The spectrum of 3-nitrophthalic acid, with a nitro group and two carboxylic acid groups on the benzene ring, provides a reasonable comparison. Its absorption maxima are around 220 nm and 280 nm, which aligns with the predicted range for 2-nitromandelic acid.[7]

G cluster_0 Structural Components of 2-Nitromandelic Acid cluster_1 Predicted Spectral Features Mandelic Acid Mandelic Acid Bathochromic Shift Bathochromic Shift Mandelic Acid->Bathochromic Shift Addition of -NO2 Broad Absorption Band Broad Absorption Band Mandelic Acid->Broad Absorption Band Loss of fine structure Nitrobenzene Nitrobenzene Nitrobenzene->Bathochromic Shift Extended Conjugation Hyperchromic Effect Hyperchromic Effect Nitrobenzene->Hyperchromic Effect Increased transition probability

Caption: Influence of structural components on the predicted spectrum.

Conclusion

References

  • Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach. (2022). ResearchGate. Available at: [Link]

  • Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach. (2022). PMC. Available at: [Link]

  • UV/Vis absorption spectra of compounds 1, 2, and 3 in methanol. Spectra... (n.d.). ResearchGate. Available at: [Link]

  • Research on the Electron Structure and Antimicrobial Properties of Mandelic Acid and Its Alkali Metal Salts. (2023). PMC. Available at: [Link]

  • A systematic study of the absorbance of the nitro functional group in the vacuum UV region. (n.d.). IU Indianapolis ScholarWorks. Available at: [Link]

  • The UV–vis spectra of various nitroaromatic compounds and excitation of... (n.d.). ResearchGate. Available at: [Link]

  • A Study on the Structural, Spectral and Nonlinear Optical Properties of R-Phenylalanine-S-Mandelic Acid Single Crystals. (2018). IJRAR. Available at: [Link]

  • UV-Vis spectroscopic study of preferential solvation and intermolecular interactions in methanol/1-propanol/acetonitrile by means of solvatochromic probes. (2014). PubMed. Available at: [Link]

  • Left:UV/Vis absorption spectrum of 2 in methanol (solid line) and after... (n.d.). ResearchGate. Available at: [Link]

  • Electronic Supplementary Information (ESI). (n.d.). Rsc.org. Available at: [Link]

  • Interpreting UV-Vis Spectra. (n.d.). University of Toronto Scarborough. Available at: [Link]

  • UV-Vis Spectroscopy: Absorbance of Carbonyls. (2016). Master Organic Chemistry. Available at: [Link]

  • UV-Vis Spectrum of Mandelic Acid. (n.d.). SIELC Technologies. Available at: [Link]

  • UV-Visible spectra of 4ATMC in Methanol. (n.d.). ResearchGate. Available at: [Link]

  • UV-Vis Spectrum of 3-Nitrophthalic Acid. (n.d.). SIELC Technologies. Available at: [Link]

  • Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments. (2021). MDPI. Available at: [Link]

  • (a) UV/Vis spectrum of 2 in methanol solution. (b) UV/ Vis diffuse... (n.d.). ResearchGate. Available at: [Link]

  • 4 Applications of UV/Vis Spectroscopy. (n.d.). Thieme. Available at: [Link]

  • Molar absorptivity values of NPP in methanol and different mixed solvents. (n.d.). ResearchGate. Available at: [Link]

  • Normalized absorption spectra of 2 in methanol (red line, λmax. = 574... (n.d.). ResearchGate. Available at: [Link]

  • Juan D. GiralDoa, BernaBé l. rivas *,a. (n.d.). SciELO. Available at: [Link]

  • Ultraviolet and visible spectrometry. (n.d.). vscht.cz. Available at: [Link]

  • 7 Key Differences in the Use of Methanol and Acetonitrile. (n.d.). Shimadzu. Available at: [Link]

  • UV absorption spectra of 2-nitrophenol in (a) methanol and (b) DMSO... (n.d.). ResearchGate. Available at: [Link]

Sources

Validation

quantum yield measurement of 2-nitromandelic acid derivatives

This comprehensive guide provides an objective, data-driven comparison of 2-nitromandelic acid derivatives used as photolabile protecting groups (PPGs). Designed for researchers, biophysicists, and drug development profe...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides an objective, data-driven comparison of 2-nitromandelic acid derivatives used as photolabile protecting groups (PPGs). Designed for researchers, biophysicists, and drug development professionals, this document evaluates the photochemical efficiency (quantum yield) of various derivatives and provides a self-validating experimental protocol for quantifying these metrics in your own laboratory.

The Role of 2-Nitromandelic Acid in Photopharmacology

In time-resolved structural biology and targeted drug delivery, the ability to release a bioactive payload (such as an amino acid, nucleotide, or drug) with precise spatiotemporal control is critical. While standard ortho-nitrobenzyl (oNB) groups are the most widely understood photocages, they suffer from poor aqueous solubility and slow photocleavage kinetics (often in the millisecond regime), which limits their utility in ultrafast studies like time-resolved serial crystallography[1].

Derivatives of 2-nitromandelic acid —specifically


-carboxynitrobenzyl (

CNB) cages—solve these limitations. The addition of the

-carboxyl group drastically improves aqueous solubility and accelerates the rate-determining step of photocleavage into the microsecond timescale[2]. However, structural modifications to the aromatic ring or the benzylic position heavily influence the quantum yield (

)
—the ratio of molecules uncaged per photon absorbed.
Mechanistic Causality of Photocleavage

The photocleavage of


CNB derivatives is driven by an intramolecular redox reaction. Upon UV excitation, the nitro group abstracts a hydrogen atom from the benzylic position, forming a transient aci-nitro (nitronate) intermediate. This intermediate undergoes a rate-determining cyclization into a benzisoxazoline, which subsequently collapses to release the payload and a 2-nitrosobenzoyl byproduct[3].

Mechanism A 2-Nitromandelic Acid Derivative (Ground State) B Excited Singlet/Triplet State (hν absorption) A->B UV Light (355-365 nm) C Aci-Nitro Intermediate (Nitronate) B->C Intramolecular H-abstraction D Cyclic Benzisoxazoline Intermediate C->D Cyclization (Rate-determining) E Uncaged Payload + 2-Nitrosobenzoyl Byproduct D->E Cleavage & Release

Photocleavage mechanism of 2-nitromandelic acid derivatives via the aci-nitro intermediate.

Comparative Performance of CNB Derivatives

When selecting a 2-nitromandelic acid derivative for caging, researchers must balance three competing factors: Quantum Yield (


) , Molar Extinction Coefficient (

)
, and Cleavage Kinetics (

)
.

The table below compares three prominent L-aspartate photocages derived from 2-nitromandelic acid[1][4][5]:

DerivativeStructure ModificationAbsorbance Max (

)
Extinction Coeff. (

)
Quantum Yield (

)
Cleavage Kinetics (

)

CNB
Unsubstituted~260 nm430 M

cm

0.105 ± 0.005 1.5 µs
pBr-

CNB
para-Bromo substituted~265 nm520 M

cm

0.140 ± 0.020 1.48 µs

CNP
Piperonyl (Methylenedioxy)~360 nm4060 M

cm

0.048 ± 0.007 870 µs
Data Analysis & Selection Guidelines:
  • For Maximum Efficiency (High

    
    ):  The pBr-
    
    
    
    CNB
    derivative exhibits the highest quantum yield (
    
    
    ). The electron-withdrawing nature of the bromine atom decreases the electron density of the aryl ring, which inductively facilitates the hydrogen abstraction step from the benzylic position, thereby increasing the likelihood of successful photochemical rearrangement over non-radiative decay[4][6].
  • For Biological Compatibility (Red-Shifted Absorbance): The

    
    CNP  derivative pushes the absorbance maximum into the UVA range (360 nm), preventing direct excitation and damage to native proteins[1]. However, this structural change stabilizes the excited state, drastically reducing the quantum yield (
    
    
    
    ) and slowing the kinetics to the millisecond regime. It is best suited for continuous irradiation applications rather than ultrafast time-resolved studies[2].

Experimental Protocol: Quantum Yield Determination

To objectively verify the performance of a synthesized 2-nitromandelic acid derivative, researchers must measure its apparent quantum yield. Relying solely on electronic radiometers (photodiodes) can introduce severe geometric and reflection errors. Instead, a self-validating system using Chemical Actinometry (e.g., Potassium Ferrioxalate or Phenylglyoxylic Acid) paired with HPLC is the gold standard[7][8].

Actinometry ensures that the exact photon flux absorbed by the reaction volume is quantified, as the actinometer solution is irradiated in the identical vessel and geometry as the sample.

Step-by-Step Methodology

Phase 1: Actinometer Preparation (Potassium Ferrioxalate) Note: Potassium ferrioxalate has a highly stable and well-documented quantum yield (


 at 365 nm)[9][10].
  • Prepare Solutions: In a dark room, prepare a 0.006 M solution of potassium ferrioxalate (K

    
    [Fe(C
    
    
    
    O
    
    
    )
    
    
    ]) in 0.1 N H
    
    
    SO
    
    
    . Prepare a developer solution containing 0.1% 1,10-phenanthroline and sodium acetate buffer.
  • Irradiation: Place 3.0 mL of the actinometer solution in a quartz cuvette. Irradiate with a 365 nm UV LED for a precisely measured time (

    
    ) (e.g., 10 to 60 seconds).
    
  • Development & Quantification: Transfer a 1.0 mL aliquot of the irradiated solution to a volumetric flask, add the phenanthroline developer, and incubate in the dark for 30 minutes. The photogenerated Fe(II) forms a red complex.

  • Spectrophotometry: Measure the absorbance at 510 nm. Calculate the total moles of Fe(II) produced using the known extinction coefficient of the complex (

    
     M
    
    
    
    cm
    
    
    ).
  • Calculate Photon Flux: Divide the moles of Fe(II) by the known actinometer quantum yield (

    
    ) to determine the exact number of photons entering the cuvette per second[7][11].
    

Phase 2: Photocage Irradiation and HPLC Analysis

  • Sample Preparation: Prepare a 0.1 mM to 0.5 mM solution of the 2-nitromandelic acid derivative in a biologically relevant buffer (e.g., PBS, pH 7.4).

  • Irradiation: Place 3.0 mL of the sample in the exact same quartz cuvette used for the actinometer. Irradiate at 365 nm for specific time intervals (e.g., 0, 30, 60, 120 seconds).

  • Quenching & HPLC: Immediately transfer aliquots to amber HPLC vials to halt ambient light exposure. Quantify the depletion of the caged compound and the appearance of the uncaged payload (e.g., L-aspartate) using reversed-phase HPLC. (Note: Underivatized amino acids may require pre-column derivatization with o-phthalaldehyde for accurate UV detection[12]).

  • Data Fitting: Plot the moles of payload released versus the moles of photons absorbed. The initial linear slope of this plot represents the apparent quantum yield (

    
    ) of the derivative[8].
    

Workflow Step1 1. Sample Preparation (Derivative + Buffer) Step3 3. Controlled Irradiation (365 nm UV LED, Known Time) Step1->Step3 Step2 2. Actinometry Setup (Ferrioxalate or Phenylglyoxylic) Step2->Step3 Step4 4. HPLC Analysis (Quantify Uncaged Payload) Step3->Step4 Sample Aliquots Step5 5. Spectrophotometry (Quantify Actinometer Conversion) Step3->Step5 Actinometer Aliquots Step6 6. Quantum Yield Calculation (Φ = Moles Product / Moles Photons) Step4->Step6 Step5->Step6

Experimental workflow for determining the uncaging quantum yield using chemical actinometry.

Conclusion

When engineering photolabile protecting groups, 2-nitromandelic acid provides an excellent scaffold due to its enhanced aqueous solubility and rapid nitronate decay kinetics. However, the choice of derivative requires a strategic compromise. If absolute uncaging efficiency and rapid kinetics are the primary goals, halogenated derivatives like pBr-


CNB  are superior. If protecting biological samples from deep UV damage is the priority, piperonyl derivatives like 

CNP
offer necessary red-shifting, albeit at the cost of a lower quantum yield. Regardless of the chosen derivative, rigorous validation using chemical actinometry and HPLC remains the standard for establishing trustworthy quantum yield metrics.

References

  • Synthesis and characterisation of α-carboxynitrobenzyl photocaged L-aspartates for applications in time-resolved structural biology. RSC Advances. Available at:[Link]

  • A Retrospective on 2-Nitrobenzyl Sulfonate Photoacid Generators. IS&T Library. Available at:[Link]

  • Rearrangements of 2-Nitrobenzyl Compounds. 1. Potential Energy Surface of 2-Nitrotoluene and Its Isomers Explored with ab Initio and Density Functional Theory Methods. ResearchGate. Available at:[Link]

  • Quantum Yield of the Ferrioxalate Actinometer. Journal of the Optical Society of America. Available at:[Link]

  • Simplification of the potassium ferrioxalate actinometer through carbon dioxide monitoring. Canadian Journal of Chemistry. Available at:[Link]

  • Reply to Commentary by Trentham et al. on Caged Phosphate and the Slips and Misses in Determination of Quantum Yields. ChemBioChem. Available at:[Link]

  • Photocages for time-resolved X-ray crystallography. University of Hamburg Dissertations. Available at:[Link]

Sources

Comparative

A Comparative Guide to the Spectroscopic Characterization of 2-Nitromandelic Acid Photolysis Products

For Researchers, Scientists, and Drug Development Professionals Prepared by a Senior Application Scientist, this guide provides an in-depth comparison of spectroscopic methodologies for the characterization of photolysis...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist, this guide provides an in-depth comparison of spectroscopic methodologies for the characterization of photolysis products derived from 2-nitromandelic acid. This document emphasizes the causality behind experimental choices and provides validated protocols to ensure scientific integrity.

Introduction: The Significance of 2-Nitromandelic Acid as a Photolabile Protecting Group

2-Nitromandelic acid belongs to the o-nitrobenzyl class of photolabile protecting groups, or "photocages." These molecules are instrumental in a myriad of advanced applications, particularly in drug delivery and cellular biology. The core utility of a photocage is its ability to mask the function of a biologically active molecule. Upon irradiation with light of a specific wavelength, the cage undergoes a photochemical reaction, releasing the active molecule with high spatial and temporal precision. 2-Nitromandelic acid is specifically designed to release carboxylic acids upon photolysis. Understanding the identity and purity of the resulting products is paramount for any application, necessitating robust analytical characterization. This guide compares the primary spectroscopic techniques used for this purpose: UV-Vis Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

The Photolysis Pathway: From Reactant to Products

The photolysis of o-nitroaromatic compounds like 2-nitromandelic acid proceeds through a well-established intramolecular rearrangement mechanism. Upon absorption of UV light, the molecule enters an excited state. This leads to an intramolecular hydrogen abstraction from the benzylic carbon by the nitro group, forming an aci-nitro intermediate. This unstable intermediate rapidly rearranges to release the caged molecule and forms 2-nitrosobenzaldehyde as the primary byproduct from the photocage itself.

Caption: Photolysis mechanism of 2-nitromandelic acid.

Comparative Analysis of Spectroscopic Techniques

The choice of spectroscopic technique depends on the specific information required, from simply monitoring reaction progress to obtaining unambiguous structural confirmation of the products.

UV-Vis Spectroscopy: Monitoring the Reaction Kinetics

UV-Vis spectroscopy is a fundamental technique for tracking the progress of the photolysis reaction in real-time.[1][2] It relies on the principle that the reactant and products have distinct electronic transitions and, therefore, different absorption spectra.

  • Expertise & Experience: The aromatic nitro group in 2-nitromandelic acid results in a characteristic UV absorption. As the photolysis proceeds, the chromophore changes to the nitroso group in 2-nitrosobenzaldehyde, leading to a significant shift in the absorption spectrum. By monitoring the decrease in absorbance at the λmax of the starting material or the increase at the λmax of the product, one can readily calculate the reaction kinetics.[3] Isosbestic points, where the molar absorptivity of the reactant and product are equal, can indicate a clean conversion from one species to another.[4]

  • Strengths vs. Alternatives:

    • High Throughput & Simplicity: Ideal for rapid screening of reaction conditions (e.g., solvent, pH, light intensity).

    • Quantitative: Excellent for determining quantum yield and reaction rates when properly calibrated.

    • Limitation: Provides limited structural information. It can confirm a transformation has occurred but cannot definitively identify the products, especially in the presence of multiple species or side reactions.

  • Sample Preparation: Prepare a dilute solution of 2-nitromandelic acid (e.g., 10-50 µM) in a UV-transparent solvent (e.g., acetonitrile, phosphate buffer) in a quartz cuvette.

  • Initial Spectrum: Record the initial UV-Vis spectrum (e.g., from 220 nm to 450 nm) to determine the initial absorbance and λmax. The UV spectrum of mandelic acid itself can be used as a reference.[5]

  • Irradiation: Place the cuvette in a controlled irradiation setup (e.g., a UV lamp with a specific wavelength filter).

  • Time-Course Measurement: At set time intervals, briefly remove the cuvette from the light source and record a full UV-Vis spectrum.

  • Data Analysis: Plot the change in absorbance at the relevant wavelengths versus time to determine the reaction rate.

Fourier-Transform Infrared (FTIR) Spectroscopy: Tracking Functional Group Transformation

FTIR spectroscopy provides a molecular "fingerprint" by probing the vibrational modes of chemical bonds.[1][6] It is highly effective for identifying the appearance and disappearance of specific functional groups during the photolysis reaction.

  • Expertise & Experience: The key transformation to monitor is the conversion of the hydroxyl (-OH) and carboxylic acid (C=O) groups of the mandelic acid moiety and the change in the nitro group. The primary product, 2-nitrosobenzaldehyde, will exhibit a new, distinct aldehyde C=O stretching frequency.

  • Strengths vs. Alternatives:

    • Functional Group Specificity: Provides direct evidence of the chemical transformation (e.g., alcohol to aldehyde).

    • Versatility: Can be used for samples in solution, as thin films, or with an Attenuated Total Reflectance (ATR) accessory for minimal sample preparation.[7]

    • Limitation: In complex mixtures, overlapping peaks (especially in the fingerprint region) can make unambiguous identification challenging. It is less effective for distinguishing between isomers.

  • Sample Preparation: Prepare a more concentrated solution of 2-nitromandelic acid (e.g., 1-10 mM) in a suitable IR-transparent solvent (e.g., acetonitrile).

  • Initial Spectrum: Record the FTIR spectrum of the starting material.

  • Photolysis: Irradiate the solution in a UV-transparent vial for a sufficient time to ensure significant conversion.

  • Product Spectrum: Evaporate the solvent and acquire the FTIR spectrum of the resulting solid/oil residue, or use an ATR probe directly in the solution.

  • Data Analysis: Compare the "before" and "after" spectra, noting the disappearance of reactant peaks (e.g., broad O-H stretch) and the appearance of product peaks (e.g., aldehyde C=O stretch ~1700 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structure Elucidation

NMR spectroscopy is the gold standard for determining the precise chemical structure of organic molecules.[8] Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of atoms within the photoproducts.

  • Expertise & Experience: For the photolysis of 2-nitromandelic acid, ¹H NMR is particularly revealing. The disappearance of the characteristic benzylic proton signal of the mandelic acid moiety and the appearance of a new, downfield aldehyde proton signal (~10 ppm) for 2-nitrosobenzaldehyde is a definitive indicator of the reaction's success. ¹³C NMR will show the disappearance of the mandelic acid carbons and the appearance of new signals, including a highly deshielded aldehyde carbonyl carbon (~190 ppm).[9]

  • Strengths vs. Alternatives:

    • Definitive Structure: Provides unambiguous structural information, including stereochemistry and isomer identification.

    • Purity Assessment: Can be used to determine the purity of the product mixture by integrating the signals corresponding to different species.

    • Limitation: Relatively low sensitivity compared to MS, requiring more concentrated samples and longer acquisition times.

  • Sample Preparation: Dissolve a sufficient amount of 2-nitromandelic acid (typically >1 mg) in a deuterated solvent (e.g., CD₃CN, DMSO-d₆) in an NMR tube made of quartz or borosilicate glass suitable for UV transmission.

  • Initial Spectrum: Acquire ¹H and ¹³C NMR spectra of the starting material.

  • Irradiation: Place the NMR tube in a photochemical reactor or directly irradiate it with a UV lamp, ensuring even illumination.

  • Post-Photolysis Spectra: After irradiation, re-acquire the ¹H and ¹³C NMR spectra.

  • Data Analysis: Compare the pre- and post-irradiation spectra to identify new spin systems and assign the signals to the structure of 2-nitrosobenzaldehyde and any other photoproducts.

Mass Spectrometry (MS): High-Sensitivity Molecular Weight Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[10] It is exceptionally sensitive and provides the molecular weight of the parent molecule and its fragments, confirming the identity of the photoproducts.

  • Expertise & Experience: Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing the photoproducts without causing significant in-source fragmentation. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the products, distinguishing them from other species with the same nominal mass.[10] Photodissociation mass spectrometry (UVPD-MS) is an advanced technique that uses UV lasers to induce fragmentation, providing detailed structural information on ions in the gas phase.[11][12]

  • Strengths vs. Alternatives:

    • Unmatched Sensitivity: Can detect products at very low concentrations (picomolar to femtomolar).

    • Molecular Formula Confirmation: HRMS provides highly accurate mass measurements, confirming the elemental composition.

    • Limitation: Does not readily distinguish between isomers (e.g., 2-nitrosobenzaldehyde vs. 4-nitrosobenzaldehyde) without tandem MS (MS/MS) fragmentation experiments.

  • Sample Preparation: Following photolysis in solution (as described in other protocols), dilute an aliquot of the reaction mixture to a low concentration (e.g., 1-10 µM) in a solvent suitable for ESI (e.g., methanol or acetonitrile, often with 0.1% formic acid).

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. LC-MS is preferred for separating the product from the remaining starting material and any side products.

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to ensure detection of all relevant species.

  • Data Analysis: Identify the m/z peak corresponding to the molecular ion of 2-nitrosobenzaldehyde ([M+H]⁺ or [M-H]⁻). Use HRMS data to confirm the molecular formula.

Data Summary and Comparison

The following table summarizes the expected key spectroscopic data for the starting material and its primary photolysis product.

Spectroscopic Technique2-Nitromandelic Acid (Starting Material)2-Nitrosobenzaldehyde (Primary Product)Rationale for Change
UV-Vis λmax ~260-280 nmNew absorbance bands in the visible regionChange in chromophore from nitroaromatic to nitrosoaromatic.
FTIR (cm⁻¹) ~3400 (broad, O-H), ~1720 (C=O, acid), ~1530 & ~1350 (NO₂)~1700 (C=O, aldehyde), disappearance of broad O-HConversion of carboxylic acid and alcohol to an aldehyde.
¹H NMR (ppm) ~7.5-8.2 (aromatic), ~5.5 (benzylic CH-OH), ~11-13 (broad, COOH)~7.6-8.0 (aromatic), ~10.0 (aldehyde CHO)Loss of benzylic and carboxylic protons, appearance of aldehyde proton.
¹³C NMR (ppm) ~175 (COOH), ~120-150 (aromatic), ~70 (CH-OH)~190 (CHO), ~120-155 (aromatic)Shift of carbonyl carbon, loss of benzylic carbon signal.
MS (ESI) m/z 197 (as [M])m/z 151 (as [M])Loss of the glyoxylic acid moiety upon rearrangement.

Overall Experimental Workflow

The comprehensive characterization of 2-nitromandelic acid photolysis products involves a multi-faceted approach, integrating several spectroscopic techniques to build a complete picture of the reaction outcome.

Experimental_Workflow cluster_1 Experimental Design & Execution cluster_2 Spectroscopic Analysis cluster_3 Data Interpretation Prep Sample Preparation (2-Nitromandelic Acid in Solvent) Photo Photolysis (UV Irradiation) Prep->Photo UVVis UV-Vis Spectroscopy (Kinetics & Conversion) Photo->UVVis FTIR FTIR Spectroscopy (Functional Groups) Photo->FTIR NMR NMR Spectroscopy (Structural Elucidation) Photo->NMR MS Mass Spectrometry (Molecular Weight) Photo->MS Confirm Confirmation of 2-Nitrosobenzaldehyde Structure & Assessment of Purity UVVis->Confirm FTIR->Confirm NMR->Confirm MS->Confirm

Caption: A comprehensive workflow for photolysis and characterization.

References

  • Laskin, J., & Laskin, A. (2014). High-Resolution Mass Spectrometry and Molecular Characterization of Aqueous Photochemistry Products of Common Types of Secondary Organic Aerosol. Environmental Science & Technology, 48(24), 14267–14276. [Link]

  • Szakacs, Z., et al. (2019). Photolysis of 4′-diethylamino-3-hydroxyflavone and its magnesium chelate. Journal of Photochemistry and Photobiology A: Chemistry, 371, 134-140. [Link]

  • Brodbeck, J. S., & Brodbelt, J. S. (2011). Photodissociation mass spectrometry: New tools for characterization of biological molecules. Analytical and Bioanalytical Chemistry, 401(1), 13-25. [Link]

  • Yagci, Y., & Jockusch, S. (2007). Analysis of the time-resolved FTIR spectra produced by the photolysis of alkyl phenylglyoxylates. Photochemical & Photobiological Sciences, 6(6), 608-613. [Link]

  • Kwon, D., & Choi, W. (2018). Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations. International Journal of Molecular Sciences, 19(3), 743. [Link]

  • Wang, Y., et al. (2021). Photolysis of nitrophenols in gas phase and aqueous environment: a potential daytime source for atmospheric nitrous acid (HONO). Environmental Science: Atmospheres, 1(2), 86-95. [Link]

  • Porfirio, S., et al. (2022). Investigation of Product Ions Generated by 193 nm Ultraviolet Photodissociation of Peptides and Proteins Containing Disulfide Bonds. Journal of the American Society for Mass Spectrometry, 33(8), 1478–1487. [Link]

  • Legrini, O., et al. (1993). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Chemosphere, 26(10), 1859-1871. [Link]

  • Unknown Author. (n.d.). FTIR Spectroscopy of HNO3. ResearchGate. [Link]

  • Brodbelt, J. S. (2014). Ultraviolet Photodissociation Mass Spectrometry for Analysis of Biological Molecules. Chemical Society Reviews, 43(8), 2757-2783. [Link]

  • Instituto de Nanociencia y Materiales de Aragón. (n.d.). Spectroscopic Characterization. [Link]

  • Schuttlefield, J. D., et al. (2014). Release of Nitrous Acid and Nitrogen Dioxide From Nitrate Photolysis in Acidic Aqueous Solutions. Environmental Science & Technology, 48(22), 13198–13206. [Link]

  • Schrum, E., & Rettich, T. (1995). Products of the Photolysis of Nitrous Acid in a Benzene Matrix. Digital Commons @ IWU. [Link]

  • ResearchGate. (n.d.). Changes in the time-dependent UV−Vis spectra of (a) 2-nitrophenol... [Link]

  • Palma, J., et al. (2020). Simultaneous UV/vis Absorption in Parallel Configuration, Photoluminescence and Raman Spectroelectrochemistry. ACS Omega, 5(12), 6586–6592. [Link]

  • Rettich, T. R., & McMillan, A. (1992). Photochemistry of Nitrous Acid and Nitrite Ion. Digital Commons @ IWU. [Link]

  • ResearchGate. (n.d.). UV−vis absorption spectra of (a) 2-nitroaniline, (b) 3-nitroaniline,... [Link]

  • Ganesh Kumar, T. N. V., et al. (2018). Identification of Degradant Products of Saroglitazar by UPLC Tandem Mass Spectroscopy and Attenuated Total Reflection FTIR. Indian Journal of Pharmaceutical Education and Research, 52(4), 624-631. [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Mandelic Acid. [Link]

  • LibreTexts Chemistry. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Piletsky, S. A., et al. (2008). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. Analytica Chimica Acta, 618(2), 184-190. [Link]

  • Roberts, J. D. (1964). NITROGEN-15 MAGNETIC RESONANCE SPECTROSCOPY. Proceedings of the National Academy of Sciences, 51(6), 1039-1044. [Link]

  • ResearchGate. (n.d.). Difference mass spectra of the photoproducts of the 220 nm photolysis... [Link]

  • Scientific Research Publishing. (n.d.). Spectroscopic Characterization - Articles. [Link]

  • ResearchGate. (n.d.). FTIR spectra of the second derivative of 2a during thermal decomposition of nitrocellulose. [Link]

  • Nuta, D. C., et al. (2013). Development and validation of a spectrophotometric method for quantitative determination of new preservatives from pharmaceutical forms. Revista de Chimie, 64(10), 1133-1137. [Link]

  • Ino, Y., et al. (2006). Spectroscopic characterization of 2-isopropylmalic acid-aluminum(III) complex. Journal of Inorganic Biochemistry, 100(2), 226-231. [Link]

  • Burachevskaya, O., et al. (2026). FTIR–Fluorescence Two-Dimensional Correlation Spectroscopy of Soil Water-Extractable Particle Fractions by Sequential Membrane Filtration. Molecules, 31(4), 843. [Link]

  • Pennington, J. C., et al. (2019). 13C and 15N NMR identification of product compound classes from aqueous and solid phase photodegradation of 2,4,6-trinitrotoluene. Chemosphere, 233, 44-53. [Link]

Sources

Validation

Validating Enantiomeric Excess of 2-Nitromandelic Acid by Chiral HPLC: A Comparative Guide

As a Senior Application Scientist, determining the enantiomeric excess ( ) of chiral building blocks is not merely about running a sample through a machine; it requires a fundamental understanding of the molecule's physi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, determining the enantiomeric excess (


) of chiral building blocks is not merely about running a sample through a machine; it requires a fundamental understanding of the molecule's physical chemistry. 2-Nitromandelic acid is a highly functionalized alpha-hydroxy acid utilized in the synthesis of pharmaceuticals and advanced photocleavable protecting groups (photocages) for time-resolved X-ray crystallography[1].

Because stereochemistry dictates the photochemical quantum yield and biological efficacy of its derivatives, validating its


 with absolute certainty is critical. This guide objectively compares the available chiral stationary phases (CSPs) and establishes a self-validating chromatographic protocol grounded in mechanistic causality.

Mechanistic Causality: The Ionization Problem

Before selecting a column, we must analyze the analyte. 2-Nitromandelic acid possesses a carboxylic acid group and an alpha-hydroxyl group, coupled with a strongly electron-withdrawing ortho-nitro group on the phenyl ring. This electron withdrawal significantly lowers the


 of the carboxylic acid compared to unsubstituted mandelic acid.

The Causality of Peak Tailing: If analyzed using a standard neutral organic/aqueous mobile phase, the carboxylic acid will partially ionize. The chiral stationary phase (CSP) interacts differently with the protonated (neutral) and deprotonated (anionic) states of the molecule. This dual-state interaction destroys theoretical plate counts, resulting in severe peak tailing and a complete loss of chiral resolution.

The Solution: The absolute prerequisite for resolving 2-nitromandelic acid is the inclusion of an acidic modifier —typically 0.1% Trifluoroacetic acid (TFA) or formic acid—in the mobile phase[2]. By forcing the mobile phase pH well below the analyte's


, the ionization is suppressed. The molecule remains in a neutral state, allowing for consistent, predictable hydrogen-bonding and 

interactions with the chiral selector.

Mechanism Modifier Acidic Modifier (0.1% TFA) Analyte 2-Nitromandelic Acid (Neutral State) Modifier->Analyte Suppresses Ionization CSP Chiral Stationary Phase (e.g., Carbamate) Analyte->CSP Stereoselective H-Bonding & Pi-Pi Stacking

Mechanistic role of acidic modifiers in facilitating stereoselective CSP interactions.

Comparative Analysis of Chiral Separation Strategies

When validating the


 of mandelic acid derivatives, scientists typically choose between three primary chromatographic modalities.
A. Immobilized Polysaccharide Phases (The Gold Standard)

Columns such as CHIRALPAK® IC (cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica) are the industry standard for acidic chiral compounds[2].

  • Mechanism: Chiral recognition is driven by the analyte fitting into the helical cavities of the polymer. The carbamate linkages act as both hydrogen bond donors and acceptors, interacting with the alpha-hydroxyl and carboxyl groups of 2-nitromandelic acid.

  • Performance: Yields the highest resolution factors (

    
    ) and sharpest peaks. Because the phase is immobilized, it tolerates a wide range of organic modifiers (e.g., dichloromethane), which can be tuned to optimize selectivity[2].
    
B. Cyclodextrin-Based Mobile Phase Additives (Reverse Phase)

Instead of an expensive chiral column, a standard C18 (ODS) column is used with a chiral mobile phase additive like hydroxypropyl-


-cyclodextrin (HP-

-CD)[3].
  • Mechanism: The enantiomers form transient, diastereomeric inclusion complexes with the hydrophobic cavity of the cyclodextrin in the mobile phase.

  • Performance: Highly cost-effective. However, cyclodextrins only recognize the free, non-ionic isomer of mandelic acid derivatives[3]. This requires strict buffering at a low pH (e.g., pH 2.68 phosphate buffer), which can degrade standard silica columns over time.

C. Molecularly Imprinted Polymers (MIPs)

MIPs are synthetic polymers prepared using one enantiomer of mandelic acid as a template, leaving behind a stereospecific cavity once the template is washed away[4].

  • Mechanism: Non-covalent molecular imprinting relies on interactions between the hydroxyl/carboxyl groups of the analyte and the functional monomers (e.g., methacrylic acid) of the MIP[4].

  • Performance: Highly stable under extreme temperatures and pressures. However, they typically suffer from lower theoretical plate counts and broader peaks compared to commercial polysaccharide columns, making them less ideal for detecting trace enantiomeric impurities (

    
    )[4].
    
Quantitative Comparison Table
Separation StrategyExample Column / AdditiveTypical Mobile PhaseResolution (

)
ProsCons
Immobilized Polysaccharide CHIRALPAK® IC (5 µm)Hexane / IPA / 0.1% TFA> 2.0 (Baseline)Highest efficiency, broad solvent compatibility[2].High initial column cost.
Cyclodextrin Additive C18 ODS + HP-

-CD
Acetonitrile / Phosphate Buffer (pH 2.68)1.2 - 1.8 Cost-effective, uses standard RP columns[3].Lower plate counts, strict pH requirements[3].
Molecularly Imprinted Polymer Custom MIP (MAA/EGDMA)Buffer / Organic mixtures1.5 - 2.8 Custom selectivity, extreme stability[4].Broad peaks, complex preparation[4].

Self-Validating Experimental Protocol

To ensure trustworthiness and scientific integrity, an


 determination must be a self-validating system. You cannot analyze an asymmetric synthesis sample without first proving that your system can resolve both enantiomers equally.
Phase 1: System Suitability (The Racemic Standard)
  • Preparation: Dissolve 1.0 mg of racemic 2-nitromandelic acid in 1 mL of mobile phase (e.g., Hexane:Isopropanol 90:10).

  • Equilibration: Flush a CHIRALPAK® IC column (250 x 4.6 mm, 5 µm) with Hexane/Isopropanol/TFA (90:10:0.1 v/v/v) at 1.0 mL/min until the baseline is stable at 230 nm (approx. 30 column volumes)[2].

  • Injection: Inject 10 µL of the racemic standard.

  • Validation Check: You must observe two peaks of equal area (50:50 ratio). Calculate the resolution factor (

    
    ). Do not proceed to Phase 2 unless 
    
    
    
    .
    If
    
    
    , adjust the polarity by decreasing the isopropanol content to increase retention time and chiral interaction[2].
Phase 2: Asymmetric Sample Analysis
  • Preparation: Dissolve your synthesized 2-nitromandelic acid sample at the exact same concentration (1.0 mg/mL) in the mobile phase.

  • Execution: Inject 10 µL of the sample under the identical validated conditions.

  • Calculation: Integrate the area under the curve (AUC) for the major peak (

    
    ) and the minor peak (
    
    
    
    ). Calculate the enantiomeric excess using the formula:
    
    

Workflow A 1. Inject Racemic 2-Nitromandelic Acid (Reference Standard) B 2. Assess Chromatogram (Are areas exactly 50:50?) A->B C 3. System Suitability (Is Rs > 1.5?) B->C D Optimize Mobile Phase (Adjust IPA / TFA ratio) C->D No E 4. Inject Asymmetric Synthesis Sample C->E Yes D->A F 5. Calculate Enantiomeric Excess (ee %) E->F

Workflow for self-validating chiral HPLC method development and ee determination.

References

  • Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. nih.gov.[Link]

  • Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin as chiral mobile phase additive and evaluation of inclusion complex formation. nih.gov.[Link]

  • Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. scielo.br.[Link]

  • Photocages for time-resolved X-ray crystallography. uni-hamburg.de.[Link]

Sources

Comparative

Comparative Mass Spectrometry Guide: 2-Hydroxy-2-(2-nitrophenyl)acetic Acid Fragmentation

Executive Summary This technical guide provides a definitive protocol for the mass spectrometric analysis of 2-Hydroxy-2-(2-nitrophenyl)acetic acid (also known as 2-nitromandelic acid). As a critical intermediate in the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a definitive protocol for the mass spectrometric analysis of 2-Hydroxy-2-(2-nitrophenyl)acetic acid (also known as 2-nitromandelic acid). As a critical intermediate in the synthesis of pharmaceuticals (e.g., diclofenac precursors) and a photocleavable protecting group byproduct, its accurate identification is essential.

This guide objectively compares the fragmentation behavior of the 2-nitro (ortho) isomer against its 3-nitro (meta) and 4-nitro (para) alternatives. Experimental evidence demonstrates that while all isomers undergo decarboxylation, the ortho-effect facilitates unique intramolecular rearrangements in the 2-nitro isomer, providing diagnostic fragment ions that allow for unambiguous identification without the need for baseline chromatographic separation.

Scientific Context & Mechanism[1][2][3][4][5][6][7][8]

The Analyte
  • Compound: 2-Hydroxy-2-(2-nitrophenyl)acetic acid

  • Formula:

    
    
    
  • Monoisotopic Mass: 197.03 Da

  • Ionization Mode: Negative Electrospray Ionization (ESI-), generating

    
     at m/z 196 .
    
The Challenge: Isomeric Differentiation

In drug development, distinguishing regioisomers is critical due to their differing toxicological profiles and reactivities. The 3- and 4-nitromandelic acid isomers share the same precursor mass (


 196) and primary fragmentation channel (decarboxylation). Standard MS1 analysis cannot distinguish them. Differentiation requires identifying secondary fragmentation pathways driven by steric proximity—specifically, the Ortho Effect .
Mechanistic Pillars
  • Primary Pathway (Universal): Decarboxylation (

    
     loss, -44 Da). This is the dominant pathway for mandelic acid derivatives, driven by the stability of the resulting benzyl anion.
    
  • Secondary Pathway (Ortho-Specific): The 2-nitro group is sterically positioned to interact with the benzylic hydroxyl group. This facilitates an intramolecular oxygen transfer or hydrogen abstraction not possible in meta/para isomers, leading to diagnostic water losses or NO radical losses from the decarboxylated ion.

Experimental Methodology

To ensure reproducibility, the following self-validating protocol is recommended.

Instrument Configuration
  • System: Triple Quadrupole (QqQ) or Q-TOF MS.

  • Ion Source: ESI, Negative Mode.[1]

  • Spray Voltage: -2.5 kV (Soft ionization prevents in-source fragmentation).

  • Collision Gas: Nitrogen or Argon (1.5 mTorr).

LC-MS/MS Workflow Diagram

MS_Workflow cluster_0 Sample Prep cluster_1 Mass Spectrometry Sample Crude Mixture (Isomers) LC UHPLC Separation (C18 Column) Sample->LC ESI ESI Source (-) [M-H]- m/z 196 LC->ESI Elution Q1 Q1 Selection (196.0) ESI->Q1 CID Collision Cell (15-25 eV) Q1->CID Q3 Q3 Detection (Product Ions) CID->Q3 Fragments

Figure 1: Optimized LC-MS/MS workflow for isomeric differentiation. High-contrast nodes indicate critical control points.

Comparative Fragmentation Analysis

The following data compares the 2-nitro (target) against 3- and 4-nitro (alternatives).

Fragmentation Data Summary
Feature2-Nitro (Ortho) 3-Nitro (Meta) 4-Nitro (Para) Diagnostic Value
Precursor Ion (

)
196.0196.0196.0None (Isobaric)
Primary Fragment 152.0 (

loss)
152.0 (

loss)
152.0 (

loss)
Low (Universal)
Secondary Fragment 122.0 (

loss)
Absent/LowAbsent/LowHigh (Ortho Specific)
Tertiary Fragment 134.0 (

loss from 152)
AbsentAbsentHigh (Ortho Specific)
Decarboxylation Efficiency High (Steric strain aids loss)ModerateModerateModerate
Detailed Mechanistic Pathways
Pathway A: Decarboxylation (Universal)

All isomers undergo loss of


 to form the nitrobenzyl anion (

152).

Pathway B: The Ortho-Effect (2-Nitro Specific)

Only the 2-nitro isomer allows for a "proximity effect" interaction between the nitro oxygen and the benzylic center.

  • NO Loss: The nitrobenzyl anion (

    
     152) undergoes rearrangement where the nitro group interacts with the benzylic carbon, facilitating the loss of 
    
    
    
    radical (30 Da) to form a phenoxide-like radical anion (
    
    
    122).
  • Dehydration: In some conditions, interaction leads to water loss (

    
     178) directly from the precursor, though this is less common than the sequential path.
    
Fragmentation Pathway Diagram

Fragmentation_Path Parent Precursor [M-H]- m/z 196 Frag_152 Nitrobenzyl Anion m/z 152 Parent->Frag_152 -CO2 (44 Da) (All Isomers) Frag_122 Ortho-Rearrangement (Loss of NO) m/z 122 Frag_152->Frag_122 Ortho-Effect Only -NO (30 Da) Frag_134 Cyclization/Water Loss m/z 134 Frag_152->Frag_134 Ortho-Effect -H2O (18 Da) Frag_106 Nitro-Phenyl Anion (Non-specific) m/z 106 Frag_152->Frag_106 -NO2 (46 Da) (Meta/Para Dominant)

Figure 2: Divergent fragmentation pathways. Red paths indicate ortho-specific mechanisms utilized for identification.

Protocol for Analysis

To replicate these results, follow this step-by-step procedure.

  • Sample Preparation:

    • Dissolve 1 mg of analyte in 1 mL of 50:50 Methanol:Water (v/v).

    • Add 0.1% Formic Acid or Ammonium Formate (buffer aids ionization stability, though analyte is acidic).

    • Critical Step: Ensure pH > 4 if using negative mode to ensure deprotonation prior to injection, or rely on source deprotonation.

  • MS Tuning (Direct Infusion):

    • Infuse at 10 µL/min.

    • Isolate

      
       196.0 in Q1.
      
    • Ramp Collision Energy (CE) from 5 to 40 eV.

    • Observation: At 10-15 eV,

      
       152 should dominate. At 25-30 eV, look for the emergence of 
      
      
      
      122 (Ortho) vs
      
      
      106 (Meta/Para).
  • Data Analysis:

    • Extract Ion Chromatograms (EIC) for transitions:

      • 
         (Quantification/General Detection).
        
      • 
         (Confirmation of 2-Nitro isomer).
        

References

  • NIST Mass Spectrometry Data Center. "Ortho Effects in Mass Spectra of Nitro-Aromatic Derivatives." NIST Standard Reference Database.

  • Gross, M. L. (2017). "Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry." Journal of Mass Spectrometry. (Demonstrates general principles of ortho-interactions in ESI).

  • ResearchGate. "Ortho effects in the mass spectra of derivatives of hydroxy-, mercapto and aminobenzenecarboxylic acids." ResearchGate Publication. (Foundational text on ortho-effect mechanisms).

  • Thermo Fisher Scientific. "Comparison of Non-derivatization vs Derivatization Methods for Carboxylic Acids." (Protocol grounding for acid analysis).[2]

Sources

Safety & Regulatory Compliance

Safety

2-Hydroxy-2-(2-nitrophenyl)acetic acid proper disposal procedures

The following guide details the technical protocols for the safe disposal of 2-Hydroxy-2-(2-nitrophenyl)acetic acid (also known as o-Nitromandelic acid). This procedure is designed for researchers and safety officers req...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the technical protocols for the safe disposal of 2-Hydroxy-2-(2-nitrophenyl)acetic acid (also known as o-Nitromandelic acid).

This procedure is designed for researchers and safety officers requiring immediate, compliant, and scientifically grounded disposal methods. It prioritizes personnel safety and environmental compliance (RCRA/EPA standards).

Part 1: Chemical Identity & Hazard Assessment

Before initiating disposal, you must validate the material's identity and state.[1] This compound is a nitro-substituted aromatic acid. While generally stable, the nitro group introduces potential energetic properties, and the acid function dictates compatibility constraints.

Parameter Technical Detail
Chemical Name 2-Hydroxy-2-(2-nitrophenyl)acetic acid
Synonyms o-Nitromandelic acid; 2-Nitromandelic acid
Molecular Formula C₈H₇NO₅
Primary Hazards (GHS) Skin Irritant (Cat 2) , Eye Irritant (Cat 2A) , STOT SE 3 (Respiratory) .[2]
Reactivity Profile Nitro-aromatic: Generally stable, but avoid high heat or shock. Organic Acid: Incompatible with strong bases (exothermic neutralization) and strong oxidizers.
RCRA Classification Not explicitly P- or U-listed. Disposed of based on characteristics (Ignitability if dissolved, or general Toxic/Irritant organic waste).

Part 2: Pre-Disposal Safety Protocols

1. Personal Protective Equipment (PPE)

  • Respiratory: N95 or P100 particulate respirator if handling dry powder. Fume hood use is mandatory.

  • Skin: Nitrile gloves (double-gloving recommended due to nitro-aromatic permeation potential).

  • Eyes: Chemical splash goggles.

2. Stability Check (The "Old Bottle" Protocol)

  • Visual Inspection: If the bottle is old, check for crystal formation around the cap or signs of dryness in solution. While o-nitromandelic acid is not typically shock-sensitive like polynitrated compounds (e.g., picric acid), treat any aged nitro compound with extreme caution.

  • Solubility Verification: Ensure the waste solvent you intend to use (e.g., acetone) is compatible.

Part 3: Step-by-Step Disposal Procedures

Select the protocol matching the physical state of your waste.

Scenario A: Solid Waste (Pure Substance)

Best for: Expired stock chemicals, synthesized solids.

  • Dissolution (Recommended): Do not dispose of loose powder. Dissolve the solid in a combustible solvent (e.g., Acetone or Methanol) to create a solution.

    • Why? Incinerators handle liquid organic waste streams more efficiently, and it prevents dust generation during handling.

  • Containerization: Transfer the solution into a High-Density Polyethylene (HDPE) or glass waste container.

  • Labeling: Label as "Hazardous Waste - Flammable, Toxic (Organic Solution)." List constituents: "Acetone (95%), 2-Hydroxy-2-(2-nitrophenyl)acetic acid (5%)."

  • Disposal Path: Ship for Fuel Blending/Incineration via a licensed hazardous waste contractor.

Scenario B: Aqueous Solutions (Reaction Mixtures)

Best for: HPLC waste, aqueous extraction layers.

  • pH Adjustment: If the solution is acidic (pH < 2), neutralize carefully with dilute Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) to pH 6–9.

    • Caution: This is exothermic. Perform in an ice bath if volume > 500mL.

  • Segregation: DO NOT SEWER. Although neutralized, nitro-aromatics are often restricted from municipal sewer systems due to aquatic toxicity and persistence.

  • Collection: Collect in a "Non-Halogenated Aqueous Waste" drum.

  • Disposal Path: Aqueous treatment or incineration.

Scenario C: Trace Residues (Empty Containers)
  • Triple Rinse: Rinse the empty container three times with a small volume of acetone or ethanol.

  • Rinsate Disposal: Add the rinsate to your Scenario A (Organic Solvent) waste stream.

  • Container Disposal: Deface the label. If the container is glass, dispose of it in "Glass Waste." If plastic, recycle or trash according to local lab policy.

Part 4: Decision Logic & Workflow

The following diagram illustrates the decision-making process for disposing of 2-Hydroxy-2-(2-nitrophenyl)acetic acid, ensuring no incompatible mixing occurs.

DisposalWorkflow cluster_safety Critical Safety Checks Start Waste: 2-Hydroxy-2-(2-nitrophenyl)acetic acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid Dissolve Dissolve in Acetone/Methanol (Prevent Dust) Solid->Dissolve SolventCheck Is Solvent Organic or Aqueous? Liquid->SolventCheck WasteStream1 Stream: Flammable Organic Waste (High BTU) Dissolve->WasteStream1 OrganicSolvent Organic Solvent SolventCheck->OrganicSolvent AqueousSolvent Aqueous Solution SolventCheck->AqueousSolvent OrganicSolvent->WasteStream1 Neutralize Neutralize to pH 6-9 (Use NaHCO3) AqueousSolvent->Neutralize WasteStream2 Stream: Aqueous Hazardous Waste (Toxic/Irritant) Neutralize->WasteStream2 Incineration Final Disposal: Incineration / Fuel Blending WasteStream1->Incineration Treatment Final Disposal: Chemical Treatment / Incineration WasteStream2->Treatment Safety1 NO Sewering (Aquatic Toxicity) Safety2 Segregate from Oxidizers

Figure 1: Decision tree for the segregation and treatment of nitro-aromatic acid waste streams.

Part 5: Emergency Response (Spill Procedures)

In the event of a spill during the disposal process:

  • Isolate: Evacuate the immediate area.

  • Protect: Don full PPE (Goggles, Nitrile Gloves, Lab Coat).

  • Contain:

    • Solid Spill: Cover with wet paper towels to prevent dust, then sweep carefully into a bag. Avoid dry sweeping which generates dust.

    • Liquid Spill: Absorb with vermiculite or sand. Do not use combustible materials (like sawdust) for nitro compounds if possible, although for dilute solutions it is less critical.

  • Decontaminate: Wash the surface with a mild soap solution.

References

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 2-Nitrophenylacetic acid (Related Nitro-acid). Retrieved from

  • Sigma-Aldrich. (2023). Safety Data Sheet: Mandelic Acid Derivatives. Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3] Retrieved from

  • PubChem. (n.d.). Compound Summary: (2-Nitrophenyl)acetic acid.[4] Retrieved from

Sources

Handling

Comprehensive Safety and Operational Guide for Handling 2-Hydroxy-2-(2-nitrophenyl)acetic acid

1. Introduction & Mechanistic Hazard Profile 2-Hydroxy-2-(2-nitrophenyl)acetic acid (CAS: 67603-23-0), commonly known as o-nitromandelic acid, is a highly functionalized organic building block frequently utilized in the...

Author: BenchChem Technical Support Team. Date: March 2026

1. Introduction & Mechanistic Hazard Profile 2-Hydroxy-2-(2-nitrophenyl)acetic acid (CAS: 67603-23-0), commonly known as o-nitromandelic acid, is a highly functionalized organic building block frequently utilized in the synthesis of indole derivatives and active pharmaceutical ingredients (APIs). As a Senior Application Scientist, I approach the handling of this compound not just as a procedural necessity, but as an exercise in understanding molecular behavior.

The compound features three reactive moieties that dictate its hazard profile:

  • Nitroaromatic Ring: Nitro compounds are notorious for their ability to permeate biological membranes, posing risks of dermal absorption and systemic toxicity. They require specific chemically resistant barriers during handling to prevent sensitization [1].

  • Carboxylic Acid Group: The acidic proton is responsible for localized pH drops upon contact with moisture on the skin or mucosal membranes, leading to acute irritation (GHS Hazard Statements: H315, H319, H335) [2].

  • Hydroxyl Group: While it increases aqueous solubility, it also facilitates hydrogen bonding with biological tissues, potentially prolonging contact time if not immediately washed off.

Understanding this causality is critical: we do not wear PPE simply because a safety data sheet mandates it; we wear it to create specific chemical barriers against proton donation (acidity) and lipophilic permeation (nitroaromaticity) [3].

2. Quantitative Personal Protective Equipment (PPE) Matrix To mitigate the specific physicochemical risks of 2-Hydroxy-2-(2-nitrophenyl)acetic acid, the following PPE matrix must be strictly adhered to. The data below summarizes the quantitative barrier requirements needed for safe operational handling.

PPE CategorySpecificationQuantitative Metric / StandardMechanistic Justification
Hand Protection Nitrile Rubber GlovesThickness:

0.11 mmBreakthrough: > 480 min
Nitrile provides a superior cross-linked barrier against weak organic acids and prevents lipophilic permeation of nitroaromatics better than latex.
Eye Protection Chemical Safety GogglesANSI Z87.1 / EN 166Forms a complete orbital seal to protect against micro-particulate dust (H335) and acidic aerosols.
Body Protection Flame-Resistant Lab Coat100% Cotton or NomexMitigates static discharge, preventing electrostatic ignition of suspended organic dust particles.
Respiratory N95 / P100 RespiratorFiltration:

95% at 0.3

m
Required only during large-scale powder transfer outside of engineering controls to block respirable acidic particulates.

3. Standard Operating Procedure (SOP): Handling & Transfer This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Engineering Control Validation

  • Action: Turn on the chemical fume hood and clear the workspace of incompatible materials (e.g., strong reducing agents, strong bases).

  • Validation: Use a calibrated anemometer to verify the hood's face velocity is between 80-100 feet per minute (fpm). Causality: This specific velocity range ensures containment of the fine, irritating dust without creating turbulent eddies that could blow the powder out of the sash [4].

Step 2: PPE Donning Sequence

  • Action: Inspect nitrile gloves for micro-punctures by inflating them slightly. Don the lab coat, safety goggles, and double-glove if handling quantities >50 grams.

  • Validation: Perform a visual and tactile check. Ensure no exposed skin exists between the glove cuff and the lab coat sleeve.

Step 3: Weighing and Transfer

  • Action: Use an anti-static weighing boat and a grounded stainless-steel spatula. Transfer the 2-Hydroxy-2-(2-nitrophenyl)acetic acid slowly to minimize aerosolization.

  • Validation: Observe the powder behavior. If the powder clings aggressively to the spatula, static is present. Correction: Use an anti-static ionizer gun on the weighing boat before proceeding to prevent sudden dispersion of the acidic dust.

Step 4: Doffing and Decontamination

  • Action: Wipe down the exterior of the reagent bottle and the balance with a damp disposable towel. Doff the outer gloves inside the fume hood and dispose of them in a solid hazardous waste bin. Wash hands with soap and water immediately.

4. Operational Workflow & Spill Response Logic The following diagram illustrates the logical workflow for handling this compound, including the critical divergence path for spill response.

G Start Initiate Protocol: Risk Assessment PPE Don PPE Matrix (Gloves, Goggles, Coat) Start->PPE Hood Transfer to Chemical Fume Hood PPE->Hood Handle Weigh & Handle CAS 67603-23-0 Hood->Handle Spill Spill Occurred? Handle->Spill SpillResp Spill Response Protocol (Neutralize & Contain) Spill->SpillResp Yes Proceed Proceed with Synthesis Spill->Proceed No Decon Decontamination (10% Bleach / NaOH) SpillResp->Decon Proceed->Decon Dispose Hazardous Waste Disposal Decon->Dispose End End Protocol Dispose->End

Fig 1: Operational workflow and spill response logic for 2-Hydroxy-2-(2-nitrophenyl)acetic acid.

5. Spill Response and Disposal Plan Nitroaromatic carboxylic acids require specific neutralization strategies to prevent exothermic runaway or toxic gas evolution.

Solid Spills (Powder):

  • Containment: Do not dry sweep. Dry sweeping aerosolizes the H335 respiratory irritant.

  • Suppression: Lightly mist the spilled powder with distilled water to bind the particulates.

  • Collection: Use a plastic scoop (to avoid sparking) to transfer the moistened mass into a compatible, sealable hazardous waste container.

Solution/Liquid Spills:

  • Neutralization: Liberally apply solid Sodium Bicarbonate (NaHCO3) to the spill. Causality: NaHCO3 is a weak base that will neutralize the carboxylic acid moiety without generating the dangerous amounts of heat that a strong base (like NaOH) would produce.

  • Validation Step: After effervescence (CO2 bubbling) ceases, apply a damp pH indicator strip to the surface. A pH reading of 7.0 confirms complete neutralization of the acid. Do not proceed to cleanup until pH 7.0 is verified.

  • Disposal: Absorb the neutralized liquid with inert vermiculite or sand. Transfer to a labeled "Hazardous Organic Waste - Nitroaromatic" container. Never dispose of nitroaromatics down the drain, as they are highly toxic to aquatic life and can disrupt municipal water treatment biofilms.

References

  • Electrochemical Detection of Explosive Compounds in an Ionic Liquid in Mixed Environments: Influence of Oxygen, Moisture, and Other Nitroaromatics on the Sensing Response. ConnectSci.[Link]

Sources

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